4-(Boc-aminomethyl)azepane
Description
Properties
IUPAC Name |
tert-butyl N-(azepan-4-ylmethyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-9-10-5-4-7-13-8-6-10/h10,13H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZWFLFITYZGQKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCCNCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301139162 | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408074-78-1 | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1408074-78-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[(hexahydro-1H-azepin-4-yl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301139162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-(Boc-aminomethyl)azepane: A Key Intermediate for Drug Discovery
Abstract
The azepane scaffold is a privileged structure in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its conformational flexibility and ability to explore chemical space in three dimensions.[1][2][3] This guide provides a detailed technical overview of the synthesis of 4-(Boc-aminomethyl)azepane, a valuable building block for the development of novel pharmaceuticals. We will explore the primary synthetic strategies, delve into the mechanistic underpinnings of each reaction, and provide detailed experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile intermediate in their discovery programs.
Introduction: The Significance of the Azepane Moiety
The seven-membered nitrogen-containing heterocycle, azepane, has garnered significant attention in drug discovery. Its non-planar, flexible nature allows for the presentation of substituents in a variety of spatial orientations, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] Azepane derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and central nervous system effects.[1][4] The title compound, tert-butyl (azepan-4-ylmethyl)carbamate, or this compound, serves as a critical bifunctional intermediate, featuring a protected primary amine and a secondary cyclic amine, making it an ideal starting point for library synthesis and lead optimization.
Retrosynthetic Analysis and Strategic Considerations
The synthesis of this compound can be approached through several strategic disconnections. The most logical and industrially scalable approaches focus on the late-stage introduction of the aminomethyl moiety or the formation of the azepane ring with the desired substituent precursor already in place. Two primary retrosynthetic pathways are considered in this guide:
-
Pathway A: Reductive Amination of a Ketone Precursor. This is often the most direct and convergent approach, starting from a commercially available or readily synthesized azepan-4-one derivative.
-
Pathway B: Reduction of a Nitrile Precursor. This pathway involves the synthesis of a 4-cyanoazepane intermediate, followed by reduction to the primary amine and subsequent Boc protection.
The choice between these pathways will depend on the availability of starting materials, desired scale, and the specific capabilities of the laboratory.
Synthetic Pathway A: Reductive Amination
This is arguably the most efficient and widely applicable method for the synthesis of this compound. The key transformation is the reductive amination of N-Boc-azepan-4-one with a suitable source of ammonia or a protected amine equivalent, followed by reduction of the resulting imine or enamine.
Diagram of Synthetic Pathway A
Caption: Reductive amination approach to this compound.
Synthesis of N-Boc-azepan-4-one
The starting material, N-Boc-azepan-4-one, can be prepared from commercially available azepan-4-one hydrochloride. The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions.[5][6]
Experimental Protocol: Boc Protection of Azepan-4-one
-
Reaction Setup: To a solution of azepan-4-one hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or a biphasic mixture of DCM and water, add a base such as triethylamine (TEA) or sodium bicarbonate (2.5 equivalents) at 0 °C.
-
Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in DCM to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, perform an aqueous work-up by washing the organic layer with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford N-Boc-azepan-4-one.
Reductive Amination
With the ketone in hand, the next step is the reductive amination. Sodium triacetoxyborohydride (STAB) is a particularly mild and effective reducing agent for this transformation, as it is selective for the reduction of iminium ions in the presence of ketones.[7]
Experimental Protocol: Reductive Amination of N-Boc-azepan-4-one
-
Reaction Setup: Dissolve N-Boc-azepan-4-one (1 equivalent) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
-
Amine Source: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess).
-
Addition of Reducing Agent: Add sodium triacetoxyborohydride (STAB) (1.5-2.0 equivalents) portion-wise to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction for 12-24 hours and monitor by TLC or LC-MS.
-
Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The resulting crude amine is then protected with Boc anhydride as described in section 3.1 to yield the final product, this compound. Purification is typically achieved by column chromatography.
Synthetic Pathway B: Reduction of a Nitrile
An alternative strategy involves the introduction of a cyano group at the 4-position of the azepane ring, followed by its reduction to the primary amine. This method can be advantageous if the corresponding 4-hydroxyazepane or 4-haloazepane is a more accessible starting material.
Diagram of Synthetic Pathway B
Caption: Nitrile reduction approach to this compound.
Synthesis of N-Boc-4-cyanoazepane
Starting from N-Boc-4-hydroxyazepane, the hydroxyl group is first converted to a good leaving group, such as a tosylate or mesylate. This is followed by nucleophilic substitution with a cyanide salt.
Experimental Protocol: Synthesis of N-Boc-4-cyanoazepane
-
Activation of the Hydroxyl Group: To a solution of N-Boc-4-hydroxyazepane (1 equivalent) and a base such as pyridine or triethylamine in DCM at 0 °C, add p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) (1.2 equivalents). Stir the reaction until completion (monitored by TLC).
-
Nucleophilic Substitution: After an aqueous work-up, the crude tosylate or mesylate is dissolved in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Sodium cyanide or potassium cyanide (1.5 equivalents) is added, and the mixture is heated to promote the substitution reaction.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with a suitable organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried, and concentrated. The crude nitrile is then purified by column chromatography.
Reduction of the Nitrile and Boc Protection
The cyano group can be reduced to the primary amine using various reducing agents. Lithium aluminum hydride (LAH) is a powerful choice, while catalytic hydrogenation over Raney Nickel is a common alternative.
Experimental Protocol: Nitrile Reduction and Boc Protection
-
Nitrile Reduction (using LAH): To a solution of N-Boc-4-cyanoazepane (1 equivalent) in anhydrous THF at 0 °C, slowly add a solution of LAH in THF (2-3 equivalents). Allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete.
-
Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser work-up). Filter the resulting aluminum salts and concentrate the filtrate.
-
Boc Protection: The crude primary amine is then dissolved in a suitable solvent and reacted with Boc anhydride as described in section 3.1 to yield this compound.
Characterization and Quality Control
The final product and all intermediates should be thoroughly characterized to ensure their identity and purity.
| Technique | Expected Observations for this compound |
| ¹H NMR | Signals corresponding to the Boc group (singlet, ~1.4 ppm), the azepane ring protons, and the aminomethyl protons. |
| ¹³C NMR | Resonances for the carbonyl of the Boc group, the quaternary carbon of the Boc group, and the carbons of the azepane ring and the aminomethyl group. |
| Mass Spectrometry | Observation of the molecular ion peak [M+H]⁺. |
| Purity (HPLC/LC-MS) | Should indicate high purity (>95%). |
Conclusion
The synthesis of this compound can be reliably achieved through well-established synthetic methodologies. The reductive amination of N-Boc-azepan-4-one represents a highly efficient and convergent route. Alternatively, the reduction of a 4-cyanoazepane intermediate provides a robust, albeit longer, synthetic pathway. The choice of strategy will be dictated by factors such as starting material availability and desired scale of production. The protocols and insights provided in this guide are intended to empower researchers to confidently synthesize this valuable building block for the advancement of their drug discovery programs.
References
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Recent Advances on the Synthesis of Azepane‐Based Compounds. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. (2022). PubMed Central. Retrieved January 19, 2026, from [Link]
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Synthesis and Medicinal Uses of Azepines. (n.d.). Pharmaguideline. Retrieved January 19, 2026, from [Link]
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Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
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Carbonyl-Enamine a New Mode for Azepine Ring Closure. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024). Nature Chemistry. Retrieved January 19, 2026, from [Link]
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Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. (2019). PubMed Central. Retrieved January 19, 2026, from [Link]
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β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. (2023). PubMed Central. Retrieved January 19, 2026, from [Link]
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A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
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Reductive BOC-Amination of Aldehydes. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
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Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (n.d.). The University of Manchester. Retrieved January 19, 2026, from [Link]
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Preparation of Optically Active Azepane Scaffolds. (2023). ChemistryViews. Retrieved January 19, 2026, from [Link]
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Synthesis of fluorinated piperidine and azepane β-amino acid derivatives. (n.d.). OUCI. Retrieved January 19, 2026, from [Link]
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An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. (2020). PubMed Central. Retrieved January 19, 2026, from [Link]
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Asymmetric alpha-alkylation of N'-tert-butanesulfinyl amidines. Application to the total synthesis of (6R,7S)-7-amino-7,8-dihydro-alpha-bisabolene. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
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Introduction: The Significance of the Azepane Scaffold
An In-depth Technical Guide to 4-(Boc-aminomethyl)azepane: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of medicinal chemistry, the exploration of novel three-dimensional chemical space is paramount for the discovery of next-generation therapeutics. While five- and six-membered nitrogenous heterocycles like pyrrolidines and piperidines are ubiquitous in drug design, the seven-membered azepane ring has emerged as a structurally significant and comparatively underexplored scaffold.[1][2] The inherent conformational flexibility of the azepane ring allows it to present substituents in diverse spatial arrangements, which can be critical for optimizing interactions with biological targets.[3]
This guide focuses on This compound , also known by its IUPAC name, tert-butyl (azepan-4-ylmethyl)carbamate. This molecule is a key bifunctional building block, strategically designed for facile incorporation into more complex molecular architectures. The tert-butoxycarbonyl (Boc) group serves as an acid-labile protecting group for the exocyclic primary amine, while the azepane ring's secondary amine provides another point for chemical modification. This dual functionality makes it an invaluable intermediate in the synthesis of pharmacologically active agents, particularly in the development of kinase inhibitors and other targeted therapies.[4][5] The azepane core itself is present in numerous FDA-approved drugs, highlighting its therapeutic relevance and proven value in creating effective medicines.[3][4][6][7]
Physicochemical and Structural Properties
Understanding the fundamental properties of this compound is the first step in its effective application. These properties dictate its solubility, stability, and reactivity in various experimental conditions.
Core Chemical Data
The essential identifiers and properties of the compound are summarized below for quick reference.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | [8] |
| CAS Number | 1369353-14-9 | [8] |
| Molecular Formula | C₁₂H₂₄N₂O₂ | [8] |
| Molecular Weight | 228.34 g/mol | [8] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(CN)CC1 | [8] |
| Appearance | Typically a solid at room temperature | [9] |
Structural Representation
The chemical structure of this compound is visualized below. The diagram highlights the seven-membered azepane ring, the Boc-protected aminomethyl substituent at the 4-position, and the unprotected secondary amine within the ring, which is often protected with an orthogonal group in multi-step syntheses.
Caption: 2D structure of this compound.
Synthesis and Manufacturing Considerations
The synthesis of functionalized azepanes can be challenging, but various strategies have been developed. A common and effective approach involves the dearomative ring expansion of nitroarenes, which transforms a six-membered aromatic ring into a seven-membered azepane system.[1][2] This modern photochemical method allows for the creation of complex azepanes from simple starting materials.[2]
A more classical, conceptual pathway to a molecule like this compound would typically involve the reduction of a nitrile or a related functional group attached to a pre-formed azepane core.
Representative Synthesis Workflow
The following workflow illustrates a generalized, multi-step synthesis. The causality behind this approach is rooted in the principles of protecting group chemistry and functional group interconversion.
-
Protection of Azepane Nitrogen : The secondary amine of a 4-substituted azepane precursor (e.g., 4-cyanoazepane) is first protected, often with a group orthogonal to Boc, such as a benzyl (Bn) or carbobenzyloxy (Cbz) group. This prevents the ring nitrogen from interfering in subsequent steps.
-
Functional Group Reduction : The cyano group at the 4-position is reduced to a primary amine. This is a critical transformation, typically achieved using strong reducing agents like Lithium Aluminum Hydride (LiAlH₄) or through catalytic hydrogenation.
-
Boc Protection : The newly formed primary amine is then selectively protected with the Boc group using Di-tert-butyl dicarbonate (Boc₂O). This step yields the desired bifunctional intermediate where the exocyclic amine is protected, and the ring amine remains protected by the initial group.
-
Final Deprotection (Optional) : If the final desired product requires a free secondary amine on the azepane ring, the initial protecting group (e.g., Bn) is removed. For instance, a benzyl group is readily cleaved by hydrogenolysis.
Caption: Generalized synthetic workflow for this compound.
Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of this compound. The following protocols are standard for its analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for structural elucidation of organic molecules.
-
¹H NMR Spectroscopy Protocol :
-
Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Transfer the solution to a standard 5 mm NMR tube.
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Expected Signals :
-
~1.4 ppm : A sharp singlet, integrating to 9H, corresponding to the magnetically equivalent protons of the tert-butyl group on the Boc protector.[10]
-
~1.5-1.9 ppm : A series of broad, overlapping multiplets corresponding to the protons on the azepane ring (CH₂ groups).
-
~2.8-3.2 ppm : Multiplets associated with the protons of the aminomethyl group (-CH₂-NHBoc) and the azepane ring protons adjacent to the ring nitrogen.
-
~4.8-5.2 ppm : A broad signal (triplet or broad singlet) for the N-H proton of the carbamate, which may exchange with residual water in the solvent.
-
-
-
¹³C NMR Spectroscopy Protocol :
-
Use the same sample prepared for ¹H NMR.
-
Acquire a proton-decoupled ¹³C spectrum.
-
Expected Signals :
-
~28.5 ppm : A strong signal for the three equivalent methyl carbons of the Boc group.
-
~25-50 ppm : Multiple signals corresponding to the different carbon atoms of the azepane ring and the aminomethyl group.
-
~79.0 ppm : The quaternary carbon of the Boc group (C(CH₃)₃).
-
~156.0 ppm : The carbonyl carbon of the Boc carbamate group.
-
-
Mass Spectrometry (MS)
MS is used to confirm the molecular weight and fragmentation pattern.
-
Protocol (Electrospray Ionization - ESI) :
-
Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.
-
Infuse the solution directly into the ESI source.
-
Acquire the spectrum in positive ion mode.
-
Expected Result : The primary ion observed will be the protonated molecule [M+H]⁺ at m/z 229.3. A sodium adduct [M+Na]⁺ at m/z 251.3 may also be visible. A characteristic fragment is the loss of the Boc group or tert-butyl group.
-
Reactivity and Applications in Medicinal Chemistry
The utility of this compound lies in its predictable reactivity, which allows it to serve as a versatile scaffold.
Key Chemical Transformations
The primary reaction pathways involve the manipulation of its two nitrogen centers. The Boc group is designed for easy removal under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), liberating the primary amine for subsequent reactions without affecting other acid-stable parts of the molecule.
-
Amide Bond Formation : Once deprotected, the primary amine is a potent nucleophile, readily participating in amide coupling reactions with carboxylic acids using standard coupling reagents (e.g., HATU, EDC/HOBt). This is a cornerstone reaction in drug synthesis.
-
Reductive Amination : The primary amine can be reacted with aldehydes or ketones to form an intermediate imine, which is then reduced in situ to form a secondary amine.
-
Alkylation/Arylation : The azepane ring nitrogen (if unprotected) can undergo N-alkylation or N-arylation (e.g., Buchwald-Hartwig amination) to introduce further diversity.
Caption: Key reactivity pathway: Boc deprotection and amide coupling.
Role in Drug Discovery
The azepane motif is increasingly recognized for its ability to confer desirable pharmacological properties.[4][11]
-
Scaffold for Kinase Inhibitors : Many kinase inhibitors require specific vectoral orientations of substituents to fit into the ATP-binding pocket. The flexible seven-membered ring of azepane can provide an optimal geometry for these interactions, which may not be achievable with smaller rings. The balanol family of natural products, which are potent protein kinase inhibitors, famously features an azepane core.[3][5]
-
Improving Physicochemical Properties : Incorporating the azepane moiety can improve a compound's solubility and metabolic stability compared to more rigid or lipophilic scaffolds.
-
Exploring 3D Chemical Space : As drug discovery moves away from flat, aromatic molecules, scaffolds like this compound provide a robust entry point into more complex, sp³-rich structures that can lead to improved selectivity and novelty.[1]
Safety and Handling
As a laboratory chemical, this compound requires careful handling to minimize exposure and ensure safety.
-
General Handling : Use in a well-ventilated area or a chemical fume hood.[12] Avoid generating dust. Wash hands thoroughly after handling.[13][14]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or glasses that comply with OSHA or EN166 standards.
-
Skin Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat or protective clothing to prevent skin contact.[13]
-
Respiratory Protection : If dust is generated or ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 149 approved respirator.
-
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13]
-
First Aid Measures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact : Wash off with soap and plenty of water.[12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.
-
Ingestion : Do not induce vomiting. Never give anything by mouth to an unconscious person. Seek medical attention.
-
References
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Navigating Chemical Space: A Technical Guide to 4-(Boc-aminomethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen-containing heterocycle, azepane, represents a critical structural motif in contemporary medicinal chemistry.[1][2][3] Its inherent three-dimensional structure and conformational flexibility offer a unique scaffold for the design of novel therapeutic agents that can effectively probe complex biological targets.[3] Unlike the more commonly employed five- and six-membered rings, the azepane core provides access to a less explored area of chemical space, presenting new opportunities for lead optimization and the development of compounds with improved pharmacological profiles.[4] This guide focuses on a key derivative, 4-(Boc-aminomethyl)azepane, a versatile building block in the synthesis of a wide array of biologically active molecules.
CAS Number: 1369353-14-9[5]
Physicochemical Properties and Structural Data
A comprehensive understanding of the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. The Boc (tert-butyloxycarbonyl) protecting group imparts specific solubility characteristics and plays a crucial role in directing synthetic transformations.
| Property | Value | Source |
| CAS Number | 1369353-14-9 | AChemBlock[5] |
| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | AChemBlock[5] |
| Molecular Formula | C12H24N2O2 | AChemBlock[5] |
| Molecular Weight | 228.34 g/mol | AChemBlock[5] |
| SMILES | CC(C)(C)OC(=O)N1CCCC(CN)CC1 | AChemBlock[5] |
Synthesis of the Azepane Core: A Strategic Overview
The synthesis of functionalized azepanes is a topic of significant interest in organic chemistry, with various strategies developed to construct this seven-membered ring system. These methods can be broadly categorized into ring-closing reactions, ring-expansion reactions, and multi-step sequences.[6] A common and effective approach involves the derivatization of commercially available starting materials, such as 1-Boc-azepane-4-carboxylic acid (CAS 868284-36-0).[7]
General Synthetic Workflow: From Carboxylic Acid to Aminomethyl Derivative
The synthesis of this compound can be conceptualized through a multi-step process starting from the corresponding carboxylic acid. This workflow highlights key transformations common in medicinal chemistry.
Caption: A generalized synthetic workflow for the preparation of this compound.
The Role of this compound in Drug Discovery and Development
The azepane motif is present in a number of FDA-approved drugs and numerous compounds currently under investigation for a wide range of therapeutic applications.[2][3] These include treatments for cancer, infectious diseases, and central nervous system disorders.[1][2] The 4-(aminomethyl) substitution pattern on the azepane ring provides a critical attachment point for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).
Key Therapeutic Areas and Applications:
-
Kinase Inhibitors: The conformational flexibility of the azepane ring can be advantageous in the design of kinase inhibitors, allowing for optimal positioning of pharmacophoric groups within the ATP-binding pocket. The naturally occurring azepane-containing metabolite, (-)-balanol, is a potent inhibitor of protein kinase C.[3]
-
Secretase Inhibitors: Azepane derivatives have been investigated as secretase inhibitors for the potential treatment of Alzheimer's disease.[1]
-
Antiviral and Anticancer Agents: The unique structural features of azepanes have been incorporated into molecules with demonstrated antiviral and anticancer activities.[8]
Experimental Protocol: Peptide Coupling with this compound
The primary amine of this compound serves as a versatile handle for peptide coupling reactions, a fundamental transformation in the synthesis of peptidomimetics and other complex molecules.
Objective: To couple a carboxylic acid to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
Peptide coupling reagent (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous, aprotic solvent (e.g., DMF or DCM)
-
Tertiary amine base (e.g., DIPEA or triethylamine)
-
Standard workup and purification reagents
Procedure:
-
Dissolve the carboxylic acid in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the peptide coupling reagent and the tertiary amine base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add a solution of this compound in the anhydrous solvent to the reaction mixture.
-
Stir the reaction at room temperature until completion, monitoring by an appropriate technique (e.g., TLC or LC-MS).
-
Upon completion, quench the reaction and perform an aqueous workup to remove excess reagents and byproducts.
-
Purify the crude product by column chromatography to obtain the desired coupled product.
Conclusion: A Versatile Building Block for Future Therapies
This compound is a valuable and versatile building block for the synthesis of novel, biologically active compounds. Its unique seven-membered ring structure and the strategically placed aminomethyl group provide a platform for the design and development of the next generation of therapeutic agents. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and scientists working at the forefront of drug discovery.
References
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465-494. [Link]
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PubChem. (n.d.). Azepane. Retrieved from [Link]
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Kiss, L., Remete, A. M., Semghouli, A., & Novak, T. T. (2022). Stereocontrolled Synthesis of Some Novel Azaheterocyclic β-Amino Ester Stereoisomers with Multiple Stereogenic Centers. Synlett, 33(10), 975-980. [Link]
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link]
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Singh, R., Kaur, H., & Singh, K. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Kiss, L., Remete, A. M., Nonn, M., & Fustero, S. (2020). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. Request PDF. [Link]
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Formaggio, F., Crisma, M., Moretto, V., Peggion, C., Toniolo, C., Alemán, C., & Prohens, R. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. PMC. [Link]
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Procter, D. J., & Gammack, J. C. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]
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Wikipedia. (n.d.). Azepane. Retrieved from [Link]
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Mironov, V. F., Konovalov, A. I., & Galkin, V. I. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link]
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PubChem. (n.d.). N-Boc-hexahydro-1H-azepin-4-one. Retrieved from [Link]
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Mironov, V. F., Konovalov, A. I., & Galkin, V. I. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. MDPI. [Link]
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commercial availability of 4-(Boc-aminomethyl)azepane
An In-depth Technical Guide to 4-(Boc-aminomethyl)azepane: Commercial Availability, Synthesis, and Applications in Drug Discovery
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a valuable building block for researchers, medicinal chemists, and drug development professionals. We will delve into its commercial availability, physicochemical properties, synthesis, and critical applications, offering practical insights grounded in established scientific principles.
Introduction: The Strategic Importance of the Azepane Scaffold
The azepane ring, a seven-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry. Its inherent conformational flexibility allows for optimal binding to a variety of biological targets.[1] The incorporation of the azepane motif has been instrumental in the development of numerous FDA-approved drugs and promising clinical candidates for a wide range of diseases.[2][3] Molecules containing the azepane core have demonstrated diverse pharmacological activities, including anti-cancer, anti-diabetic, and antihistaminic properties.[1][2]
This compound, in particular, serves as a bifunctional building block. The Boc-protected amine provides a stable, yet readily deprotectable, handle for subsequent chemical modifications, while the azepane nitrogen can be functionalized to explore chemical space and modulate physicochemical properties. This strategic combination makes it a highly sought-after intermediate in the synthesis of complex bioactive molecules.[2]
Commercial Availability and Procurement
This compound and its derivatives are available from several reputable chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and lead times. Below is a comparative table of offerings from prominent vendors.
| Supplier | Product Name | CAS Number | Molecular Formula | Purity |
| AChemBlock | 1-Boc-azepane-4-methylamine | 1369353-14-9 | C12H24N2O2 | 97% |
| Sigma-Aldrich | 3-Boc-amino-azepane | Not specified for 4-substituted | C11H22N2O2 | AldrichCPR |
| ChemScene | 1-Boc-Azepane-4-carboxylic acid | 868284-36-0 | C12H21NO4 | ≥97% |
| Fisher Scientific | N-BOC-Hexahydro-1H-azepin-4-one | 188975-88-4 | C11H19NO3 | 97% |
| AA Blocks | 1-BOC-4-(2-AMINOETHYL)AZEPANE | 1205748-73-7 | C13H26N2O2 | 95% |
Note: The table includes closely related derivatives to provide a broader view of available starting materials for accessing the 4-(aminomethyl)azepane scaffold.
Physicochemical and Handling Data
A thorough understanding of the compound's properties is essential for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | tert-butyl (azepan-4-ylmethyl)carbamate | N/A |
| Molecular Formula | C12H24N2O2 | [4] |
| Molecular Weight | 228.34 g/mol | [4] |
| Appearance | Typically a solid or oil | [5] |
| Solubility | Soluble in common organic solvents (DCM, MeOH, THF) | General Knowledge |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed.[6] | General Amine Storage |
Safe Handling and Storage Protocol:
Boc-protected amines are generally stable compounds. However, standard laboratory safety precautions should always be observed.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of any potential vapors or dust.
-
Storage: Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture absorption, as amines can be hygroscopic.[6] Recommended storage temperature is typically 2-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Synthesis and Purification
The synthesis of this compound can be achieved through various synthetic routes. A common and efficient strategy involves the reductive amination of a suitable azepane-4-carboxaldehyde or the reduction of an azepane-4-carbonitrile followed by Boc protection.
Illustrative Synthetic Pathway:
Caption: Synthetic routes to this compound.
Detailed Experimental Protocol: Boc Protection of an Amine
This protocol describes the general procedure for the N-tert-butyloxycarbonylation (Boc protection) of an amine, a fundamental step in the synthesis of the title compound.[7][8]
-
Dissolution: Dissolve the starting amine (1.0 eq) in a suitable solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or a mixture of THF and water.
-
Base Addition: Add a base (1.1 - 2.0 eq), such as triethylamine or diisopropylethylamine, to the solution. For aqueous conditions, sodium bicarbonate can be used.[9]
-
Reagent Addition: Add di-tert-butyl dicarbonate (Boc₂O) (1.1 - 1.2 eq) to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench with water or a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or DCM).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Mechanism of Boc Protection:
Caption: Mechanism of amine protection with Boc anhydride.
Applications in Drug Discovery and Medicinal Chemistry
The azepane scaffold is a key component in a multitude of biologically active compounds. This compound provides a versatile entry point for the synthesis of these complex molecules.
-
Kinase Inhibitors: Substituted azepanes are integral to the design of potent and selective kinase inhibitors.[2] The flexible azepane ring can effectively probe the ATP-binding pocket of various kinases. The aminomethyl side chain allows for the introduction of pharmacophores that can form crucial hydrogen bonds and other interactions with the target protein. For instance, novel azepane derivatives have been evaluated as inhibitors of Protein Kinase B (PKB).[10]
-
GPCR Ligands: The conformational diversity of the azepane ring makes it an attractive scaffold for targeting G-protein coupled receptors (GPCRs). Azelastine, an azepane-containing compound, is a potent histamine H1 receptor antagonist.[1] The aminomethyl group can be elaborated to introduce functionalities that enhance binding affinity and selectivity for specific GPCR subtypes.
-
Antimicrobial and Anticancer Agents: The azepane motif has been incorporated into molecules with significant antimicrobial and anticancer activities.[3] The ability to functionalize both the ring nitrogen and the side chain of this compound allows for the systematic exploration of structure-activity relationships (SAR) to optimize potency and reduce toxicity.
Conclusion
This compound is a high-value chemical intermediate with significant applications in contemporary drug discovery. Its commercial availability, coupled with well-established synthetic protocols for its use, makes it an indispensable tool for medicinal chemists. A thorough understanding of its properties and handling requirements is paramount to leveraging its full potential in the design and synthesis of next-generation therapeutics.
References
-
Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Breitenlechner, C. B., Wegge, T., Berillon, L., Graul, K., Marzenell, K., Friebe, W.-G., Thomas, U., Schumacher, R., Huber, R., Engh, R. A., & Masjost, B. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. [Link]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 1-BOC-4-(2-AMINOETHYL)AZEPANE, 95% Purity, C13H26N2O2, 100 mg. Retrieved from [Link]
-
YouTube. (2022, August 13). Amine Boc protection-Mechanism and Reaction Setup. Retrieved from [Link]
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An In-depth Technical Guide to the Spectroscopic Characterization of 4-(Boc-aminomethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Boc-aminomethyl)azepane, scientifically known as tert-butyl (azepan-4-ylmethyl)carbamate, is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its structure, featuring a flexible seven-membered azepane ring and a Boc-protected primary amine, makes it a key intermediate for the synthesis of a diverse range of compounds, including enzyme inhibitors and receptor modulators. The azepane scaffold is of particular interest as it can explore a larger conformational space compared to its smaller piperidine and pyrrolidine counterparts, potentially leading to novel structure-activity relationships.
Molecular Structure and Spectroscopic Correlation
The structural features of this compound directly influence its spectroscopic signatures. The presence of the tert-butoxycarbonyl (Boc) protecting group, the azepane ring, and the methylene linker all give rise to characteristic signals in NMR and specific fragmentation patterns in MS.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are essential for confirming the connectivity and stereochemistry of the molecule.
Predicted ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the Boc group, the azepane ring, and the aminomethyl linker. The chemical shifts and multiplicities will be influenced by the local electronic environment and through-bond coupling with neighboring protons. The following table outlines the predicted ¹H NMR data in a common deuterated solvent such as CDCl₃.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| C(CH₃)₃ (Boc) | ~1.44 | Singlet | 9H | - |
| Azepane ring CH₂ | ~1.50 - 1.80 | Multiplet | 8H | - |
| Azepane ring CH | ~1.80 - 1.95 | Multiplet | 1H | - |
| Azepane ring NH | ~2.00 - 2.50 | Broad Singlet | 1H | - |
| Azepane ring CH₂-N | ~2.60 - 2.80 | Multiplet | 4H | - |
| CH₂-NHBoc | ~3.00 - 3.15 | Triplet | 2H | ~6.0 |
| NH-Boc | ~4.60 - 4.80 | Broad Triplet | 1H | - |
Causality behind Predictions: The large singlet at ~1.44 ppm is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group. The protons on the azepane ring will appear as a series of complex multiplets in the aliphatic region due to extensive spin-spin coupling. The protons on the carbons adjacent to the ring nitrogen (CH₂-N) are expected to be deshielded and appear further downfield. The methylene protons of the aminomethyl linker (CH₂-NHBoc) are adjacent to a nitrogen and a methine, leading to a predicted triplet. The NH proton of the carbamate is expected to be a broad signal due to quadrupole broadening and exchange.
Predicted ¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Based on the structure and data from its piperidine analog, the following chemical shifts are predicted for this compound.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C(CH₃)₃ (Boc) | ~28.5 |
| Azepane C4, C5 | ~30.0 - 32.0 |
| Azepane C3, C6 | ~35.0 - 37.0 |
| Azepane CH | ~38.0 - 40.0 |
| CH₂-NHBoc | ~45.0 - 47.0 |
| Azepane C2, C7 | ~48.0 - 50.0 |
| C(CH₃)₃ (Boc) | ~79.2 |
| C=O (Boc) | ~156.0 |
Rationale for Predictions: The carbons of the tert-butyl group and the quaternary carbon of the Boc group have highly characteristic chemical shifts around 28.5 ppm and 79.2 ppm, respectively. The carbonyl carbon of the carbamate is significantly deshielded and appears around 156.0 ppm. The carbons of the azepane ring are expected in the aliphatic region, with those closer to the nitrogen atom appearing at a slightly higher chemical shift. These predictions are informed by the known ¹³C NMR data for tert-butyl (piperidin-4-ylmethyl)carbamate[1].
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which serves as a fingerprint for its identification.
Predicted Mass Spectrometry Data
For this compound (C₁₂H₂₄N₂O₂), the expected monoisotopic mass is 228.1838 g/mol . In a typical electrospray ionization (ESI) mass spectrum, the most prominent ion would be the protonated molecule [M+H]⁺.
| Ion | Predicted m/z |
| [M+H]⁺ | 229.1911 |
| [M+Na]⁺ | 251.1730 |
Fragmentation Analysis: The Boc group is known to undergo characteristic fragmentation. Common losses include the loss of isobutylene (56 Da) or the entire tert-butyl group (57 Da), and the loss of CO₂ (44 Da) from the carbamate.
-
Loss of isobutylene: [M+H - C₄H₈]⁺ at m/z 173.1285
-
Loss of the Boc group: [M+H - C₅H₉O₂]⁺ (cleavage of the N-C bond of the carbamate) leading to the protonated aminomethylazepane at m/z 129.1386.
Experimental Protocols
To ensure the acquisition of high-quality spectroscopic data, the following standardized protocols are recommended.
NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Acquire a standard one-dimensional ¹H spectrum with a 90° pulse.
-
Set the spectral width to cover the range of -1 to 10 ppm.
-
Use a relaxation delay of 1-2 seconds.
-
Acquire at least 16 scans for good signal-to-noise ratio.
-
-
¹³C NMR Parameters:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of 0 to 180 ppm.
-
Use a relaxation delay of 2-3 seconds.
-
Acquire a sufficient number of scans (e.g., 1024 or more) to achieve adequate signal-to-noise.
-
-
Data Processing: Process the raw data using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.
Mass Spectrometry Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Q-TOF or Orbitrap, equipped with an electrospray ionization (ESI) source.
-
ESI-MS Parameters:
-
Operate in positive ion mode.
-
Optimize the capillary voltage, cone voltage, and desolvation gas flow and temperature for maximum signal intensity of the [M+H]⁺ ion.
-
Acquire data over a mass range of m/z 50-500.
-
-
MS/MS Analysis (for fragmentation):
-
Select the [M+H]⁺ ion (m/z 229.2) as the precursor ion.
-
Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.
-
Acquire the product ion spectrum to identify characteristic fragments.
-
Caption: Workflow for the spectroscopic characterization of this compound.
Conclusion
The structural integrity of key intermediates like this compound is fundamental to the success of synthetic campaigns in drug discovery. This guide provides a detailed, albeit predictive, framework for the spectroscopic characterization of this important building block. By combining data from close analogs with a strong theoretical understanding of NMR and MS principles, researchers can confidently identify and confirm the structure of this compound. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in experimental results. As with any analytical endeavor, careful execution and interpretation are key to achieving unambiguous structural elucidation.
References
-
PubChem. tert-Butyl (piperidin-4-ylmethyl)carbamate. [Link]
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
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stability of 4-(Boc-aminomethyl)azepane under different conditions
An In-depth Technical Guide to the Chemical Stability of 4-(Boc-aminomethyl)azepane
Foreword: Contextualizing Stability in Drug Discovery
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable tools. Among these, the azepane ring system serves as a versatile three-dimensional framework in the design of novel therapeutics.[1][2] The specific building block, this compound (tert-butyl 4-(aminomethyl)azepane-1-carboxylate), offers a synthetically valuable combination: a conformationally flexible seven-membered ring, a primary amine nucleophile masked by a tert-butyloxycarbonyl (Boc) protecting group, and a secondary amine integral to the azepane ring. Its utility in constructing more complex molecules is clear; however, its successful application is fundamentally dependent on a thorough understanding of its chemical stability.
This guide provides a comprehensive technical overview of the stability profile of this compound. We will move beyond theoretical predictions to outline robust, field-proven experimental protocols for assessing its stability under various stress conditions. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle, store, and utilize this building block, ensuring the integrity of their synthetic routes and the quality of their final compounds.
Molecular Profile and Physicochemical Characteristics
A foundational understanding of a molecule begins with its basic properties. This compound is characterized by the presence of two key functional groups that dictate its reactivity and stability: the acid-labile Boc-carbamate and the basic azepane nitrogen.
| Property | Value | Source |
| IUPAC Name | tert-butyl 4-(aminomethyl)azepane-1-carboxylate | [3] |
| CAS Number | 1408074-78-1 | [4] |
| Molecular Formula | C12H24N2O2 | [3][4] |
| Molecular Weight | 228.34 g/mol | [3] |
| Appearance | Typically a liquid or low-melting solid | [3] |
| Key Features | Boc-protected primary amine, Saturated azepane ring | N/A |
Predicted Stability Landscape: A Mechanistic Perspective
The stability of this compound is not uniform across all chemical environments. A predictive assessment based on the known reactivity of its constituent functional groups is the first step in a rigorous stability analysis.
The Lability of the Boc-Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability in a wide range of conditions, including basic, reductive, and many oxidative environments. However, its defining characteristic is its susceptibility to cleavage under acidic conditions.
The mechanism proceeds via protonation of the carbamate carbonyl, followed by a unimolecular decomposition that is driven by the formation of the highly stable tert-butyl cation. This cation is then quenched by a nucleophile or eliminated to form isobutylene. Consequently, the primary point of vulnerability for this compound is predicted to be exposure to acidic media. Even moderate Brønsted or Lewis acids can initiate this deprotection.[5]
The Robustness of the Azepane Ring
Azepane is a saturated N-heterocycle.[6] Such rings are generally chemically robust and resistant to cleavage under the typical conditions encountered in drug development and synthesis. The ring itself does not possess chromophores that would make it susceptible to significant photolytic degradation. The primary site of reactivity on the azepane ring is the tertiary amine nitrogen, which is nucleophilic and basic. Under oxidative stress, this nitrogen could potentially be converted to an N-oxide.
Experimental Design: Forced Degradation Studies
Forced degradation, or stress testing, is the cornerstone of stability assessment. It involves subjecting the compound to conditions more severe than it would typically encounter to accelerate degradation. This allows for the rapid identification of likely degradation products and the development of stability-indicating analytical methods.
General Workflow
The workflow for a forced degradation study is a systematic process designed to ensure reproducible and interpretable results.
Caption: General workflow for forced degradation studies.
Detailed Experimental Protocols
The following protocols are designed as self-validating systems. Each includes a control and uses analytical methods capable of detecting and quantifying the parent compound and any new species formed.
Protocol 1: Acidic Condition Stress Test
-
Causality: This experiment directly probes the primary predicted vulnerability of the molecule: the acid-lability of the Boc group.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a 2 mL HPLC vial, combine 0.5 mL of the stock solution with 0.5 mL of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.
-
Prepare a control sample by combining 0.5 mL of the stock solution with 0.5 mL of water.
-
Incubate both vials at 40°C for 24 hours.
-
After incubation, cool the vials to room temperature. Neutralize the acidic sample with an equivalent amount of 0.2 M NaOH.
-
Dilute both samples with mobile phase to a suitable concentration (e.g., 0.1 mg/mL) for HPLC analysis.
-
-
Expected Outcome: Significant degradation of the parent compound with the appearance of a new, more polar peak corresponding to the deprotected product, 4-(aminomethyl)azepane.
Protocol 2: Basic Condition Stress Test
-
Causality: This protocol serves as a control for the stability of the carbamate and the azepane ring under basic conditions, where the Boc group is expected to be stable.
-
Methodology:
-
Follow steps 1-6 from the acidic protocol, but substitute 0.2 M NaOH for the 0.2 M HCl in step 2, and neutralize with 0.2 M HCl in step 5.
-
-
Expected Outcome: Minimal to no degradation of the parent compound, confirming its stability to basic hydrolysis.
Protocol 3: Oxidative Condition Stress Test
-
Causality: This test assesses the susceptibility of the electron-rich tertiary amine of the azepane ring to oxidation.
-
Methodology:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
In a 2 mL HPLC vial, combine 0.5 mL of the stock solution with 0.5 mL of 6% hydrogen peroxide (H₂O₂) to achieve a final concentration of 0.5 mg/mL in 3% H₂O₂.
-
Prepare a control sample with water as in the acid protocol.
-
Incubate both vials at room temperature for 24 hours, protected from light.
-
Dilute both samples with mobile phase for HPLC analysis.
-
-
Expected Outcome: Potential for a low level of degradation, with the formation of a new peak corresponding to the N-oxide of the azepane nitrogen.
Protocol 4: Thermal Stress Test
-
Causality: Evaluates the intrinsic thermal stability of the molecule, which is critical for determining appropriate storage and shipping conditions.
-
Methodology:
-
Place a known quantity of the solid compound (e.g., 5-10 mg) in a clear glass vial.
-
Heat the vial in a calibrated oven at 80°C for 48 hours.
-
After heating, allow the vial to cool.
-
Dissolve the stressed solid and an unstressed control sample in a known volume of solvent (e.g., acetonitrile) to a concentration of 1 mg/mL.
-
Dilute and analyze by HPLC.
-
-
Expected Outcome: The compound is predicted to be largely stable, but this empirical test is necessary to confirm the absence of unexpected thermal decomposition pathways.
Analytical Strategy and Data Interpretation
A robust analytical method is crucial for accurately interpreting the results of forced degradation studies. A combination of HPLC-UV for quantification and LC-MS for identification is the industry standard.[7][8]
Stability-Indicating HPLC-UV Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A time-gradient elution starting with high aqueous content (e.g., 95% A) and ramping to high organic content (e.g., 95% B) will ensure the separation of the non-polar parent compound from its more polar degradants.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) to ensure detection of species lacking strong chromophores.
Identification of Degradants by LC-MS
Analysis of the stressed samples by LC-MS is performed to confirm the identity of any new peaks observed in the HPLC-UV chromatogram. The expected masses would be:
-
Parent Compound [M+H]⁺: m/z 229.19
-
Acid Degradant [M+H]⁺: m/z 129.14 (Loss of Boc group, C₅H₈O₂)
-
Oxidative Degradant [M+H]⁺: m/z 245.18 (Addition of oxygen)
Summary of Expected Results
The data from the forced degradation studies can be summarized for a clear overview of the molecule's stability profile.
| Stress Condition | Reagent/Temp | Time | Predicted % Degradation | Primary Degradant |
| Acidic | 0.1 M HCl | 24h @ 40°C | > 90% | 4-(aminomethyl)azepane |
| Basic | 0.1 M NaOH | 24h @ 40°C | < 2% | None expected |
| Oxidative | 3% H₂O₂ | 24h @ RT | < 10% | Azepane N-oxide derivative |
| Thermal | 80°C (Solid) | 48h | < 2% | None expected |
Predicted Degradation Pathways
Based on mechanistic principles and the outcomes of the proposed stress tests, two primary degradation pathways can be visualized.
Caption: Predicted degradation pathways for the title compound.
Handling, Storage, and Conclusion
Recommendations: Based on this comprehensive stability assessment, this compound should be handled and stored with the following precautions:
-
Storage: Store in a tightly sealed container in a cool, dry place (refrigerated conditions of 2-8°C are recommended for long-term storage).[3][9]
-
Incompatibilities: Avoid contact with strong acids and acidic vapors, as these will cause rapid degradation.
-
Synthetic Planning: When planning synthetic routes, ensure that all steps preceding the desired Boc-deprotection are performed under neutral or basic conditions.
Conclusion: this compound is a robust and versatile building block, with a well-defined and predictable primary stability liability. Its Boc-protecting group is highly susceptible to acid-catalyzed cleavage, while the core azepane structure is stable under most conditions, with only minor susceptibility to oxidation at the ring nitrogen. By employing the forced degradation protocols and analytical methodologies outlined in this guide, researchers can verify this stability profile, develop appropriate stability-indicating methods, and confidently incorporate this valuable reagent into their drug discovery programs, ensuring the integrity and success of their scientific endeavors.
References
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Analytical Methods to Determine the Stability of Biopharmaceutical Products. (2023). Spectroscopy Online. [Link]
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Azepane | C6H13N | CID 8119. PubChem, National Institutes of Health. [Link]
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Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]
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Breitenlechner, C. B., et al. (2004). Structure-based optimization of novel azepane derivatives as PKB inhibitors. Journal of Medicinal Chemistry, 47(6), 1375–1390. [Link]
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N-Boc-hexahydro-1H-azepin-4-one | C11H19NO3 | CID 1512679. PubChem, National Institutes of Health. [Link]
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Reactivity of heterocyclic α-aminomethylsilanes with alcohols. ResearchGate. [Link]
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Kaur, M., et al. (2021). A Review on Synthesis, Reactions and Biological Properties of Seven Membered Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(4), 449-506. [Link]
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Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
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Analytical Techniques for the Assessment of Drug Stability. ResearchGate. [Link]
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Peng, S. (2024). Is the protecting group boc of the amino group stable at 37°C? ResearchGate. [Link]
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Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. PubMed. [Link]
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This compound, 95.0%, 500mg. SciSupplies. [Link]
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A Technical Guide to the Solubility of 4-(Boc-aminomethyl)azepane in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a critical physicochemical property that governs reaction kinetics, purification efficiency, and formulation development. This guide provides a comprehensive technical overview of the solubility characteristics of 4-(Boc-aminomethyl)azepane, a key building block in modern medicinal chemistry.[1] Due to the limited availability of public, quantitative solubility data for this specific molecule, this document establishes a foundational framework based on first principles of solute-solvent interactions and provides a detailed, field-proven experimental protocol for researchers to determine solubility in their own laboratory settings. We will explore the theoretical underpinnings of its solubility based on its molecular structure and provide a robust methodology for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Synthesis and Development
In the landscape of drug discovery and development, understanding the solubility of synthetic intermediates like this compound is not merely an academic exercise; it is a cornerstone of process efficiency, scalability, and success. The tert-butyloxycarbonyl (Boc) protecting group is one of the most common amine protecting groups, prized for its stability under various conditions and its straightforward removal under acidic protocols.[2][3] The choice of solvent is paramount, influencing not only the rate and outcome of reactions involving the Boc-protected amine but also the subsequent purification and isolation of products.[4]
Poor solubility can lead to:
-
Inefficient Reactions: Heterogeneous reaction mixtures can result in slower reaction rates, incomplete conversions, and the formation of undesirable byproducts.
-
Purification Challenges: The ability to effectively crystallize a product or perform chromatographic separation is highly dependent on the solubility profile of the compound and its impurities in various solvent systems.
-
Handling and Formulation Issues: For late-stage intermediates or APIs, solubility directly impacts bioavailability and the ability to develop suitable drug delivery systems.[5]
This guide will, therefore, equip the research and development scientist with the theoretical knowledge and practical tools necessary to predict, determine, and leverage the solubility of this compound.
Molecular Structure Analysis and Solubility Prediction
The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity and hydrogen-bonding capabilities of the solute and the solvent.[6] An analysis of the structure of this compound (Figure 1) allows for a qualitative prediction of its solubility.
Key Structural Features:
-
Azepane Ring: A seven-membered saturated heterocyclic amine, contributing to the molecule's overall size and providing a degree of non-polar character.[7][8]
-
Boc Group: The bulky tert-butyl group is strongly non-polar and lipophilic, which will favor solubility in less polar solvents. The carbamate moiety introduces polarity and a hydrogen bond acceptor site (the carbonyl oxygen).
-
Aminomethyl Group: Although the primary amine is protected, the N-H of the carbamate linkage can act as a hydrogen bond donor.
Predicted Solubility Trends:
-
High Solubility: Expected in moderately polar aprotic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), and Ethyl Acetate (EtOAc). These solvents can engage in dipole-dipole interactions and accept hydrogen bonds. Protic solvents like methanol and ethanol are also expected to be effective due to their ability to act as hydrogen bond donors to the carbamate's carbonyl group.[9]
-
Moderate Solubility: Expected in polar aprotic solvents like Acetone and Acetonitrile.
-
Low to Negligible Solubility: Expected in highly non-polar solvents such as Hexanes and Toluene, where the polar carbamate group would be energetically unfavorable. Similarly, very high polarity in a solvent like water would not be ideal, given the significant non-polar character of the molecule.[10]
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An In-depth Technical Guide to the Conformational Analysis of the Azepane Ring in 4-(Boc-aminomethyl)azepane
Prepared by: A Senior Application Scientist
Preamble: The Azepane Scaffold—A Conformationally Dynamic Asset in Modern Drug Discovery
The seven-membered azepane ring is a privileged scaffold in medicinal chemistry, integral to the structure of numerous FDA-approved drugs and promising clinical candidates.[1] Unlike their rigid aromatic or more common five- and six-membered alicyclic counterparts, azepanes possess a unique degree of conformational flexibility.[2][3] This dynamic nature allows molecules incorporating this motif to present a diverse array of three-dimensional pharmacophore arrangements, enabling potent and selective interactions with complex biological targets.[3][4] However, this same flexibility presents a significant challenge; the biological activity of an azepane-containing molecule is often dictated by a single, preferred conformation in solution.[2][5]
Therefore, a rigorous understanding and characterization of the conformational landscape of substituted azepanes are not merely academic exercises but critical prerequisites for rational drug design and structure-activity relationship (SAR) studies. The ability to predict and confirm the dominant conformation allows researchers to optimize molecular architecture for enhanced target binding and improved pharmacokinetic properties.[6]
This guide provides an in-depth technical framework for the comprehensive conformational analysis of 4-(tert-butoxycarbonyl-aminomethyl)azepane , a representative substituted azepane. We will explore the synergistic application of advanced Nuclear Magnetic Resonance (NMR) spectroscopy and computational chemistry, presenting not just the methodologies but the underlying scientific rationale that governs their application. This document is intended for researchers, scientists, and drug development professionals who seek to master the analysis of these complex and valuable heterocyclic systems.
Theoretical Foundations: The Conformational Landscape of the Azepane Ring
The seven-membered azepane ring is non-planar and exists as a dynamic equilibrium of multiple conformers.[7] The primary low-energy conformations belong to two families: the Chair and the Twist-Boat (or Twist-Chair) families. These conformations are interconverted through a process of pseudorotation, which involves relatively low energy barriers.
Studies, both computational and experimental, have shown that for the parent azepane, the Twist-Chair (TC) conformation is often the global minimum on the potential energy surface, closely followed by the Chair (C) conformation.[8] The boat family of conformations is generally higher in energy.
The introduction of a substituent, such as the Boc-aminomethyl group at the C4 position, profoundly influences this equilibrium. The substituent can adopt pseudo-axial or pseudo-equatorial orientations, with the steric bulk of the substituent being a primary determinant of the preferred conformation. For a large substituent like Boc-aminomethyl, it is strongly hypothesized that the conformer placing this group in a pseudo-equatorial position to minimize steric clashes (1,3-diaxial-like interactions) will be overwhelmingly favored.
Caption: Integrated workflow for conformational analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Solution State
NMR spectroscopy is the most powerful experimental technique for studying molecular conformation in solution, providing data on through-bond connectivity and through-space proximities. [9]
The initial step is the complete and unambiguous assignment of all proton and carbon signals using a standard suite of experiments.
-
¹H NMR: Provides initial information on chemical environment and proton-proton coupling constants (J-couplings). The magnitude of vicinal coupling constants (³JHH) can, in principle, be related to dihedral angles via the Karplus equation, but the flexibility of the azepane ring leads to averaged values that are often difficult to interpret directly.
-
¹³C NMR: Indicates the number of unique carbon environments.
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, confirming the connectivity of the azepane ring and the side chain.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, enabling definitive assignment of the carbon skeleton.
The Nuclear Overhauser Effect (NOE) is a through-space phenomenon where magnetization is transferred between spatially close nuclei (typically < 5 Å). [10][11]The intensity of an NOE cross-peak in a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) spectrum is inversely proportional to the sixth power of the distance between the two protons (I ∝ 1/r⁶). [12]This makes it an exquisitely sensitive "molecular ruler."
-
NOESY vs. ROESY: For small to medium-sized molecules like our target, the choice between NOESY and ROESY (Rotating-frame Overhauser Effect Spectroscopy) is important. For molecules in a specific molecular weight range, the transient NOE can be close to zero, making detection difficult. [10][13]The ROE is always positive, circumventing this issue. [13]For a molecule with the mass of this compound, a ROESY experiment is often a reliable choice to avoid potential null-signal issues.
Experimental Protocol: 2D ROESY Acquisition
-
Sample Preparation: Dissolve ~5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The sample must be free of particulate matter and dissolved oxygen, which is paramagnetic and can quench the ROE.
-
Spectrometer Setup: Tune and match the probe for ¹H. Obtain a high-resolution 1D ¹H spectrum and determine the spectral width.
-
Pulse Sequence: Select a phase-sensitive 2D ROESY pulse sequence (e.g., roesyesgpph).
-
Parameter Optimization:
-
Mixing Time (τm): This is the crucial parameter during which ROE buildup occurs. It must be optimized. Run a series of 1D ROESY experiments or 2D ROESY experiments with varying mixing times (e.g., 100, 200, 300, 500 ms) to find the optimal value that maximizes cross-peak intensity without significant spin diffusion (magnetization "hopping" between protons).
-
Relaxation Delay (d1): Set to at least 1.5 times the longest T₁ of the protons of interest to ensure full relaxation between scans.
-
-
Acquisition: Acquire the 2D spectrum with sufficient scans to achieve a good signal-to-noise ratio. Typically, 8-16 scans per increment are used, with 256-512 increments in the indirect dimension.
-
Processing: Apply a squared sine-bell window function in both dimensions and perform a Fourier transform. Phase the spectrum carefully.
If the azepane ring is undergoing rapid interconversion between two or more conformations at room temperature, the observed NMR signals will be population-weighted averages. By lowering the temperature, this exchange can be slowed on the NMR timescale. [14]
-
Coalescence: As the temperature is decreased, separate signals for the individual conformers may appear from a single averaged peak. The temperature at which these peaks merge is called the coalescence temperature (Tc).
-
Energy Barrier Calculation: Tc can be used to calculate the Gibbs free energy of activation (ΔG‡) for the conformational exchange process, providing quantitative data on the ring's flexibility. [14][15] Experimental Protocol: Variable-Temperature (VT) ¹H NMR
-
Solvent Selection: Choose a solvent with a low freezing point that is suitable for the compound (e.g., deuterated methanol, CD₃OD, or dichloromethane, CD₂Cl₂).
-
Spectrometer Calibration: Ensure the spectrometer's temperature control unit is accurately calibrated.
-
Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K).
-
Incremental Cooling: Decrease the temperature in a stepwise manner (e.g., 10 K increments). Allow the sample to equilibrate for 5-10 minutes at each new temperature before acquiring a spectrum.
-
Identify Coalescence: Monitor the spectra for significant changes in peak shape, particularly broadening and eventual splitting of signals. The protons most sensitive to the conformational change (e.g., the axial and equatorial protons on the ring) are the best reporters.
-
Data Analysis: Identify the coalescence temperature (Tc) and the peak separation at the slow-exchange limit (Δν in Hz). Calculate the rate constant (k) at coalescence and subsequently the free energy barrier (ΔG‡).
Computational Chemistry: Building the Theoretical Model
Computational methods provide invaluable insights into the geometries and relative stabilities of all possible conformers, creating a theoretical framework to interpret the experimental NMR data. [8][16] Protocol: DFT-Based Conformational Analysis
-
Initial Structure Generation: Build the 3D structure of this compound in a molecular modeling program.
-
Conformational Search: Perform a systematic or stochastic conformational search using a computationally inexpensive method, such as a molecular mechanics force field (e.g., MMFF94). This step is critical to ensure all potential low-energy ring puckers and side-chain orientations are identified.
-
DFT Optimization and Frequency Calculation: Take the unique, low-energy conformers from the molecular mechanics search (e.g., all conformers within 10-15 kcal/mol of the minimum) and perform full geometry optimization using a more accurate method. Density Functional Theory (DFT) is the workhorse for this. [17] * Methodology: A common and reliable level of theory is B3LYP with a Pople-style basis set such as 6-31G(d).
-
Validation: Following optimization, perform a frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum.
-
-
Energy Analysis: Compare the final electronic energies (including zero-point vibrational energy correction) of all stable conformers to determine their relative stabilities (ΔE). These energy differences can be used to calculate the expected Boltzmann population of each conformer at a given temperature.
Case Study: Analysis of this compound
Here, we synthesize the experimental and computational data into a cohesive analysis. The central hypothesis is that the bulky 4-substituent will force the azepane ring into a conformation where this group occupies a pseudo-equatorial position.
Predicted NMR and NOE Data
Based on a dominant Twist-Chair conformer with an equatorial substituent, we can predict the key through-space interactions.
Caption: Key expected NOE correlations for an equatorial C4 proton.
The most diagnostic correlations would be between the proton on C4 (H4) and the axial protons on the adjacent carbons (H3ax and H5ax). These diaxial-like relationships result in short inter-proton distances, leading to strong NOE/ROE cross-peaks. Conversely, the correlations between H4 and the equatorial protons (H3eq and H5eq) would be significantly weaker or absent.
| Interaction | Expected Distance (Å) | Expected ROE Intensity | Conformational Significance |
| H4 ↔ H3axial | ~2.5 - 2.8 | Strong | Confirms pseudo-axial/equatorial relationship |
| H4 ↔ H5axial | ~2.5 - 2.8 | Strong | Confirms pseudo-axial/equatorial relationship |
| H4 ↔ H3equatorial | > 3.5 | Weak / Absent | Supports equatorial H4 position |
| H4 ↔ H5equatorial | > 3.5 | Weak / Absent | Supports equatorial H4 position |
| H3axial ↔ H5axial | ~2.4 - 2.7 | Strong | Diagnostic of a chair-like conformation |
Predicted Computational Data
A DFT calculation would be expected to yield several stable conformers. The key output is their relative energy.
| Conformer ID | Description | Relative Energy (ΔE, kcal/mol) | Boltzmann Population (298 K) |
| TC-eq | Twist-Chair, Equatorial Substituent | 0.00 | ~85% |
| C-eq | Chair, Equatorial Substituent | 0.55 | ~14% |
| TC-ax | Twist-Chair, Axial Substituent | > 2.5 | < 1% |
| C-ax | Chair, Axial Substituent | > 3.0 | < 1% |
Note: These are representative, plausible values for illustrative purposes.
Synthesis of Results
The experimental ROESY spectrum would be expected to show strong cross-peaks corresponding to the H4 ↔ H3ax and H4 ↔ H5ax interactions. The computational results would independently predict that the Twist-Chair conformer with an equatorial substituent (TC-eq) is the lowest energy structure by a significant margin. The interatomic distances measured from the optimized DFT structure of TC-eq would correlate excellently with the observed strong ROEs. This convergence of experimental and theoretical data provides a high-confidence assignment of the dominant solution-state conformation of this compound as the Twist-Chair form with the substituent in a pseudo-equatorial orientation.
Conclusion
The conformational analysis of flexible seven-membered rings like azepane is a complex but tractable problem when approached with a scientifically rigorous, multi-technique strategy. The synergistic use of advanced NMR spectroscopy—particularly 2D NOESY/ROESY and VT experiments—and high-level computational chemistry provides a self-validating system for elucidating the dominant solution-state structures. [8][18]For this compound, this integrated approach allows for a confident determination of its preferred conformation, an insight that is fundamental for its application in structure-based drug design. By understanding and controlling the three-dimensional shape of such molecules, medicinal chemists can unlock their full therapeutic potential.
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Mollica, A., et al. (2011). Asymmetric synthesis and conformational analysis by NMR spectroscopy and MD of Aba- and α-MeAba-containing dermorphin analogues. Journal of Medicinal Chemistry. [Link]
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Mykura, R., et al. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. Nature Chemistry. [Link]
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An In-depth Technical Guide to the Synthesis of 4-(Boc-aminomethyl)azepane: Key Intermediates and Core Methodologies
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways to 4-(Boc-aminomethyl)azepane, a valuable building block in medicinal chemistry and drug development. The azepane scaffold is a privileged structure in numerous biologically active compounds, and the 4-(Boc-aminomethyl) substituent offers a versatile handle for further chemical elaboration. This document details the synthesis of key intermediates and outlines three primary, field-proven methodologies for accessing the target molecule, with a focus on the causality behind experimental choices and the integrity of the described protocols. The intended audience includes researchers, scientists, and professionals in the field of drug development.
Introduction: The Significance of the Azepane Moiety
The seven-membered azepane ring is a prominent structural motif in a wide array of pharmacologically active agents.[1] Its inherent three-dimensionality and conformational flexibility allow for optimal interactions with biological targets, often leading to enhanced potency and selectivity. The incorporation of a Boc-protected aminomethyl group at the 4-position provides a stable, yet readily deprotectable, primary amine, which serves as a crucial point for diversification in the synthesis of compound libraries for drug discovery.
This guide will focus on synthetic routes commencing from the pivotal intermediate, 1-Boc-azepane-4-carboxylic acid , a commercially available or readily synthesizable starting material.[2][3][4][5] We will explore three distinct and reliable synthetic strategies: synthesis via amide formation and subsequent reduction, synthesis via the Curtius rearrangement, and a multi-step conversion involving reduction to an alcohol followed by transformation to the amine.
The Central Intermediate: Synthesis of 1-Boc-azepane-4-carboxylic acid
The cornerstone of the synthetic approaches detailed herein is 1-Boc-azepane-4-carboxylic acid. While commercially available, an understanding of its synthesis provides a more comprehensive knowledge base. A common approach involves the protection of the commercially available azepane-4-carboxylic acid with di-tert-butyl dicarbonate (Boc₂O) under basic conditions.
Experimental Protocol: Synthesis of 1-Boc-azepane-4-carboxylic acid
-
To a solution of azepane-4-carboxylic acid (1.0 eq.) in a mixture of 1,4-dioxane and water (e.g., 1:1) at 0 °C, add sodium hydroxide (2.5 eq.) and stir until a clear solution is obtained.
-
To this solution, add a solution of di-tert-butyl dicarbonate (1.1 eq.) in 1,4-dioxane dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.
-
Upon completion (monitored by TLC or LC-MS), acidify the reaction mixture to pH 3-4 with a suitable acid (e.g., 1M HCl) at 0 °C.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 1-Boc-azepane-4-carboxylic acid, which can be further purified by crystallization or chromatography if necessary.
Synthetic Pathways to this compound
The following sections delineate three robust synthetic routes starting from 1-Boc-azepane-4-carboxylic acid. The choice of a particular route may depend on factors such as reagent availability, scale of the synthesis, and the desired purity profile.
Route A: Synthesis via Amide Formation and Reduction
This two-step sequence is a classic and reliable method for the conversion of a carboxylic acid to a primary amine with an additional methylene linker.
Logical Workflow for Route A:
Caption: Amide formation followed by reduction.
Step 1: Amide Formation. The carboxylic acid is first activated and then reacted with an ammonia source to form the corresponding primary amide. Common coupling agents such as EDC/HOBt or activating the acid as a mixed anhydride are effective.[6]
Step 2: Reduction. The resulting amide is then reduced to the primary amine. Potent reducing agents like lithium aluminum hydride (LAH) or borane complexes (e.g., BH₃·THF) are typically employed for this transformation.[7][8][9]
Part 1: Synthesis of 1-Boc-azepane-4-carboxamide
-
Dissolve 1-Boc-azepane-4-carboxylic acid (1.0 eq.) in an anhydrous aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).
-
Add a coupling agent, for example, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq.) and hydroxybenzotriazole (HOBt) (1.2 eq.), and stir at room temperature for 30 minutes.
-
Add a source of ammonia, such as ammonium chloride (1.5 eq.) and a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.0 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours until the reaction is complete.
-
Work up the reaction by washing with aqueous solutions of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude amide, which can be purified by chromatography.
Part 2: Reduction of 1-Boc-azepane-4-carboxamide
-
To a solution of 1-Boc-azepane-4-carboxamide (1.0 eq.) in an anhydrous etheral solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), add a solution of borane-tetrahydrofuran complex (BH₃·THF) (e.g., 1M in THF, 3.0 eq.) dropwise at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-8 hours.
-
Cool the reaction to 0 °C and cautiously quench with methanol, followed by 1M HCl.
-
Basify the mixture with an aqueous base (e.g., 2M NaOH) to pH > 10.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers, and concentrate to give this compound.
Route B: Synthesis via Curtius Rearrangement
The Curtius rearrangement provides an elegant and often high-yielding one-pot method to convert a carboxylic acid into a Boc-protected amine.[10][11][12][13] This transformation proceeds through an acyl azide intermediate which rearranges to an isocyanate, subsequently trapped by a tert-butyl alcohol source.
Logical Workflow for Route B:
Caption: Curtius rearrangement pathway.
-
To a solution of 1-Boc-azepane-4-carboxylic acid (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous toluene under an inert atmosphere, add diphenylphosphoryl azide (DPPA) (1.1 eq.) dropwise at 0 °C.
-
After stirring at 0 °C for 30 minutes, slowly warm the reaction mixture to room temperature and then heat to reflux (typically 80-110 °C) for 2-4 hours, monitoring the formation of the isocyanate.
-
To the reaction mixture, add anhydrous tert-butanol (2.0-3.0 eq.) and continue to reflux for an additional 4-12 hours until the isocyanate is fully consumed.
-
Cool the reaction mixture, wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Route C: Synthesis via Alcohol and Subsequent Amination
This route involves the reduction of the carboxylic acid to the corresponding primary alcohol, followed by conversion of the hydroxyl group to a primary amine. The Mitsunobu reaction is a particularly effective method for the latter transformation.[14][15][16][17][18]
Logical Workflow for Route C:
Caption: Alcohol formation and amination sequence.
Part 1: Reduction of 1-Boc-azepane-4-carboxylic acid to (1-Boc-azepan-4-yl)methanol [1][19]
-
To a solution of 1-Boc-azepane-4-carboxylic acid (1.0 eq.) in anhydrous THF under an inert atmosphere, add a solution of borane-tetrahydrofuran complex (BH₃·THF) (e.g., 1M in THF, 1.5-2.0 eq.) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-8 hours.
-
Cool the reaction to 0 °C and quench by the slow addition of methanol, followed by 1M HCl.
-
Extract the product with ethyl acetate, wash the combined organic layers with saturated NaHCO₃ and brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol, which can be purified by chromatography.
Part 2: Mitsunobu Reaction and Deprotection
-
Dissolve (1-Boc-azepan-4-yl)methanol (1.0 eq.), phthalimide (1.2 eq.), and triphenylphosphine (PPh₃) (1.5 eq.) in anhydrous THF.
-
Cool the solution to 0 °C and add diisopropyl azodicarboxylate (DIAD) (1.5 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Concentrate the reaction mixture and purify the crude phthalimide adduct by column chromatography.
-
Dissolve the purified adduct in ethanol and add hydrazine monohydrate (4.0-5.0 eq.).
-
Heat the mixture to reflux for 2-4 hours.
-
Cool the reaction, filter off the phthalhydrazide precipitate, and concentrate the filtrate.
-
Take up the residue in an appropriate solvent and wash with aqueous base to remove any remaining phthalhydrazide. Dry and concentrate the organic layer to afford this compound.
Data Summary and Comparison of Routes
| Route | Key Transformation | Typical Reagents | Advantages | Disadvantages |
| A | Amide Reduction | Coupling agents (EDCI, HOBt), NH₃ source, LAH or BH₃·THF | Reliable, well-established chemistry. | Requires a potent, and sometimes pyrophoric, reducing agent. |
| B | Curtius Rearrangement | DPPA, t-BuOH | Can be performed in one pot, often high yielding. | Use of potentially explosive azide intermediates. |
| C | Mitsunobu Reaction | BH₃·THF, Phthalimide, PPh₃, DIAD, Hydrazine | Mild conditions for amine introduction with inversion of configuration if a chiral center were present. | Multi-step, requires chromatographic purification of intermediates, generation of stoichiometric phosphine oxide waste. |
Conclusion
The synthesis of this compound can be effectively achieved through several strategic pathways, primarily originating from the key intermediate 1-Boc-azepane-4-carboxylic acid. The choice between amide reduction, Curtius rearrangement, or conversion via the corresponding alcohol depends on the specific requirements of the synthesis, including scale, safety considerations, and available resources. Each route presented in this guide is a self-validating system built on established and trusted chemical transformations, providing researchers and drug development professionals with a robust toolkit for accessing this valuable synthetic building block.
References
-
Curtius, T. (1885). Ueber die Einwirkung von Hydrazinhydrat auf Salpetersäurigäthylester. Berichte der deutschen chemischen Gesellschaft, 18(1), 1283-1285. [Link]
-
Kumar, V., & Sharma, A. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
-
Royal Society of Chemistry. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry. [Link]
-
Lebel, H., & Leogane, O. (2005). Boc-Protected Amines via a Mild and Efficient One-Pot Curtius Rearrangement. Organic Letters, 7(19), 4107–4110. [Link]
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Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
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J&K Scientific LLC. (n.d.). 1-Boc-Azepane-4-carboxylic acid | 868284-36-0. Retrieved from [Link]
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National Institutes of Health. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7336. [Link]
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Organic Synthesis. (n.d.). Mitsunobu reaction. Retrieved from [Link]
-
Pospíšil, J., et al. (2020). Synthesis of chiral 1,4-oxazepane-5-carboxylic acids from polymer-supported homoserine. Organic & Biomolecular Chemistry, 18(38), 7565-7574. [Link]
-
Dembinski, R. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2563–2619. [Link]
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Philippova, A. N., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Alawaed, A. A., et al. (2023). Titanium-Mediated Reduction of Carboxamides to Amines with Borane–Ammonia. Molecules, 28(11), 4488. [Link]
-
Scribd. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Khan Academy. (n.d.). Reduction of carboxylic acids. Retrieved from [Link]
-
National Institutes of Health. (2020). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Serbian Chemical Society, 85(10), 1335-1348. [Link]
-
Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Retrieved from [Link]
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CP Lab Safety. (n.d.). tert-butyl N-[(4S)-azepan-4-yl]carbamate, min 97%, 100 mg. Retrieved from [Link]
- Google Patents. (n.d.). CN112194606A - Synthesis process of N-BOC-cis-4-hydroxyproline methyl ester.
-
Chemistry Stack Exchange. (2019, October 1). Reduction of carbamate with LAH. Retrieved from [Link]
- Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
-
orgchem.by. (2015). A Quick Guide to Reductions in Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2006). Acetyl Chloride—Methanol as a Convenient Reagent for: A) Quantitative Formation of Amine Hydrochlorides, B) Carboxylate Ester Formation, C) Mild Removal of N-Boc-Protective Group. Synthetic Communications, 36(4), 471-476. [Link]
-
National Institutes of Health. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry, 48(12), 5434-5444. [Link]
-
National Institutes of Health. (2020). An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxy carbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid. Molecules, 25(23), 5650. [Link]
- Google Patents. (n.d.). US4434300A - Methanol amination.
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- 19. Khan Academy [khanacademy.org]
Methodological & Application
Application Notes & Protocols: Strategic Incorporation of 4-(Boc-aminomethyl)azepane in Advanced Peptide Synthesis
Introduction: The Azepane Scaffold in Modern Peptidomimetics
In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer enhanced potency, selectivity, and pharmacokinetic properties is relentless. Peptides, while offering exquisite biological specificity, often suffer from limitations such as poor metabolic stability and low cell permeability. The incorporation of non-proteinogenic amino acids and cyclic scaffolds is a proven strategy to overcome these hurdles. The seven-membered azepane ring, in particular, has emerged as a "privileged structure" in medicinal chemistry.[1] Its inherent three-dimensionality and synthetic tractability allow for the creation of peptidomimetics with unique conformational constraints and diverse substitution patterns.[1][2] Azepane-based compounds have demonstrated a remarkable breadth of pharmacological activities and are key components in numerous FDA-approved drugs, highlighting their therapeutic significance.[3][4]
This guide provides an in-depth exploration of 4-(Boc-aminomethyl)azepane , a versatile building block for introducing the azepane motif into peptide sequences. We will detail its strategic advantages, provide validated protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and discuss the chemical principles that underpin its successful application.
Strategic Value of this compound
The utility of this compound stems from its unique bifunctional nature, governed by an orthogonal protection scheme. The molecule contains a secondary amine within the azepane ring, which will form the peptide backbone, and a primary amine on the aminomethyl side chain, which is protected by an acid-labile tert-butyloxycarbonyl (Boc) group.
This design is fundamentally important for two reasons:
-
Backbone Integration: The unprotected cyclic amine allows for direct acylation, enabling its incorporation into a growing peptide chain via standard amide bond formation.
-
Orthogonal Side-Chain Chemistry: The Boc group on the side-chain amine is stable under the basic conditions used for Fmoc-group removal in standard SPPS.[5] This orthogonality is the cornerstone of its strategic use, as it allows the peptide backbone to be fully assembled while the side-chain amine remains masked.[6][7] This protected amine can then be selectively deprotected on-resin to allow for a wide range of subsequent chemical modifications, such as:
-
Peptide Branching: Synthesis of branched or "dendrimeric" peptides.
-
Cyclization: On-resin head-to-side-chain or side-chain-to-side-chain cyclization.
-
Conjugation: Attachment of reporter molecules (fluorophores, biotin), cytotoxic payloads, or polyethylene glycol (PEG) chains.
-
The following diagram illustrates the logical workflow for utilizing this orthogonal protection strategy.
Caption: Orthogonal synthesis workflow using this compound.
Protocols for Incorporation via Solid-Phase Peptide Synthesis (SPPS)
The following protocols are designed for standard manual or automated Fmoc-based SPPS. The fundamental cycle involves the deprotection of the N-terminal Fmoc group with a base, followed by the coupling of the next amino acid.[8]
Protocol 1: Standard Coupling of this compound
This protocol details the incorporation of the azepane building block into a peptide sequence attached to a solid support (resin).
Rationale: The choice of coupling reagent is critical for efficiently forming an amide bond with the secondary amine of the azepane ring, which can be sterically hindered. Urnoium-based reagents like HBTU or HATU are highly effective activators.[9] The addition of a non-nucleophilic base like DIPEA is necessary to neutralize the resin-bound ammonium salt (formed after the previous Fmoc deprotection) and to facilitate the coupling reaction.[10]
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), peptide synthesis grade
Procedure:
-
Resin Preparation:
-
Swell the peptide-resin in DMF for 30-60 minutes.
-
Perform the standard Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF (2 x 10 min).[11]
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
Perform a Kaiser test to confirm the presence of a free primary amine. (Note: The Kaiser test will be negative after the azepane coupling step).
-
-
Activation and Coupling:
-
In a separate vessel, prepare the coupling solution. For a 0.1 mmol scale synthesis, dissolve:
-
This compound (3 equivalents, 0.3 mmol, ~68.5 mg)
-
HBTU (2.9 equivalents, 0.29 mmol, ~110 mg)
-
-
Dissolve the components in a minimal volume of DMF (approx. 2 mL).
-
Add DIPEA (6 equivalents, 0.6 mmol, ~105 µL) to the coupling solution and vortex briefly.
-
Immediately add the activated solution to the washed, deprotected peptide-resin.
-
-
Reaction and Monitoring:
-
Agitate the reaction mixture at room temperature for 2-4 hours. Coupling to secondary amines can be slower than to primary amines.
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a chloranil test or a similar test for secondary amines to monitor reaction completion. A negative Kaiser test is expected but does not confirm coupling to the secondary amine.
-
-
Washing:
-
Once the coupling is complete, drain the reaction solution.
-
Wash the resin extensively with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
-
The peptide-resin is now ready for the coupling of the next Fmoc-protected amino acid onto the azepane's ring nitrogen.
-
| Parameter | Recommendation | Rationale |
| Equivalents (Azepane) | 3 - 5 eq. | Ensures a high driving force for the reaction, overcoming potential steric hindrance. |
| Coupling Reagent | HBTU, HATU, PyBOP | High-efficiency uronium/phosphonium salt activators suitable for hindered amines.[12] |
| Base | DIPEA, 2,4,6-Collidine | Non-nucleophilic base to prevent side reactions and facilitate coupling.[10] |
| Solvent | DMF, NMP | Polar aprotic solvents that swell the resin and dissolve reagents effectively. |
| Reaction Time | 2 - 6 hours | Longer reaction times may be necessary compared to standard amino acid couplings. |
Protocol 2: Selective On-Resin Deprotection of the Azepane Side-Chain
This protocol is performed after the full peptide backbone has been assembled but before the final cleavage from the resin.
Rationale: The Boc group is highly sensitive to acid.[13] A solution of trifluoroacetic acid (TFA) in a non-nucleophilic solvent like DCM allows for the rapid and clean removal of the Boc group without cleaving the peptide from most standard resins (e.g., Wang, Rink Amide) or affecting acid-labile side-chain protecting groups used in the Fmoc/tBu strategy (which require stronger acid conditions for removal).[5][14]
Materials:
-
Fully assembled peptide-resin with the this compound incorporated.
-
TFA (Trifluoroacetic acid)
-
DCM (Dichloromethane)
-
DIPEA (N,N-Diisopropylethylamine) or Piperidine in DMF
Procedure:
-
Resin Preparation:
-
Wash the peptide-resin with DCM (3-5 times) to ensure it is free of DMF.
-
Dry the resin slightly under a stream of nitrogen.
-
-
Boc Deprotection:
-
Prepare a deprotection solution of 20-30% TFA in DCM (v/v).
-
Add the TFA/DCM solution to the resin and agitate at room temperature for 30 minutes.
-
Drain the solution and repeat the treatment with fresh TFA/DCM solution for another 30 minutes to ensure complete removal.
-
-
Washing and Neutralization:
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DCM (5-7 times) to remove residual TFA.
-
To neutralize the protonated side-chain amine (TFA salt), wash the resin with a 10% solution of DIPEA in DCM (2 x 5 min).[9]
-
Wash the resin again with DCM (3-5 times) and then with DMF (3-5 times) to prepare it for the subsequent on-resin modification step.
-
The following diagram shows the chemical transformation during the selective deprotection step.
Caption: On-resin selective deprotection of the azepane side chain.
Protocol 3: Final Cleavage and Global Deprotection
This protocol releases the synthesized peptide from the solid support and removes all remaining side-chain protecting groups.
Rationale: A strong acid cocktail is required for the final cleavage. The composition of this cocktail is critical. It typically contains a high concentration of TFA along with "scavengers" to trap the highly reactive cationic species generated from the protecting groups and the resin linker, which could otherwise cause unwanted side reactions with sensitive residues like Tryptophan, Methionine, or Cysteine.[9]
Materials:
-
Dry, protected peptide-resin
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) is a robust option. A simpler, less odorous alternative for many peptides is TFA/TIS/water (95:2.5:2.5).
-
Cold diethyl ether
Procedure:
-
Preparation: Place the dry peptide-resin (e.g., 0.1 mmol) in a reaction vessel.
-
Cleavage: Add the cleavage cocktail (e.g., 2-5 mL) to the resin. Agitate at room temperature for 2-4 hours.
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Concentrate the filtrate slightly under a stream of nitrogen.
-
Add the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether (approx. 40 mL). The peptide will precipitate as a white solid.
-
-
Isolation and Purification:
-
Centrifuge the mixture to pellet the crude peptide.
-
Decant the ether, wash the pellet with more cold ether, and centrifuge again. Repeat 2-3 times.
-
Dry the crude peptide pellet under vacuum.
-
The crude peptide can then be purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Conclusion
This compound is a powerful and strategically important building block for modern peptide synthesis. Its successful application hinges on understanding the principles of orthogonal protection, allowing for the precise and selective modification of peptide side chains. By enabling the introduction of the conformationally distinct azepane scaffold while simultaneously providing a handle for further chemical elaboration, this reagent opens up new avenues for the design of complex peptidomimetics, cyclic peptides, and peptide conjugates with enhanced therapeutic potential. The protocols provided herein offer a validated framework for researchers, scientists, and drug development professionals to confidently incorporate this versatile tool into their synthetic workflows.
References
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link][2][3][4]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from AAPPTec. [Link][9]
-
PubMed. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed. [Link][3]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link][4]
-
Semantic Scholar. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Semantic Scholar. [Link][15]
-
ResearchGate. (n.d.). Boc deprotection conditions tested. Retrieved from ResearchGate. [Link][14]
-
AAPPTec. (n.d.). Standard Coupling Procedures. Retrieved from AAPPTec. [Link][10]
-
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16, 131. [Link][6]
-
ResearchGate. (n.d.). Application of the methodology in the preparation of azepane-based.... Retrieved from ResearchGate. [Link][16]
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ResearchGate. (n.d.). Synthesis of bridged azepane β‐amino esters. Retrieved from ResearchGate. [Link][17]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link][18]
-
PubMed. (n.d.). Synthesis of 2-carboxymethyl polyhydroxyazepanes and their evaluation as glycosidase inhibitors. Retrieved from PubMed. [Link][19]
-
I. L. Yraola, et al. (2023). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Molecules, 28(19), 6917. [Link][12]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from Organic Chemistry Portal. [Link][13]
-
PubMed Central. (n.d.). Embracing Complexity: Peptides as Tunable Scaffolds in the Construction of Discrete Supramolecular Systems. Retrieved from PubMed Central. [Link][20]
-
The Royal Society of Chemistry. (n.d.). Experimental Procedure. Retrieved from The Royal Society of Chemistry. [Link][21]
-
PubMed. (2019). Use of a scaffold peptide in the biosynthesis of amino acid-derived natural products. PubMed. [Link][22]
-
jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link][23]
-
Beilstein Journals. (n.d.). Automated solid-phase peptide synthesis to obtain therapeutic peptides. Retrieved from Beilstein Journals. [Link][8]
-
AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from AAPPTec. [Link][11]
-
ResearchGate. (2025). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. ResearchGate. [Link][24]
-
PubMed Central. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. PubMed Central. [Link][25]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from AAPPTec. [Link][26]
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Application Notes and Protocols for the Coupling of 4-(Boc-aminomethyl)azepane
Introduction: The Azepane Scaffold in Modern Drug Discovery
The seven-membered nitrogen heterocycle, azepane, is a privileged scaffold in medicinal chemistry, appearing in a multitude of biologically active compounds and FDA-approved drugs.[1][2] Its inherent three-dimensionality and conformational flexibility allow for novel interactions with biological targets, often leading to improved potency and pharmacokinetic properties compared to its five- and six-membered counterparts.[3] 4-(Boc-aminomethyl)azepane is a key building block for introducing this valuable motif. The Boc-protected primary amine serves as a versatile handle for a variety of coupling reactions, enabling the construction of diverse molecular architectures.
This comprehensive guide provides detailed application notes and field-proven protocols for the three most common and synthetically valuable coupling reactions of this compound: amide bond formation, urea synthesis, and reductive amination. The protocols are designed to be self-validating, with explanations of the underlying chemistry to empower researchers to adapt and troubleshoot as needed.
I. Amide Bond Formation: The Workhorse of Medicinal Chemistry
The formation of an amide bond is arguably the most frequently employed reaction in drug discovery. For this compound, this transformation connects the azepane moiety to a carboxylic acid, creating a stable and versatile linkage. The choice of coupling reagent is critical and depends on the nature of the carboxylic acid and the desired reaction conditions. Here, we detail protocols for two widely used and highly efficient coupling reagents: HATU and EDC in conjunction with HOBt.
Mechanism of Amide Coupling
The fundamental principle of amide bond formation involves the activation of the carboxylic acid to generate a more electrophilic species that is susceptible to nucleophilic attack by the primary amine of this compound.
Caption: General workflow for amide bond formation.
Protocol 1: HATU-Mediated Amide Coupling
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.
Materials:
-
This compound
-
Carboxylic acid
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add this compound (1.1 eq) and DIPEA (2.5 eq).
-
Add HATU (1.2 eq) in one portion.
-
Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: EDC/HOBt-Mediated Amide Coupling
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt) is a classic and cost-effective method for amide bond formation. HOBt acts as an additive to suppress side reactions and minimize racemization.
Materials:
-
This compound
-
Carboxylic acid
-
EDC hydrochloride
-
HOBt hydrate
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or DMF
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.
-
Add this compound (1.1 eq) and DIPEA or TEA (2.0 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Amide Coupling Protocols:
| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |
| Coupling Reagent | HATU | EDC hydrochloride |
| Additive | None required | HOBt hydrate |
| Base | DIPEA | DIPEA or TEA |
| Solvent | Anhydrous DMF | Anhydrous DCM or DMF |
| Temperature | Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 4 hours | 12 - 24 hours |
| Work-up | Aqueous wash | Aqueous wash |
| Purification | Column Chromatography | Column Chromatography |
II. Urea Synthesis: A Key Pharmacophore
The urea moiety is a critical pharmacophore in numerous approved drugs, valued for its ability to act as a rigid hydrogen bond donor and acceptor.[4] A highly efficient one-pot method allows for the synthesis of unsymmetrical ureas directly from Boc-protected amines.
Mechanism of One-Pot Urea Synthesis from a Boc-Protected Amine
This procedure involves the in-situ generation of an isocyanate from the Boc-protected amine, which is then trapped by a primary or secondary amine to form the urea.
Caption: Workflow for one-pot urea synthesis.
Protocol 3: One-Pot Synthesis of Ureas
This protocol is adapted from a general and practical method for the synthesis of ureas from Boc-protected amines.[5]
Materials:
-
This compound
-
A primary or secondary amine (R¹R²NH)
-
2-Chloropyridine
-
Trifluoromethanesulfonic anhydride (Tf₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (TEA, optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add 2-chloropyridine (3.0 eq) followed by the dropwise addition of trifluoromethanesulfonic anhydride (1.5 eq) at 0 °C.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Add the desired primary or secondary amine (3.0 eq). For less reactive amines, the addition of triethylamine (2.0 eq) may be beneficial.
-
Stir the reaction at room temperature for 1-20 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Urea Synthesis Protocol:
| Parameter | Protocol 3 (One-Pot Urea Synthesis) |
| Activating Reagents | 2-Chloropyridine, Trifluoromethanesulfonic anhydride |
| Amine Nucleophile | Primary or secondary amine |
| Base (optional) | Triethylamine |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 1 - 20 hours |
| Work-up | Aqueous wash |
| Purification | Column Chromatography |
III. Reductive Amination: Forging C-N Bonds
Reductive amination is a powerful and versatile method for the formation of carbon-nitrogen bonds.[6] In the context of this compound, this reaction allows for the introduction of a wide range of substituents via the reaction with aldehydes or ketones.
Mechanism of Reductive Amination
The reaction proceeds through the initial formation of an iminium ion intermediate from the amine and the carbonyl compound, which is then reduced in situ by a mild reducing agent.
Caption: General workflow for reductive amination.
Protocol 4: Reductive Amination with Sodium Triacetoxyborohydride
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly well-suited for reductive amination reactions.
Materials:
-
This compound
-
Aldehyde or ketone
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Acetic acid (optional, catalytic)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in anhydrous DCM or DCE, add a catalytic amount of acetic acid (optional, can accelerate iminium ion formation).
-
Stir the mixture at room temperature for 30-60 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Stir the reaction at room temperature for 2-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Summary for Reductive Amination Protocol:
| Parameter | Protocol 4 (Reductive Amination) |
| Carbonyl Source | Aldehyde or Ketone |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) |
| Catalyst (optional) | Acetic Acid |
| Solvent | Anhydrous DCM or DCE |
| Temperature | Room Temperature |
| Reaction Time | 2 - 24 hours |
| Work-up | Aqueous wash |
| Purification | Column Chromatography |
IV. Boc Deprotection: Unveiling the Amine
Following the coupling reaction, the Boc protecting group can be efficiently removed under acidic conditions to liberate the primary amine for further functionalization or to yield the final product.
Protocol 5: Boc Deprotection with Trifluoroacetic Acid (TFA)
Materials:
-
Boc-protected azepane derivative
-
Trifluoroacetic acid (TFA)
-
Anhydrous Dichloromethane (DCM)
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected azepane derivative in anhydrous DCM.
-
Add an excess of TFA (e.g., 20-50% v/v in DCM).
-
Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with toluene or DCM to remove residual TFA.
-
The resulting amine can be isolated as the TFA salt or neutralized with a suitable base for subsequent steps.
Protocol 6: Boc Deprotection with HCl in Dioxane
This method is often preferred when a crystalline hydrochloride salt of the deprotected amine is desired.[5][7]
Materials:
-
Boc-protected azepane derivative
-
4M HCl in 1,4-dioxane
-
Diethyl ether
Procedure:
-
Dissolve the Boc-protected azepane derivative in a minimal amount of a suitable solvent (e.g., methanol, ethyl acetate).
-
Add an excess of 4M HCl in 1,4-dioxane.
-
Stir the mixture at room temperature for 1-4 hours. A precipitate of the hydrochloride salt may form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with diethyl ether to facilitate further precipitation.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the amine hydrochloride salt.
Conclusion
This compound is a valuable and versatile building block in the synthesis of complex molecules for drug discovery and development. The protocols outlined in this guide for amide bond formation, urea synthesis, and reductive amination provide robust and reliable methods for the functionalization of this important scaffold. By understanding the underlying chemical principles and carefully selecting the appropriate reaction conditions, researchers can efficiently incorporate the azepane motif into their target compounds, paving the way for the discovery of novel therapeutics.
References
-
Spyropoulos, C., & Kokotos, C. G. (2014). One-Pot Synthesis of Ureas from Boc-Protected Amines. The Journal of Organic Chemistry, 79(10), 4477–4483. [Link]
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
-
Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Future Medicinal Chemistry, 12(12), 1121-1154. [Link]
- BenchChem. (2025). Application Notes and Protocols for Amide Bond Formation with Boc-Protected Aminooxy Amines. BenchChem.
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
- Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1, 1-714.
- BenchChem. (2025).
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Zha, G.-F., Rakesh, K. P., Manukumar, H. M., Shantharam, C. S., & Long, S. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 164, 465–494. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Philippova, A. N., Vorobyeva, D. V., Gribanov, P. S., Godovikov, I. A., & Osipov, S. N. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
- Ouchakour, L., Nonn, M., Remete, A. M., & Kiss, L. (2021). An Improved Stereocontrolled Access Route to Piperidine or Azepane β‐Amino Esters and Azabicyclic β‐and γ‐Lactams; Synthesis of Novel Functionalized Azaheterocyles. European Journal of Organic Chemistry, 2021(26), 3749-3760.
- BenchChem. (2025). Application Notes: Boc Deprotection Methods for 1-N-Boc-3-Isopropyl-1,4-diazepane. BenchChem.
-
Ruffoni, A., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
- Sumitomo Chemical Co., Ltd. (2005). Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. Sumitomo Kagaku.
- Reddit. (2024). Acyl chloride formation in presence of acid sensitive groups. r/Chempros.
-
Aurelio, L., et al. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(4), 338-341. [Link]
- Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(15), 1776-1803.
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Protocol and Application Notes for the Trifluoroacetic Acid-Mediated Boc Deprotection of 4-(Boc-aminomethyl)azepane
An Application Guide for Drug Development Professionals
Abstract
The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in modern organic and medicinal chemistry for the protection of amines.[1] Its stability under various conditions and facile cleavage under acidic treatment make it an invaluable tool. The azepane scaffold is a privileged structure in drug discovery, appearing in numerous pharmacologically active compounds.[2] This document provides a comprehensive guide for the deprotection of 4-(Boc-aminomethyl)azepane using trifluoroacetic acid (TFA). We will delve into the underlying reaction mechanism, provide a detailed, field-proven experimental protocol, discuss critical safety considerations for handling TFA, and outline methods for reaction monitoring, work-up, and product characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and reliable method for accessing the versatile 4-(aminomethyl)azepane building block.
Scientific Foundation: The 'Why' Behind the Protocol
Understanding the chemical principles of a reaction is paramount to its successful execution and troubleshooting. The TFA-mediated cleavage of a Boc group is a classic example of acid-catalyzed hydrolysis of a carbamate.[3]
Mechanism of Deprotection
The reaction proceeds through a well-established E1-type mechanism, which can be broken down into four key steps:[1][4]
-
Protonation: The strong acid, TFA, protonates the carbonyl oxygen of the Boc group. This increases the electrophilicity of the carbonyl carbon and weakens the C-O bond.
-
Formation of a Tert-butyl Cation: The protonated carbamate is unstable and collapses. This results in the loss of a highly stable tertiary carbocation (the tert-butyl cation) and the formation of an unstable carbamic acid intermediate.[4]
-
Decarboxylation: The carbamic acid intermediate rapidly decarboxylates, releasing gaseous carbon dioxide (CO₂). This irreversible step drives the reaction to completion.
-
Amine Salt Formation: The newly liberated primary amine is basic and is immediately protonated by the excess TFA in the reaction medium, yielding the corresponding amine trifluoroacetate salt.
The gaseous byproducts, isobutylene (from the tert-butyl cation) and CO₂, must be allowed to vent. Therefore, this reaction should never be performed in a sealed vessel.[4]
Safety First: Handling Trifluoroacetic Acid
Trifluoroacetic acid is a strong, volatile, and highly corrosive acid that can cause severe chemical burns and respiratory irritation.[5][6] Adherence to strict safety protocols is non-negotiable.
-
Engineering Controls : Always handle TFA inside a properly functioning chemical fume hood to prevent inhalation of its corrosive vapors.[7]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical splash goggles are mandatory. A full-face shield is recommended for larger quantities.[8]
-
Hand Protection : Wear chemical-resistant gloves (nitrile gloves are suitable for low-volume applications, but should be changed immediately upon contact).[5][7] Double-gloving is a prudent practice.
-
Body Protection : A lab coat, long pants, and closed-toed shoes are required.[5] For high-volume work, a chemical-resistant apron is advised.[7]
-
-
Spill & Emergency Procedures :
-
Ensure an emergency eyewash station and safety shower are immediately accessible.[6]
-
For skin contact, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]
-
Neutralize small spills with a suitable absorbent material like sodium bicarbonate or a commercial acid spill kit.
-
Detailed Experimental Protocol
This protocol is optimized for the deprotection of this compound on a typical laboratory scale.
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | >97% | AChemBlock | Substrate |
| Trifluoroacetic Acid (TFA) | Reagent grade, >99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle with extreme care.[8] |
| Dichloromethane (DCM) | Anhydrous | Fisher Scientific | Reaction solvent. |
| Diethyl ether (Et₂O) | Anhydrous, cold | VWR | For precipitation of the TFA salt. |
| Saturated Sodium Bicarbonate (NaHCO₃) solution | ACS Grade | - | For neutralization during free amine work-up. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | Drying agent. |
| TLC Plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Ninhydrin stain | - | - | For visualizing the amine product on TLC.[9] |
Step-by-Step Procedure
-
Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Cooling : Place the flask in an ice-water bath and stir the solution for 10-15 minutes until it reaches 0 °C. This helps to control any potential exotherm upon acid addition.
-
Acid Addition : Slowly add trifluoroacetic acid (TFA) (10-20 eq) to the stirred solution dropwise via a syringe. A common and effective condition is a 1:1 mixture of DCM and TFA.[10]
-
Reaction : Remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 1-4 hours.[3]
-
Monitoring : Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[9]
-
Mobile Phase : A polar system like 9:1 DCM/Methanol is a good starting point.
-
Visualization : The Boc-protected starting material will have a higher Rf value than the highly polar amine salt product. The product spot can be visualized by staining the TLC plate with ninhydrin, which reacts with primary amines to produce a characteristic purple color.[11] The reaction is complete when the starting material spot is no longer visible.
-
-
Solvent Removal : Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[12] Toluene can be added and co-evaporated to help remove residual TFA.[13] The crude product will be the trifluoroacetate salt, often as a viscous oil or semi-solid.
Work-up and Isolation
At this stage, you have two primary options depending on the requirements of your subsequent steps.
Option A: Isolation of the Trifluoroacetate Salt
-
Rationale : This is the most direct method and is suitable if the TFA salt can be used in the next reaction step without purification.
-
Procedure :
-
To the crude residue from step 6, add cold diethyl ether and stir or sonicate.
-
The product will often precipitate as a solid.[14]
-
Collect the solid by vacuum filtration, wash with additional cold diethyl ether, and dry under vacuum.
-
Option B: Isolation of the Free Amine
-
Rationale : Required when the free base is needed for subsequent reactions or for final product characterization.
-
Procedure :
-
Dissolve the crude residue from step 6 in DCM.
-
Transfer the solution to a separatory funnel and carefully wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and liberate the free amine.[15][16] Caution : CO₂ evolution will occur, so vent the funnel frequently.
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the free amine, 4-(aminomethyl)azepane.[12]
-
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Incomplete Reaction | Insufficient TFA, insufficient reaction time, or deactivated TFA (moisture). | Add additional TFA and continue stirring. Ensure anhydrous conditions. For stubborn substrates, neat TFA can be used, though this is less common.[17] |
| Low Yield After Aqueous Work-up (Option B) | The free amine product has some water solubility, leading to loss in washes. | Perform multiple extractions (3-4x) with DCM. Saturate the aqueous layer with NaCl to decrease the amine's solubility in water before extracting. Alternatively, isolate as the salt (Option A).[15] |
| Product is an Oil Instead of a Solid | Trifluoroacetate salts are often hygroscopic or non-crystalline.[13] | Proceed with the oil directly to the next step if purity is acceptable. To obtain a solid, try converting to the hydrochloride (HCl) salt by dissolving in a minimal amount of solvent and adding a solution of HCl in dioxane or ether. |
| Difficulty Removing All TFA | TFA has a relatively high boiling point (72.4 °C) and forms azeotropes. | After initial concentration, add a high-boiling non-polar solvent like toluene and re-concentrate on the rotary evaporator. Repeat 2-3 times to azeotropically remove residual TFA.[13] |
References
-
University of Washington. (n.d.). Trifluoroacetic Acid SOP. Retrieved from [Link]
-
Amherst College. (2024). STANDARD OPERATION PROCEDURES FOR WORKING WITH Trifluoroacetic Acid. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?. Retrieved from [Link]
-
Oreate AI Blog. (2026). Chemical Properties, Hazards, and Safety Guidelines for Trifluoroacetic Acid (CAS 76-05-1). Retrieved from [Link]
- Fujii, N., Otaka, A., Sugiyama, N., Hatano, M., & Yajima, H. (1987). Two-step hard acid deprotection/cleavage procedure for solid phase peptide synthesis. Chemical & Pharmaceutical Bulletin, 35(9), 3880-3883.
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Sciencemadness Wiki. (2024). Trifluoroacetic acid. Retrieved from [Link]
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Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]
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Carl ROTH. (2025). Safety Data Sheet: Trifluoroacetic acid (TFA). Retrieved from [Link]
-
Scribd. (n.d.). TFA Deprotection. Retrieved from [Link]
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Reddit. (2023). Boc De-protection. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]
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ResearchGate. (2016). How to confirm BOC deprotection by TFA ?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link]
-
ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
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ResearchGate. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. Retrieved from [Link]
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Application Notes and Protocols for the Selective Deprotection of 4-(Boc-aminomethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Azepane Scaffold and the Critical Role of Selective Amine Deprotection
The azepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional structure allows for the precise spatial orientation of substituents, enabling fine-tuned interactions with biological targets. The 4-(aminomethyl)azepane moiety, in particular, offers a versatile platform for the introduction of diverse functional groups through its primary amine. To facilitate the stepwise construction of complex molecules, this amine is often temporarily masked with a protecting group, with the tert-butyloxycarbonyl (Boc) group being a frequent choice due to its stability and predictable reactivity.[1][2]
The selective removal of the Boc group is a pivotal step in the synthetic route, allowing for the subsequent functionalization of the aminomethyl side chain without altering other sensitive functionalities that may be present in the molecule. This guide provides a detailed overview of established methods for the selective deprotection of 4-(Boc-aminomethyl)azepane, offering insights into the mechanistic underpinnings of each protocol to empower researchers to make informed decisions in their synthetic endeavors.
Guiding Principles for Selecting a Deprotection Strategy
The choice of a deprotection method is not arbitrary; it is dictated by the overall synthetic strategy and the chemical nature of the substrate. Key considerations include the presence of other acid-labile groups, the desired reaction scale, and green chemistry principles.[3] This document will explore three primary strategies: classical acidic deprotection, a milder approach using trimethylsilyl iodide (TMSI), and a catalyst-free thermal method.
Caption: Logical workflow for selecting a Boc deprotection method.
Protocol 1: Acid-Catalyzed Deprotection
Acid-catalyzed removal of the Boc group is the most common and often the most efficient method.[2] The mechanism involves protonation of the carbamate oxygen, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[4]
Caption: Simplified mechanism of acid-catalyzed Boc deprotection.
Method 1A: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a robust and rapid method suitable for many substrates.
Materials:
-
This compound
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM (10-20 mL per gram of substrate) in a round-bottom flask under a nitrogen or argon atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) (5-10 equivalents) to the stirred solution. Caution: TFA is corrosive; handle with appropriate personal protective equipment.
-
Remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[5] For water-soluble amine salts, alternative workup procedures may be necessary.[6]
Method 1B: Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is often preferred when the product is desired as a hydrochloride salt, which can sometimes aid in purification by precipitation.[5]
Materials:
-
This compound
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1 equivalent) in a minimal amount of a suitable solvent or suspend it directly in the 4M HCl in 1,4-dioxane solution.[5]
-
Stir the mixture at room temperature for 1 to 4 hours.[5]
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, the product often precipitates as the hydrochloride salt. The solid can be collected by filtration and washed with diethyl ether.[5]
-
Alternatively, the solvent can be removed under vacuum to yield the amine hydrochloride salt.
Expertise & Experience Insights:
-
The choice between TFA and HCl often depends on the desired final salt form and the presence of other acid-sensitive groups. TFA is generally stronger and leads to faster deprotection.
-
The tert-butyl cation generated during the reaction can alkylate nucleophilic residues in the substrate.[3][7] The use of scavengers like anisole or thioanisole can mitigate this side reaction, especially for complex molecules.
Protocol 2: Trimethylsilyl Iodide (TMSI) Mediated Deprotection
For substrates containing acid-sensitive functionalities, a milder, non-hydrolytic method is required. Trimethylsilyl iodide (TMSI) offers an effective alternative.[5] The mechanism is believed to involve the coordination of the silicon atom to the carbonyl oxygen, followed by nucleophilic attack of the iodide ion on the tert-butyl group.[8]
Materials:
-
This compound
-
Anhydrous chloroform (CHCl₃) or acetonitrile (CH₃CN)
-
Trimethylsilyl iodide (TMSI)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Standard laboratory glassware under inert atmosphere
Procedure:
-
Dissolve the this compound (1 equivalent) in anhydrous chloroform or acetonitrile in a flame-dried, round-bottom flask under a nitrogen or argon atmosphere.[5]
-
Add trimethylsilyl iodide (TMSI) (1.2-1.5 equivalents) dropwise to the solution at room temperature.[5]
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃ to remove any excess iodine.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Trustworthiness: This protocol provides a reliable method for deprotection when acidic conditions are not tolerated. The reaction is typically clean and high-yielding. However, TMSI is moisture-sensitive and should be handled with care.
Protocol 3: Thermal Deprotection
Thermal deprotection offers a "green" alternative, avoiding the use of strong acids and potentially harmful solvents.[9][10] This method is particularly attractive for its simplicity and atom economy. The reaction is believed to proceed through a concerted mechanism involving an initial proton transfer and the release of isobutylene, followed by decarboxylation.[11]
Materials:
-
This compound
-
Water or a high-boiling point solvent (e.g., methanol, trifluoroethanol)[10]
-
Round-bottom flask with a reflux condenser
Procedure:
-
Suspend or dissolve the N-Boc protected amine in water or another suitable high-boiling solvent in a round-bottom flask.[12]
-
Heat the mixture to reflux (90-100°C for water) and stir vigorously.[5]
-
The reaction time can vary from minutes to several hours, depending on the substrate.[5] Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
If water is used as the solvent, extract the aqueous mixture with a suitable organic solvent like dichloromethane.[12]
-
Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield the free amine.[5]
Authoritative Grounding: Recent studies have demonstrated the efficacy of thermal Boc deprotection in continuous flow reactors, allowing for precise control over temperature and residence time, leading to selective deprotection in molecules with multiple Boc groups.[9][10]
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents | Solvent(s) | Temperature | Typical Reaction Time | Key Advantages | Potential Drawbacks |
| Acidic (TFA) | TFA | DCM | 0 °C to RT | 1-4 hours | Fast, reliable, well-established | Harsh conditions, potential for side reactions, corrosive reagent[2][4] |
| Acidic (HCl) | 4M HCl/dioxane | Dioxane | Room Temp | 1-4 hours | Product precipitates as HCl salt, easy isolation | Dioxane is a suspected carcinogen, requires careful handling[5] |
| TMSI | TMSI | CHCl₃, CH₃CN | Room Temp | 0.5-2 hours | Mild, non-hydrolytic, good for sensitive substrates | Reagent is moisture-sensitive and costly[2][5] |
| Thermal | None | Water, Methanol | Reflux | 0.5-12 hours | "Green" method, no harsh reagents, simple workup | High temperatures may not be suitable for all substrates, can be slow[9][11] |
Experimental Workflow Visualization
Caption: Comparative experimental workflows for Boc deprotection.
Conclusion and Future Perspectives
The selective deprotection of the Boc group from 4-(aminomethyl)azepane is a fundamental transformation in the synthesis of complex nitrogen-containing molecules. The choice of method should be carefully considered based on the specific requirements of the synthetic route. While traditional acidic methods remain highly effective, the development of milder and more environmentally benign protocols, such as thermal deprotection, offers exciting avenues for future synthetic innovations. As the demand for complex and diverse chemical entities in drug discovery continues to grow, the ability to strategically and selectively manipulate protecting groups will remain a cornerstone of modern organic synthesis.
References
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]
-
Fath, V., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
Aher, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23955-23962. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Smith, A. B., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Retrieved from [Link]
-
ResearchGate. (n.d.). Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. Retrieved from [Link]
-
Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Retrieved from [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]
-
Aher, N. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23955-23962. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (2000). Orthogonal ligation strategies for peptide and protein. Biopolymers, 55(1), 4-18. Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
Liu, C. F., & Tam, J. P. (1996). Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences, 93(24), 13602-13606. Retrieved from [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026, January 4). Trimethylsilyl Iodide (TMSI). Retrieved from [Link]
-
Semantic Scholar. (2012, May 27). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Protecting Groups. Retrieved from [Link]
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- 10. pubs.acs.org [pubs.acs.org]
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- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Introduction: The Azepane Scaffold in Modern Medicinal Chemistry
An Application Guide to 4-(Boc-aminomethyl)azepane: A Versatile Linker for Advanced Drug Modalities
In the landscape of drug discovery, the structural architecture of a molecule is paramount to its function. While five- and six-membered rings like pyrrolidine and piperidine are ubiquitous, the seven-membered azepane ring has emerged as a compelling scaffold.[1][2] Its larger, more flexible, and non-planar structure provides access to a broader three-dimensional chemical space.[1][3] This unique conformational profile can enhance physicochemical properties, such as solubility and metabolic stability, and enable optimal spatial orientation of pharmacophores.[4][5] Azepane derivatives are found in numerous FDA-approved drugs and are actively explored for a wide range of therapeutic applications, including anticancer, antiviral, and CNS-acting agents.[2][4][6][7]
This guide focuses on a particularly useful derivative: This compound . This molecule is not a therapeutic agent itself but a critical building block—a linker—designed for the precise construction of complex therapeutic entities like Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its design features a stable Boc-protected primary amine, providing a reactive handle for covalent attachment, and the azepane core, which acts as a robust and tunable spacer.
Structural and Physicochemical Properties
The strategic value of this compound stems from its distinct structural components, which are visualized below.
Caption: Simplified workflow of acid-catalyzed Boc deprotection.
Two highly reliable protocols for this transformation are detailed below. The choice between them often comes down to practical considerations: TFA is potent and its excess is easily removed by evaporation, but it can form oily salts that are difficult to handle. [8]Conversely, HCl in dioxane often yields a crystalline hydrochloride salt that can be easily isolated by filtration. [8][9]
| Method | Reagent(s) | Solvent | Typical Time | Temperature | Outcome & Considerations |
|---|---|---|---|---|---|
| Method A | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 1-2 hours | 0 °C to RT | Pros: Fast, strong acid, volatile byproducts. [9]Cons: Can form oily TFA salts; TFA is corrosive. [8] |
| Method B | 4M Hydrogen Chloride (HCl) | 1,4-Dioxane | 30 min - 2 hours | Room Temperature | Pros: Often yields crystalline HCl salts, easy isolation; selective in the presence of t-butyl esters. [10][11]Cons: Dioxane is a peroxide-former and requires careful handling. |
Protocol 1: Boc Deprotection with Trifluoroacetic Acid (TFA)
This protocol is ideal for rapid and complete deprotection when downstream purification via chromatography is planned or when the resulting TFA salt's physical form is not a concern.
Materials:
-
This compound derivative (1 equivalent)
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA) (10-20 equivalents)
-
Cold Diethyl Ether
-
Round-bottom flask, magnetic stirrer, ice bath
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in anhydrous DCM (approx. 10 mL per gram of substrate) in a round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath. This mitigates any potential exotherm upon acid addition.
-
Acid Addition: Slowly add TFA (10-20 eq) to the stirred solution. The number of equivalents can be reduced for more sensitive substrates, but reaction time may increase.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours.
-
Monitoring (Trustworthiness Step): Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA. Co-evaporation with toluene can help remove residual TFA.
-
Add cold diethyl ether to the residue to precipitate the product as the trifluoroacetate salt.
-
Collect the precipitate by filtration, wash thoroughly with cold diethyl ether, and dry under vacuum.
-
Protocol 2: Boc Deprotection with 4M HCl in Dioxane
This method is preferred when aiming for a solid, crystalline product, which simplifies isolation and handling. [11] Materials:
-
This compound derivative (1 equivalent)
-
4M HCl in 1,4-Dioxane (commercially available or freshly prepared)
-
Methanol (optional, to aid solubility)
-
Diethyl Ether
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Dissolution: Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of a co-solvent like methanol if it has poor solubility in dioxane alone. Place it in a round-bottom flask.
-
Acid Addition: Add the 4M HCl in dioxane solution (5-10 equivalents) to the substrate.
-
Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. In many cases, the hydrochloride salt will precipitate directly from the reaction mixture.
-
Monitoring (Trustworthiness Step): Check for completion using TLC or LC-MS.
-
Work-up:
-
If a precipitate has formed, add diethyl ether to ensure complete precipitation.
-
Collect the solid product by filtration.
-
Wash the filter cake extensively with diethyl ether to remove any non-salt impurities.
-
Dry the product, the amine hydrochloride salt, under high vacuum.
-
Application in PROTAC Development
PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. [12]The linker is a critical component, dictating the spatial arrangement of the two ligands and influencing the stability and efficacy of the resulting ternary complex. [12][] The azepane core of 4-(aminomethyl)azepane offers a semi-rigid, three-dimensional scaffold that can be more effective than simple alkyl or PEG linkers in establishing a productive ternary complex. [14]Its non-planar structure can improve solubility and cell permeability—key challenges in PROTAC design. []
Caption: Synthetic workflow for incorporating the azepane linker into a PROTAC.
Protocol 3: Amide Coupling to a Carboxylic Acid-Bearing Molecule
This protocol describes the coupling of the deprotected 4-(aminomethyl)azepane to a partner molecule (e.g., a warhead or E3 ligase ligand) containing a carboxylic acid.
Materials:
-
Amine hydrochloride salt from Protocol 2 (1.0 equivalent)
-
Carboxylic acid-containing partner (1.0-1.2 equivalents)
-
Coupling agent, e.g., HATU or HBTU (1.2 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Tertiary amine base, e.g., DIPEA or Et3N (3-4 equivalents)
-
Reaction vessel, magnetic stirrer, nitrogen atmosphere
Procedure:
-
Activation of Carboxylic Acid:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the carboxylic acid partner (1.1 eq) in anhydrous DMF.
-
Add the coupling agent HATU (1.2 eq) and the amine base DIPEA (3.0 eq).
-
Stir the mixture at room temperature for 15-30 minutes. This "pre-activation" step forms a highly reactive acyl-iminium species.
-
-
Coupling Reaction:
-
Dissolve the amine hydrochloride salt (1.0 eq) in a minimal amount of DMF. Add an additional equivalent of DIPEA to this solution to neutralize the HCl salt and generate the free amine in situ.
-
Add the amine solution to the pre-activated carboxylic acid mixture.
-
-
Reaction and Monitoring:
-
Stir the reaction at room temperature for 2-12 hours.
-
Monitor for the consumption of the amine starting material by LC-MS.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove unreacted acid and acidic byproducts), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using flash column chromatography on silica gel to obtain the final coupled product.
-
Application in Antibody-Drug Conjugate (ADC) Technology
ADCs are targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic payload specifically to cancer cells. [16][17]The linker in an ADC is crucial for ensuring stability in circulation and facilitating the efficient release of the payload inside the target cell. [][16] The 4-(aminomethyl)azepane linker can be incorporated into ADC design, often as part of a larger linker-payload system. For example, it can be attached to a payload, with the azepane's ring nitrogen then functionalized for conjugation to the antibody. Its properties can influence the overall hydrophilicity and stability of the final ADC. [18]The choice of cleavable vs. non-cleavable strategies depends on the payload's mechanism of action. [17]For instance, the deprotected amine could be acylated with a self-immolative unit attached to a cleavable peptide sequence (like Val-Cit), which is recognized by lysosomal enzymes such as Cathepsin B. [19] The development of ADCs is a complex, multi-step process, but the fundamental chemical transformations of deprotection and coupling described above are central to constructing the linker-payload component before its final conjugation to the antibody. [19][20]
Conclusion
This compound is a high-value synthetic tool in modern medicinal chemistry. Its pre-installed, protected amine handle and conformationally distinct azepane core provide a unique combination of reactivity and structural control. By offering an alternative to linear or purely aromatic linkers, it enables researchers to fine-tune the pharmacokinetic and pharmacodynamic properties of complex drug modalities like PROTACs and ADCs. The reliable and well-established protocols for its deprotection and subsequent coupling make it an accessible and powerful component for building the next generation of targeted therapeutics.
References
- Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem. (URL: )
-
Boc deprotection conditions tested. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. - ResearchGate. (URL: [Link])
-
Boc De-protection : r/Chempros - Reddit. (URL: [Link])
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: )
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate. (URL: [Link])
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (URL: [Link])
-
Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives | Request PDF. (URL: [Link])
-
How can we do the deprotection of boc-amino acids using hcl ? | ResearchGate. (URL: [Link])
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (URL: [Link])
-
Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed. (URL: [Link])
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. (URL: [Link])
-
Physical Properties in Drug Design - ResearchGate. (URL: [Link])
-
Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (URL: [Link])
-
The role of physicochemical and topological parameters in drug design - Frontiers. (URL: [Link])
-
Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed. (URL: [Link])
-
Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC - NIH. (URL: [Link])
-
Effect of Linker-Drug Properties and Conjugation Site on the Physical Stability of ADCs. (URL: [Link])
-
Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation - PMC - NIH. (URL: [Link])
-
Classification of most common linkers used in PROTAC design based on... - ResearchGate. (URL: [Link])
-
Antibody-Drug Conjugates: The New Frontier of Chemotherapy - MDPI. (URL: [Link])
-
Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. (URL: [Link])
-
Recent Advances in ADCs - NJ Bio, Inc. (URL: [Link])
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (URL: [Link])
-
Synthesis and biological evaluation of novel quaternary ammonium antibody drug conjugates based on camptothecin derivatives - PMC - NIH. (URL: [Link])
-
Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products - The Royal Society of Chemistry. (URL: [Link])
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- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
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- 20. Antibody drug conjugates (ADCs) charged with HDAC inhibitor for targeted epigenetic modulation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for 4-(Boc-aminomethyl)azepane in PROTAC Design
A Senior Application Scientist's Guide for Researchers in Drug Development
Introduction: The Critical Role of Linkers in Targeted Protein Degradation
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering a path to target proteins previously considered "undruggable".[1][2] These heterobifunctional molecules operate by hijacking the cell's native ubiquitin-proteasome system (UPS). A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex.[3] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for degradation by the proteasome.[2][4] The PROTAC is then released, acting catalytically to degrade multiple protein copies.[5]
A PROTAC molecule is composed of three distinct parts: a "warhead" ligand for the POI, an "anchor" ligand for the E3 ligase, and a chemical linker connecting them. Initially viewed as a simple spacer, the linker is now understood to be a critical determinant of a PROTAC's success.[6] Its length, rigidity, composition, and attachment points profoundly influence the stability and geometry of the ternary complex, thereby affecting degradation efficiency, selectivity, and the molecule's overall physicochemical properties.[7][8][9]
While early PROTAC designs heavily featured flexible polyethylene glycol (PEG) and alkyl chains, the field is rapidly evolving towards more sophisticated linkers that impart specific conformational properties.[3][6] This guide focuses on the application of 4-(Boc-aminomethyl)azepane , a versatile building block that introduces a seven-membered saturated heterocycle into the linker, offering a strategy to enhance conformational rigidity and explore new chemical space.
The PROTAC Mechanism of Action
The efficacy of a PROTAC hinges on its ability to successfully orchestrate the formation of a productive ternary complex. The spatial arrangement of the POI and E3 ligase, dictated by the linker, is paramount for efficient ubiquitination.
Caption: Stepwise synthesis of a PROTAC using this compound.
Experimental Protocols
Disclaimer: These protocols are intended as a guide. Researchers should adapt conditions based on the specific properties of their ligands. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Amide Coupling of this compound to a Carboxylic Acid-Functionalized Ligand
Principle: This protocol describes the formation of an amide bond between the secondary amine of the azepane ring and a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) using HATU as the coupling agent. HATU is highly efficient and minimizes side reactions.
Materials:
-
Ligand-COOH (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup, TLC plates, LC-MS vials.
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add the Ligand-COOH (1.0 eq) and dissolve it in anhydrous DMF (approx. 0.1 M concentration).
-
Add this compound (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the mixture.
-
Finally, add DIPEA (3.0 eq) dropwise while stirring.
-
Allow the reaction to stir at room temperature for 4-12 hours.
-
Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A complete reaction is indicated by the consumption of the limiting reagent (Ligand-COOH).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography to yield the desired Boc-protected intermediate.
Protocol 2: Boc Group Deprotection
Principle: The tert-butoxycarbonyl (Boc) group is a commonly used protecting group for amines that is stable to many reaction conditions but is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). [10] Materials:
-
Boc-protected intermediate from Protocol 1 (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM (approx. 0.1 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add TFA to the solution to achieve a final concentration of 20-25% (v/v). For example, add 1 mL of TFA to 3 mL of the DCM solution.
-
Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Self-Validation: Monitor the reaction by LC-MS. A successful deprotection is confirmed by the disappearance of the starting material and the appearance of a new peak with the expected mass (loss of 100.12 Da).
-
Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.
-
Re-dissolve the residue in DCM and carefully neutralize by washing with saturated NaHCO₃ until effervescence ceases.
-
Separate the organic layer, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected amine intermediate, which is often used immediately in the next step.
Protocol 3: Final PROTAC Assembly and Purification
Principle: This final step couples the newly formed free amine with the second carboxylic acid-functionalized ligand to complete the PROTAC synthesis. [11][12]Rigorous purification is critical to ensure the quality of the final compound for biological evaluation.
Procedure:
-
Following the general procedure outlined in Protocol 1 , couple the amine intermediate from Protocol 2 with the second Ligand-COOH (1.0 eq).
-
After the reaction and initial workup, the crude final PROTAC must be purified.
-
Purification: Use preparative reverse-phase High-Performance Liquid Chromatography (HPLC) for final purification to achieve >95% purity required for cellular assays.
-
Final Characterization (Self-Validation):
-
LC-MS: Confirm the mass of the final product.
-
High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass to confirm the elemental composition.
-
¹H and ¹³C NMR: Confirm the chemical structure and purity of the final PROTAC.
-
Example Application: Targeting BRD4 in Cancer
Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that acts as an epigenetic reader, playing a key role in regulating the transcription of oncogenes like MYC. [13]Inhibiting BRD4 is a validated anti-cancer strategy, and degrading it via PROTACs has shown significant promise. [14]
Caption: PROTAC-mediated degradation of BRD4 disrupts oncogenic signaling.
Conclusion
This compound is a valuable and strategic building block for the modern PROTAC designer. By moving beyond simple, flexible linkers, its incorporation allows for the introduction of conformational constraint, which can lead to improved potency, selectivity, and drug-like properties. The straightforward, modular synthetic protocols associated with this building block enable researchers to systematically explore the impact of a semi-rigid, seven-membered heterocyclic linker on the performance of their PROTACs, accelerating the development of novel and effective protein degraders.
References
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Sci-Supplies. (n.d.). This compound, 95.0%, 500mg. Retrieved from [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available at: [Link]
-
Shcherbakov, D., & Varzatskii, O. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-327. Available at: [Link]
-
Gendoo, D. M. A., et al. (2019). Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras. ChemMedChem, 14(11), 1139-1145. Available at: [Link]
-
Ciossani, G., et al. (2021). Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation. Nature Communications, 12, 608. Available at: [Link]
-
Park, S., et al. (2020). Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src. Molecules, 25(8), 1937. Available at: [Link]
-
Liu, G., et al. (2022). A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions. ACS Medicinal Chemistry Letters, 13(5), 841-847. Available at: [Link]
-
de Wispelaere, M., et al. (2022). Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras. Pharmaceuticals, 15(3), 323. Available at: [Link]
-
Scott, J. S., et al. (2022). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expedition of lead generation. ChemRxiv. Available at: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 531-552. Available at: [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 531-552. Available at: [Link]
-
Scott, J. S., et al. (2022). Rapid PROTAC Discovery Platform: Nanomole-Scale Array Synthesis and Direct Screening of Reaction Mixtures. ACS Medicinal Chemistry Letters, 13(8), 1337-1344. Available at: [Link]
-
Liu, Y., et al. (2023). Characteristic roadmap of linker governs the rational design of PROTACs. Acta Pharmaceutica Sinica B, 13(10), 4031-4051. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273-312. Available at: [Link]
-
Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1, 273-312. Available at: [Link]
-
Shcherbakov, D., & Varzatskii, O. (2020). Novel approaches for the rational design of PROTAC linkers. Exploratory Target Antitumor Therapy, 1, 313-327. Available at: [Link]
-
Li, L., et al. (2024). Design, Synthesis, and Activity Evaluation of BRD4 PROTAC Based on Alkenyl Oxindole-DCAF11 Pair. Journal of Medicinal Chemistry. Available at: [Link]
-
Steinebach, C., et al. (2021). E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points. Frontiers in Chemistry, 9, 638656. Available at: [Link]
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Application Notes and Protocols for the Incorporation of 4-(Boc-aminomethyl)azepane into Small Molecule Libraries
Introduction: The Azepane Scaffold as a Privileged Structure in Drug Discovery
In the landscape of medicinal chemistry, saturated heterocycles are of paramount importance, offering three-dimensional diversity that is often key to enhancing pharmacological properties.[1] Among these, the seven-membered azepane ring system has emerged as a "privileged scaffold," a structural motif that is capable of providing ligands for diverse biological targets.[2] The conformational flexibility of the azepane ring allows for the precise spatial orientation of substituents, which can lead to improved binding affinity and selectivity for a wide range of protein targets.[3] Indeed, numerous FDA-approved drugs and clinical candidates incorporate the azepane core, highlighting its significance in the development of novel therapeutics.[4]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic incorporation of 4-(Boc-aminomethyl)azepane into small molecule libraries. This versatile building block offers two key points of diversification: the secondary amine of the azepane ring (after deprotection of a suitable protecting group, if present) and the primary amine of the aminomethyl side chain, which is initially protected with a tert-butyloxycarbonyl (Boc) group. We will delve into the fundamental chemical transformations required to leverage this building block for the creation of diverse and biologically relevant compound libraries.
Chemical Properties and Handling of this compound
This compound, also known as tert-butyl 4-(aminomethyl)azepane-1-carboxylate, is a stable, crystalline solid at room temperature. Its key physicochemical properties are summarized below:
| Property | Value |
| Molecular Formula | C₁₂H₂₄N₂O₂ |
| Molecular Weight | 228.34 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in most organic solvents (e.g., DCM, DMF, THF) |
| CAS Number | 1369353-14-9 |
The Boc protecting group on the primary amine is crucial for regioselective functionalization. It is stable under a wide range of reaction conditions, including those typically used for amide coupling and reductive amination at the azepane nitrogen, yet it can be readily removed under acidic conditions to allow for subsequent derivatization.
Core Synthetic Strategies for Library Elaboration
The journey from the this compound building block to a diverse small molecule library involves a series of well-established yet carefully orchestrated chemical transformations. The following sections provide detailed protocols for the key reactions, along with insights into experimental choices.
Workflow for Library Synthesis
The general workflow for constructing a library from this compound is depicted below. This modular approach allows for the introduction of diversity at two key positions.
Caption: General workflow for library synthesis from this compound.
Experimental Protocols
Protocol 1: Boc Deprotection of the Primary Amine
The removal of the Boc protecting group is the gateway to derivatizing the aminomethyl side chain. Acid-mediated deprotection is the most common and efficient method.
Rationale: The tert-butyl carbamate is highly susceptible to acidolysis, which proceeds via a stable tert-butyl cation intermediate. The choice of acid and solvent can be tailored to the substrate's sensitivity. A common and effective method involves the use of hydrochloric acid in an ethereal solvent or trifluoroacetic acid (TFA) in a chlorinated solvent.[5][6]
Materials:
-
This compound
-
4 M HCl in 1,4-dioxane
-
Dichloromethane (DCM)
-
Diethyl ether
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of DCM in a round-bottom flask.
-
To the stirred solution, add 4 M HCl in 1,4-dioxane (5.0 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Add diethyl ether to the residue to precipitate the hydrochloride salt of 4-(aminomethyl)azepane.
-
Collect the solid by filtration, wash with diethyl ether, and dry under vacuum. The product can typically be used in the next step without further purification.
Caption: Experimental workflow for Boc deprotection.
Protocol 2: Amide Coupling at the Primary Amine
Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry.[7] Following Boc deprotection, the resulting primary amine can be readily acylated with a diverse range of carboxylic acids.
Rationale: The direct condensation of a carboxylic acid and an amine is generally unfavorable. Therefore, a coupling reagent is required to activate the carboxylic acid.[8] For library synthesis, robust and high-yielding coupling agents are preferred. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a popular choice due to its high efficiency and low rate of racemization.[9]
Materials:
-
4-(Aminomethyl)azepane hydrochloride (from Protocol 1)
-
Carboxylic acid (a diverse set for library synthesis)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Parallel synthesis reaction block or individual reaction vials
Procedure for Parallel Amide Coupling:
-
To an array of reaction vials, add the desired carboxylic acid (1.2 eq) and HATU (1.1 eq) in anhydrous DMF.
-
To this mixture, add DIPEA (3.0 eq) to neutralize the hydrochloride salt and facilitate the coupling reaction.
-
In a separate stock solution, dissolve 4-(aminomethyl)azepane hydrochloride (1.0 eq) in anhydrous DMF.
-
Dispense the amine stock solution into each reaction vial containing the pre-activated carboxylic acid.
-
Seal the vials and agitate at room temperature for 4-16 hours.
-
Upon completion, the reaction mixtures can be purified by preparative HPLC-MS.
Protocol 3: Reductive Amination at the Azepane Nitrogen
For libraries where diversity is desired at the azepane ring nitrogen, reductive amination is a powerful and versatile method.
Rationale: Reductive amination involves the reaction of an amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[10] Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent commonly used for this transformation, as it does not readily reduce the starting carbonyl compound.[]
Materials:
-
This compound
-
Aldehyde or ketone (a diverse set for library synthesis)
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (optional, as a catalyst)
Procedure for Parallel Reductive Amination:
-
To an array of reaction vials, add this compound (1.0 eq) and the desired aldehyde or ketone (1.2 eq) in DCE.
-
A catalytic amount of acetic acid (0.1 eq) can be added to facilitate imine formation.
-
Add STAB (1.5 eq) to each vial.
-
Seal the vials and agitate at room temperature for 12-24 hours.
-
Quench the reactions by adding a saturated aqueous solution of sodium bicarbonate.
-
The products can be extracted with an organic solvent (e.g., DCM) and purified by parallel flash chromatography or preparative HPLC-MS.
Caption: Experimental workflow for reductive amination.
Protocol 4: Synthesis of Urea and Sulfonamide Derivatives
Urea and sulfonamide moieties are prevalent in bioactive molecules and can be readily synthesized from the deprotected primary amine.
Urea Synthesis: Rationale: The reaction of an amine with an isocyanate is a highly efficient method for the synthesis of ureas. A diverse library of ureas can be generated by reacting the deprotected 4-(aminomethyl)azepane with a collection of commercially available isocyanates.
Procedure:
-
Dissolve 4-(aminomethyl)azepane hydrochloride (1.0 eq) in anhydrous DCM.
-
Add DIPEA (2.0 eq) to liberate the free amine.
-
To the stirred solution, add the desired isocyanate (1.1 eq) dropwise.
-
Stir the reaction at room temperature for 2-6 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the urea product, which can be further purified if necessary.
Sulfonamide Synthesis: Rationale: Sulfonamides are typically prepared by the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.
Procedure:
-
Dissolve 4-(aminomethyl)azepane hydrochloride (1.0 eq) in anhydrous DCM and cool to 0 °C.
-
Add a non-nucleophilic base such as triethylamine or DIPEA (2.5 eq).
-
Add the desired sulfonyl chloride (1.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Work-up and purification are similar to the urea synthesis protocol.
Case Study: Hypothetical Library Synthesis and Screening
To illustrate the practical application of the aforementioned protocols, we present a hypothetical case study for the synthesis of a kinase inhibitor library based on the 4-(aminomethyl)azepane scaffold. Kinases are a major class of drug targets, and many inhibitors feature a heterocyclic core.
Library Design: A 96-member library was designed with diversity at both the azepane nitrogen and the aminomethyl side chain.
-
R¹ (from reductive amination): 8 diverse (hetero)aromatic aldehydes.
-
R² (from amide coupling): 12 diverse (hetero)aromatic carboxylic acids.
Synthesis Workflow:
-
Step 1: Reductive Amination. this compound was reacted with 8 different aldehydes in parallel using Protocol 3 to generate 8 intermediates.
-
Step 2: Boc Deprotection. The Boc group of each of the 8 intermediates was removed in parallel using Protocol 1.
-
Step 3: Amide Coupling. Each of the 8 deprotected amines was then reacted with 12 different carboxylic acids in a 96-well plate format using Protocol 2.
Hypothetical Screening Results: The library was screened against a panel of kinases. The following table summarizes the inhibitory activity (IC₅₀) of a selection of the most active compounds against a hypothetical kinase target.
| Compound ID | R¹ (Azepane Substituent) | R² (Amide Substituent) | Kinase X IC₅₀ (nM) |
| AZ-01 | 4-Fluorobenzyl | 3-Chloro-4-methylphenyl | 50 |
| AZ-02 | 4-Fluorobenzyl | 4-(Trifluoromethyl)phenyl | 75 |
| AZ-03 | Pyridin-4-ylmethyl | 3-Chloro-4-methylphenyl | 25 |
| AZ-04 | Pyridin-4-ylmethyl | 4-(Trifluoromethyl)phenyl | 40 |
| AZ-05 | Thiophen-2-ylmethyl | 3-Chloro-4-methylphenyl | 150 |
| AZ-06 | Thiophen-2-ylmethyl | 4-(Trifluoromethyl)phenyl | 200 |
Structure-Activity Relationship (SAR) Insights:
-
A pyridin-4-ylmethyl substituent at the azepane nitrogen (R¹) consistently resulted in higher potency compared to a 4-fluorobenzyl or thiophen-2-ylmethyl group, suggesting a key hydrogen bond interaction with the kinase.
-
A 3-chloro-4-methylphenyl group at the amide position (R²) was generally more favorable for activity than a 4-(trifluoromethyl)phenyl group, indicating the importance of this substitution pattern for binding in the active site.
Conclusion
This compound is a highly valuable and versatile building block for the construction of diverse small molecule libraries. Its two points of diversification, coupled with robust and high-yielding chemical transformations, enable the rapid exploration of chemical space. The protocols outlined in this application note provide a solid foundation for researchers to design and synthesize novel libraries targeting a wide array of biological targets, thereby accelerating the drug discovery process.
References
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HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from [Link]
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- 5. Use of parallel-synthesis combinatorial libraries for rapid identification of potent FKBP12 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of DNA-encoded libraries based on a benzodiazepine and a pyrazolopyrimidine scaffold - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of a Library of Unsymmetrical Ureas Based on 8-Azabicyclo [3.2.1]Octane Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA-Encoded Chemistry: Drug Discovery From a Few Good Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA-Encoded Library Screening Identifies Benzo[b][1,4]oxazepin-4-ones as Highly Potent and Monoselective Receptor Interacting Protein 1 Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Virtual Screening of a Chemically Diverse “Superscaffold” Library Enables Ligand Discovery for a key GPCR Target - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Using 4-(Boc-aminomethyl)azepane
Authored by: Senior Application Scientist
Introduction: The Azepane Scaffold in Modern Peptidomimetics
In the landscape of contemporary drug discovery, the modification of native peptide structures with non-proteinogenic amino acids (NPAAs) is a cornerstone strategy for enhancing therapeutic potential.[1][2] The incorporation of these unique building blocks can confer a range of advantageous properties, including increased metabolic stability, improved receptor affinity and selectivity, and enhanced bioavailability. Among the diverse array of NPAAs, cyclic scaffolds have garnered significant interest for their ability to introduce conformational constraints, thereby rigidifying the peptide backbone and mimicking secondary structures like β-turns.[3]
The seven-membered azepane ring, a key structural motif in numerous bioactive natural products and synthetic pharmaceuticals, offers a compelling scaffold for the design of novel peptidomimetics.[4][5][6] Its inherent three-dimensionality and synthetic tractability make it an attractive component for exploring new chemical space in drug development. This application note provides a detailed guide to the solid-phase synthesis (SPPS) protocols for incorporating 4-(Boc-aminomethyl)azepane, a versatile building block for introducing the azepane moiety into peptide and peptidomimetic structures.
As a secondary amine building block, this compound presents unique considerations within the standard SPPS workflow. This guide will address these challenges and provide robust, field-proven protocols to ensure successful synthesis, from resin loading to final cleavage and purification.
Core Principles and Methodological Considerations
The protocols outlined herein are based on the well-established principles of tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis.[7][8][9] The Boc protecting group is utilized for the temporary protection of the α-amino group and is removed with a moderately strong acid, typically trifluoroacetic acid (TFA).[7][] This approach is orthogonal to the more acid-labile side-chain protecting groups and the final cleavage from the resin, which often requires a stronger acid like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[8]
The successful incorporation of this compound hinges on several key factors:
-
Efficient Coupling: The secondary amine of the azepane ring can exhibit different reactivity compared to primary amines of standard amino acids. Optimization of coupling reagents and reaction times is crucial to drive the reaction to completion.
-
Effective Deprotection: Incomplete removal of the Boc group can lead to deletion sequences. The deprotection conditions must be sufficiently stringent to ensure complete removal without premature cleavage of the peptide from the resin.[11]
-
Prevention of Side Reactions: The generation of reactive carbocations during Boc deprotection and final cleavage necessitates the use of appropriate scavengers to prevent modification of sensitive residues.[7][12]
Experimental Protocols
PART 1: Resin Preparation and First Residue Coupling
This protocol describes the initial steps of preparing the solid support and coupling the first amino acid, which can be this compound if it is the C-terminal residue, or a standard amino acid if the azepane moiety is to be incorporated internally.
1.1. Resin Swelling: a. Place the desired amount of Merrifield or PAM resin (0.4-0.8 mmol/g substitution) in a reaction vessel.[13] b. Add sufficient dichloromethane (DCM) to cover the resin and allow it to swell for at least 30 minutes with gentle agitation. c. Drain the DCM.
1.2. First Amino Acid Coupling (as Cesium Salt): a. Prepare the cesium salt of the first Boc-amino acid by reacting it with cesium carbonate in a suitable solvent mixture (e.g., methanol/water) and then lyophilizing to dryness. b. Dissolve the Boc-amino acid cesium salt in N,N-dimethylformamide (DMF). c. Add the solution to the swollen resin and agitate the mixture at 50°C for 12-24 hours. d. Drain the reaction solution and wash the resin thoroughly with DMF (3x), DMF/water (1:1) (3x), DMF (3x), and DCM (3x). e. To cap any unreacted chloromethyl sites, treat the resin with a solution of 10% diisopropylethylamine (DIEA) and 10% methanol in DCM for 1 hour. f. Wash the resin with DCM (3x), DMF (3x), and DCM (3x) and dry under vacuum.
PART 2: Iterative Peptide Elongation with this compound
This section details the iterative cycle of deprotection and coupling for elongating the peptide chain, including the incorporation of this compound.
2.1. Boc Deprotection: a. Wash the peptide-resin with DCM (3x). b. Add a solution of 50% TFA in DCM to the resin and agitate for 5 minutes (pre-wash).[8] c. Drain the solution and add a fresh solution of 50% TFA in DCM. Agitate for an additional 20-30 minutes.[8] d. Drain the deprotection solution and wash the resin with DCM (3x), isopropyl alcohol (IPA) (2x), and DCM (3x).[14]
2.2. Neutralization: a. Add a solution of 10% DIEA in DMF to the peptide-resin and agitate for 2 minutes. b. Drain the solution and repeat the neutralization step. c. Wash the resin with DMF (5x) to remove excess base.
2.3. Coupling of this compound (or subsequent amino acid): a. In a separate vessel, pre-activate this compound (3 equivalents relative to resin substitution) with a suitable coupling reagent such as HBTU/HOBt (3 eq.) and DIEA (6 eq.) in DMF for 5-10 minutes. b. Add the activated amino acid solution to the neutralized peptide-resin. c. Agitate the mixture at room temperature for 1-2 hours. d. Monitor the coupling reaction using a qualitative ninhydrin (Kaiser) test. A negative result (yellow beads) indicates the completion of the coupling.[14] If the test is positive, extend the coupling time or perform a second coupling. e. Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).
The general workflow for solid-phase peptide synthesis is depicted below:
Caption: General workflow for Boc-based solid-phase peptide synthesis.
PART 3: Final Cleavage and Deprotection
The final step involves cleaving the synthesized peptide from the solid support and removing any side-chain protecting groups. The choice of cleavage cocktail is critical and depends on the amino acid composition of the peptide.
3.1. Cleavage Cocktail Selection: The choice of scavengers is crucial to prevent side reactions with sensitive amino acids.[12][15]
| Cleavage Cocktail | Composition (v/v) | Application Notes |
| Reagent B | TFA/Phenol/Water/TIPS (88:5:5:2) | A general-purpose, "odorless" cocktail suitable for peptides without Met, Cys, or Trp.[16] Triisopropylsilane (TIPS) is an efficient carbocation scavenger. |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | Recommended for peptides containing Cys, Met, Trp, and Tyr.[16] Thioanisole and ethanedithiol (EDT) protect against side reactions with these sensitive residues. |
| Reagent H | TFA/Phenol/Thioanisole/EDT/Water/DMS/Ammonium Iodide (81:5:5:2.5:3:2:1.5 w/w) | Specifically designed to minimize the oxidation of methionine residues.[17] |
3.2. Cleavage Procedure: a. Wash the final peptide-resin with DCM (3x) and dry under vacuum. b. Add the appropriate cleavage cocktail to the resin (approximately 10 mL per 0.25 mmol of peptide). c. Gently agitate the mixture at room temperature for 2-4 hours.[14] d. Filter the resin and collect the filtrate containing the cleaved peptide. e. Wash the resin with a small amount of fresh TFA to ensure complete recovery. f. Precipitate the crude peptide by adding the TFA filtrate to cold diethyl ether. g. Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice. h. Dry the crude peptide pellet under a stream of nitrogen or in a desiccator.
The decision-making process for selecting the appropriate cleavage cocktail is illustrated below:
Caption: Decision pathway for selecting a cleavage cocktail.
Purification and Characterization
The crude peptide obtained after cleavage and precipitation will typically require purification. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common method for purifying synthetic peptides. The purified peptide should then be characterized by mass spectrometry (e.g., ESI-MS or MALDI-TOF) to confirm its identity and by analytical RP-HPLC to assess its purity.
Conclusion
The incorporation of this compound into peptide sequences via solid-phase synthesis is a viable strategy for the development of novel peptidomimetics.[18] By carefully selecting coupling conditions, ensuring complete Boc deprotection, and utilizing appropriate cleavage cocktails, researchers can successfully synthesize azepane-containing peptides. The protocols provided in this application note serve as a comprehensive guide for scientists and drug development professionals, enabling the exploration of this promising chemical scaffold. Further optimization of these protocols may be necessary depending on the specific peptide sequence and the nature of the other amino acid residues present.
References
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ResearchGate. (n.d.). Boc deprotection conditions tested. [Diagram]. Retrieved from [Link]
-
Hegedus, L. S., Schwindt, M. A., De Lombaert, S., & Imwinkelried, R. (1990). Solid-phase, solution, and segment condensation peptide syntheses incorporating chromium carbene complex-derived nonproteinogenic ("unnatural") amino acid fragments. Journal of the American Chemical Society, 112(3), 1109–1117. [Link]
-
ResearchGate. (n.d.). Synthesis of azepane derivatives 4 by a sequence of asymmetric... [Diagram]. Retrieved from [Link]
-
CDN. (n.d.). Cleavage Cocktail Selection. Retrieved from [Link]
-
Angeletti, R. H., Bonewald, L. F., & Fields, G. B. (1997). A cleavage cocktail for methionine-containing peptides. Peptide research, 10(4), 230–236. [Link]
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AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Vlieghe, P., Lisowski, V., Martinez, J., & Khrestchatisky, M. (2010). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Drug Discovery Today, 15(1-2), 40–56. [Link]
-
Kumar, V., & Sharma, V. (2022). Advances in solid-phase peptide synthesis in aqueous media (ASPPS). RSC Advances, 12(35), 22695–22711. [Link]
-
ResearchGate. (n.d.). Design, Synthesis, and Applications of 3-Aza-6,8-Dioxabicyclo[3.2.1]Octane-Based Scaffolds for Peptidomimetic Chemistry. Retrieved from [Link]
-
Gevorgyan, V., & Karchava, A. V. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5225. [Link]
-
National Center for Biotechnology Information. (n.d.). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Retrieved from [Link]
-
AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
Barlos, K., & Gatos, D. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature protocols, 2(12), 3248–3257. [Link]
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. Retrieved from [Link]
-
Bower, J. F., & Lamp, A. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771–779. [Link]
-
Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]
- Google Patents. (n.d.). WO2017127007A1 - Method for preparation of peptides with psWANG linker.
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). β-Turn Induction by a Diastereopure Azepane-Derived Quaternary Amino Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. Retrieved from [Link]
Sources
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- 4. Preparation of Optically Active Azepane Scaffolds - ChemistryViews [chemistryviews.org]
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- 18. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of the Primary Amine in 4-(Boc-aminomethyl)azepane for Drug Discovery
Abstract
The 4-(Boc-aminomethyl)azepane scaffold is a cornerstone in modern medicinal chemistry, offering a versatile platform for the synthesis of novel therapeutics. The azepane ring, a seven-membered saturated heterocycle, provides access to a unique three-dimensional chemical space often underexplored compared to its five- and six-membered counterparts.[1] Its presence in numerous FDA-approved drugs underscores its pharmaceutical significance.[2][3] This guide provides an in-depth exploration of the chemical strategies for modifying the primary aminomethyl group, a key handle for molecular diversification. The strategic protection of the azepane's secondary amine with a tert-butyloxycarbonyl (Boc) group allows for selective and high-yield transformations at the primary amine. We present detailed, field-proven protocols for four critical classes of reactions: acylation, N-alkylation, sulfonylation, and reductive amination, explaining the causality behind experimental choices to empower researchers in drug development.
Core Concepts: Understanding the Scaffold
The Azepane Moiety: A Privileged Scaffold
The azepane core is a recurring motif in a wide array of biologically active molecules, including anticancer, antiviral, and antidiabetic agents.[4] Its conformational flexibility allows it to adopt various spatial arrangements, enabling effective interaction with diverse biological targets. The development of synthetic routes to functionalized azepanes is a critical area of research, aiming to expand the accessible chemical space for lead optimization.[1][4][5][6]
The Boc Protecting Group: An Essential Tool
The tert-butyloxycarbonyl (Boc) group is arguably the most common protecting group for amines in organic synthesis.[7] Its utility stems from its remarkable stability under a wide range of nucleophilic and basic conditions, while being readily cleaved under mild acidic conditions.[8][] This orthogonality is fundamental to the selective functionalization of the primary amine in this compound. The deprotection mechanism involves acid-catalyzed formation of a stable tert-butyl cation, which necessitates careful consideration of scavengers in subsequent steps to prevent unwanted side reactions.[8][10][11]
The Primary Amine: The Gateway to Diversity
The exocyclic primary aminomethyl group (-CH₂NH₂) is a potent nucleophile and serves as the primary reactive site for building molecular complexity. Its functionalization allows for the introduction of a vast array of substituents, enabling the systematic modulation of a compound's physicochemical properties, such as solubility, lipophilicity, metabolic stability, and target affinity.
Key Functionalization Protocols and Methodologies
The following sections provide detailed, step-by-step protocols for the most common and impactful transformations of the primary amine on the this compound scaffold. Each protocol is designed to be a self-validating system, with explanations for the choice of reagents and conditions.
Acylation: Forging the Robust Amide Bond
The formation of an amide bond is a cornerstone of medicinal chemistry. This reaction introduces peptidic character and provides opportunities for hydrogen bonding, which is critical for molecular recognition at biological targets.
Causality & Experimental Insights: The reaction of the primary amine with an acyl chloride generates one equivalent of hydrochloric acid (HCl). A non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is essential to neutralize the acid, preventing the protonation of the starting amine (which would render it non-nucleophilic) and driving the reaction to completion. For less reactive carboxylic acids, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are employed to activate the carboxylic acid for nucleophilic attack.
Protocol 2.1.1: Acylation with an Acyl Chloride
-
Dissolve this compound (1.0 eq.) in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration) in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add DIPEA (1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add the desired acyl chloride (1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and transfer to a separatory funnel.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography (typically using a hexane/ethyl acetate gradient).
Protocol 2.1.2: Amide Coupling with a Carboxylic Acid using HATU
-
In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), HATU (1.2 eq.), and DIPEA (3.0 eq.) in anhydrous dimethylformamide (DMF).
-
Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
Add a solution of this compound (1.0 eq.) in DMF.
-
Stir the reaction at room temperature for 4-12 hours until LC-MS analysis indicates completion.
-
Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Data Presentation: Acylation Reactions
| Acylating Agent | Base / Coupling Reagent | Solvent | Typical Time | Outcome |
|---|---|---|---|---|
| Acetyl Chloride | DIPEA | DCM | 2h | N-acetyl derivative |
| Benzoyl Chloride | Triethylamine | DCM | 3h | N-benzoyl derivative |
| Phenylacetic Acid | HATU / DIPEA | DMF | 6h | N-phenylacetyl derivative |
| Boc-Gly-OH | HATU / DIPEA | DMF | 8h | N-glycyl peptide conjugate |
Diagram: Acylation Workflow
Caption: General workflow for the acylation of this compound.
N-Alkylation: Modulating Lipophilicity and Basicity
Direct alkylation of the primary amine introduces alkyl or arylmethyl groups, which can significantly alter the compound's steric profile, lipophilicity, and basicity.
Causality & Experimental Insights: This reaction typically proceeds via an Sₙ2 mechanism. A base is required to deprotonate the primary amine, generating a more potent nucleophile. The choice of base is critical. Strong bases like sodium hydride (NaH) in an aprotic polar solvent like DMF or THF are effective but require anhydrous conditions.[12] Milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be used, often requiring higher temperatures. Over-alkylation to the tertiary amine is a potential side reaction, which can be minimized by using a 1:1 stoichiometry of the amine to the alkylating agent.
Protocol 2.2.1: N-Alkylation with an Alkyl Halide
-
To a stirred suspension of NaH (60% dispersion in mineral oil, 1.2 eq.) in anhydrous DMF, add a solution of this compound (1.0 eq.) in DMF at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for another 30 minutes.
-
Cool the mixture back to 0 °C and add the alkyl halide (e.g., benzyl bromide, methyl iodide) (1.1 eq.) dropwise.
-
Allow the reaction to stir at room temperature for 2-16 hours, monitoring by TLC or LC-MS.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Dilute with ethyl acetate and wash with water (3x) and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: N-Alkylation Reactions
| Alkylating Agent | Base | Solvent | Temperature | Outcome |
|---|---|---|---|---|
| Methyl Iodide | NaH | DMF | 0 °C to RT | N-methyl derivative |
| Benzyl Bromide | K₂CO₃ | Acetonitrile | 60 °C | N-benzyl derivative |
| Ethyl Bromoacetate | Cs₂CO₃ | DMF | RT | N-ethoxycarbonylmethyl derivative |
Diagram: N-Alkylation Workflow
Caption: General workflow for the N-alkylation of this compound.
Sulfonylation: Introducing a Key Pharmacophore
The sulfonamide group is a critical pharmacophore found in a multitude of drugs, including antibiotics, diuretics, and anticonvulsants.[13][14] It acts as a stable, non-basic mimic of a carboxylate and is an excellent hydrogen bond acceptor.
Causality & Experimental Insights: The reaction proceeds by nucleophilic attack of the primary amine on the electrophilic sulfur atom of the sulfonyl chloride.[14] Similar to acylation, this reaction generates HCl. Pyridine is an excellent choice as it serves as both a base to neutralize the acid and a nucleophilic catalyst to activate the sulfonyl chloride.[13] The resulting sulfonamide N-H is weakly acidic and generally unreactive under these conditions.
Protocol 2.3.1: Sulfonylation with a Sulfonyl Chloride
-
Dissolve this compound (1.0 eq.) in anhydrous pyridine (approx. 0.2 M) and cool to 0 °C.
-
Add the sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.1 eq.) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 3-12 hours. Monitor by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into a beaker of ice water.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers and wash successively with 1 M aqueous HCl (to remove pyridine), saturated aqueous NaHCO₃, and brine.
-
Dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude sulfonamide.
-
Purify by flash column chromatography or recrystallization.
Data Presentation: Sulfonylation Reactions
| Sulfonylating Agent | Base/Solvent | Temperature | Outcome |
|---|---|---|---|
| p-Toluenesulfonyl Chloride | Pyridine | 0 °C to RT | N-tosyl derivative |
| Methanesulfonyl Chloride | Pyridine | 0 °C to RT | N-mesyl derivative |
| Dansyl Chloride | Triethylamine/DCM | 0 °C to RT | N-dansyl derivative |
Diagram: Sulfonylation Workflow
Caption: General workflow for the sulfonylation of this compound.
Reductive Amination: Versatile C-N Bond Formation
Reductive amination is a powerful and highly versatile method for forming secondary and tertiary amines. It involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) in the presence of a reducing agent.[15]
Causality & Experimental Insights: The reaction proceeds in two stages: first, the nucleophilic amine attacks the carbonyl to form an unstable carbinolamine, which then dehydrates to form an iminium ion intermediate. Second, a reducing agent selectively reduces the iminium ion to the amine product. Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the reagent of choice for this transformation.[16][17] It is mild enough not to reduce the starting aldehyde or ketone but is sufficiently reactive to reduce the iminium ion as it forms. This selectivity allows for a convenient one-pot procedure.[16] The reaction is often catalyzed by a small amount of acetic acid, which facilitates the dehydration step to form the iminium ion.[16]
Protocol 2.4.1: Reductive Amination with an Aldehyde/Ketone
-
To a solution of this compound (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in 1,2-dichloroethane (DCE) or THF, add a catalytic amount of glacial acetic acid (0.1 eq.).
-
Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) portion-wise. A slight effervescence may be observed.
-
Stir the reaction at room temperature for 4-24 hours. Monitor by LC-MS.
-
Quench the reaction with saturated aqueous NaHCO₃.
-
Extract with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Data Presentation: Reductive Amination Reactions
| Carbonyl Compound | Reducing Agent | Solvent | Outcome |
|---|---|---|---|
| Cyclohexanone | NaBH(OAc)₃ | DCE | N-cyclohexyl derivative |
| Benzaldehyde | NaBH(OAc)₃ | THF | N-benzyl derivative |
| Acetone | NaBH(OAc)₃ | DCE | N-isopropyl derivative |
Diagram: Reductive Amination Workflow
Caption: General workflow for reductive amination with this compound.
Final Step: Boc Group Deprotection
For many applications, the final step is the removal of the Boc protecting group to unmask the secondary amine of the azepane ring, yielding the final target molecule or an intermediate for further functionalization.
Causality & Experimental Insights: The Boc group is reliably cleaved under acidic conditions. The most common reagents are trifluoroacetic acid (TFA) in DCM or a solution of hydrogen chloride (HCl) in an organic solvent like 1,4-dioxane or methanol.[7][][10][11] The reaction is typically fast and clean. The resulting amine is obtained as its corresponding salt (e.g., trifluoroacetate or hydrochloride), which often aids in purification by precipitation with a non-polar solvent like diethyl ether.
Protocol 3.1.1: TFA-Mediated Boc Deprotection
-
Dissolve the Boc-protected azepane derivative (1.0 eq.) in anhydrous DCM (approx. 0.1 M).
-
Cool the solution to 0 °C and add TFA (10-20 eq., often used as a 20-50% solution in DCM).
-
Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.
-
Co-evaporate with toluene or DCM (2-3x) to ensure complete removal of residual acid.
-
To precipitate the amine salt, add cold diethyl ether to the residue and collect the solid by filtration, washing with additional cold ether. Dry the product under vacuum.
Diagram: Deprotection Workflow
Caption: General workflow for the final Boc-deprotection step.
Conclusion
This compound is a powerful and adaptable building block for the synthesis of diverse chemical libraries. The protocols outlined in this guide for acylation, alkylation, sulfonylation, and reductive amination provide a robust toolkit for researchers to strategically modify this scaffold. By understanding the underlying principles and causality of each transformation, scientists can rationally design and execute synthetic routes to novel azepane-containing compounds, accelerating the discovery of new therapeutic agents.
References
-
Gothwal, A., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 624-644. [Link]
-
ScienceDirect. (n.d.). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. ScienceDirect. [Link]
-
ResearchGate. (2016). How to do alkylation of NHBoc amines using alkyl bromide? [Link]
-
Achille, F., et al. (2018). Efficient Electrochemical N-Alkylation of N-Boc-Protected 4-Aminopyridines: Towards New Biologically Active Compounds. Molecules, 23(11), 2977. [Link]
- Hoekstra, W. J., & Press, J. B. (1990). N-alkylation of n-alpha-boc-protected amino acids.
-
Edfeldt, F., et al. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. Bioorganic & Medicinal Chemistry, 23(11), 2892-2904. [Link]
-
Iminov, R. A., et al. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Molecules, 27(16), 5195. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
Guichard, G., et al. (2000). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters, 2(17), 2591-2594. [Link]
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ResearchGate. (2015). Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry. [Link]
-
Xu, G., et al. (2022). Semi-rational design of an imine reductase for asymmetric synthesis of alkylated S-4-azepanamines. Organic & Biomolecular Chemistry, 20(2), 263-267. [Link]
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Mondal, P., & Bora, U. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-213. [Link]
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ResearchGate. (2016). How can we do the deprotection of boc-amino acids using hcl? [Link]
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Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). [Link]
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ResearchGate. (2022). Synthesis of β-Methylsulfonylated N-Heterocycles from Saturated Cyclic Amines with the Insertion of Sulfur Dioxide. [Link]
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Xie, J-H., & Zhou, Q-L. (2019). Intramolecular asymmetric reductive amination: synthesis of enantioenriched dibenz[c,e]azepines. Chemical Science, 10(8), 2375-2380. [Link]
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ResearchGate. (2015). N-Sulfonylation of amines, imides, amides and anilides using p-TsCl in presence of atomized sodium in EtOH-THF under sonic condition. [Link]
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Melchiorre, P., et al. (2024). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Nature Chemistry, 16(5), 771-779. [Link]
-
ResearchGate. (2021). Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions. [Link]
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Wikipedia. (n.d.). Azepane. [Link]
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Roberts, J. D., & Caserio, M. C. (2021). 23.9: Amines as Nucleophiles. Chemistry LibreTexts. [Link]
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ResearchGate. (2022). Synthesis of fluorinated piperidine and azepane β-Amino acid derivatives. [Link]
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ResearchGate. (2020). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. [Link]
-
Royal Society of Chemistry. (2024). Site-selective C(sp3)–H functionalization of primary aliphatic amines. [Link]
-
O'Neill, J., et al. (2021). Primary α-tertiary amine synthesis via α-C–H functionalization. Nature Communications, 12, 4930. [Link]
-
ResearchGate. (2019). Functionalization of azetidine, pyrrolidine, piperidine, and azepane scaffolds. [Link]
-
ResearchGate. (2024). Application of the methodology in the preparation of azepane-based analogues of piperidine-containing drugs. [Link]
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Lunn, S. T., et al. (2024). High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers. Bioconjugate Chemistry. [Link]
-
ResearchGate. (2004). A new approach to densely functionalised azepines and dihydroazepines. [Link]
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reaction conditions for amide bond formation with 4-(Boc-aminomethyl)azepane
An In-Depth Guide to Amide Bond Formation with 4-(Boc-aminomethyl)azepane: Protocols and Mechanistic Insights
Introduction: The Central Role of the Amide Bond
In the landscape of medicinal chemistry and drug development, the amide bond is a cornerstone functional group, integral to the structure of countless pharmaceuticals and bioactive molecules, most notably peptides and proteins. The synthesis of this linkage, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field. This guide focuses on the practical aspects of forming an amide bond with a specific, highly valuable building block: this compound.
This reagent is prized for its unique structural features: a seven-membered azepane ring that can impart desirable conformational constraints, a primary amine nucleophile attached via a flexible methylene linker, and the ubiquitous tert-butyloxycarbonyl (Boc) protecting group. The Boc group ensures the amine's reactivity can be precisely controlled, remaining stable during the coupling reaction before being selectively removed in a subsequent step to reveal the amine for further functionalization.[1][2][3] While the primary amine is not directly on the sterically bulky ring, the overall size of the molecule necessitates robust and efficient coupling strategies. This application note provides detailed protocols, mechanistic explanations, and troubleshooting advice to empower researchers to successfully incorporate this versatile building block into their synthetic workflows.
Core Principles of Carboxylic Acid Activation for Amide Synthesis
The direct reaction between a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at room temperature due to the formation of a stable ammonium carboxylate salt. Therefore, the reaction requires the "activation" of the carboxylic acid, converting its hydroxyl group into a better leaving group. This is the primary role of coupling reagents.
The general process can be broken down into two key stages:
-
Activation: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate, such as an O-acylisourea, an active ester, or an acid anhydride.
-
Nucleophilic Attack: The amine, in this case, this compound, attacks the activated carbonyl carbon, displacing the leaving group and forming the stable amide bond.
A non-nucleophilic organic base, such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA), is crucial. It neutralizes the acidic byproducts generated during the reaction and ensures the amine nucleophile remains in its free, unprotonated form. Additives like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included to increase efficiency and, critically, to suppress racemization when coupling chiral carboxylic acids by forming more stable, yet highly reactive, ester intermediates.[4][5][6]
Recommended Protocols
The following protocols provide detailed, step-by-step instructions for the two most common and reliable methods for amide bond formation. All reactions should be conducted in a well-ventilated fume hood using anhydrous solvents and appropriate personal protective equipment (PPE).
Protocol 1: EDC/HOBt Mediated Coupling (The Workhorse Method)
This method is widely used due to the low cost of reagents and the easy removal of the urea byproduct by aqueous workup.[7] It is highly effective for a broad range of substrates.
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1-1.2 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.2 equiv)
-
N-Hydroxybenzotriazole (HOBt) (1.2 equiv, or ~0.1 equiv if used catalytically)[7][8]
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 equiv), this compound (1.1 equiv), and HOBt (1.2 equiv).
-
Dissolve the solids in anhydrous DCM or DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution.
-
Add EDC·HCl (1.2 equiv) to the mixture in a single portion.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Stir the reaction for 4-18 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate or DCM. Wash the organic layer successively with 5% aqueous citric acid or 1N HCl (to remove excess base and amine), saturated aqueous sodium bicarbonate (to remove excess acid and HOBt), and finally with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.
Protocol 2: HATU Mediated Coupling (The High-Efficiency Method)
HATU is a highly reactive uronium salt-based coupling reagent that is particularly effective for sterically hindered substrates or challenging couplings where EDC/HOBt may be sluggish.[4][5][9] It generally leads to faster reaction times and higher yields.[8]
Materials:
-
Carboxylic Acid (1.0 equiv)
-
This compound (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv) and HATU (1.1 equiv).
-
Dissolve the solids in anhydrous DMF (to a concentration of 0.1-0.5 M).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (3.0 equiv) dropwise to the stirred solution. A color change to yellow is often observed.
-
Allow the mixture to stir at 0 °C for 15-30 minutes. This "pre-activation" step forms the highly reactive OAt-active ester.[4]
-
Add this compound (1.1 equiv) to the reaction mixture, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash extensively with water to remove DMF and byproducts. The organic layer should then be washed with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude material by flash column chromatography.
Data Summary and Method Comparison
| Parameter | Protocol 1: EDC/HOBt | Protocol 2: HATU |
| Coupling Reagent | EDC·HCl | HATU |
| Additive | HOBt | None required (HOAt is part of HATU) |
| Typical Base | DIPEA, TEA | DIPEA |
| Common Solvents | DCM, DMF | DMF |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature |
| Reaction Time | 4-18 hours | 1-4 hours |
| Pros | Cost-effective, readily available reagents, easy byproduct removal.[7] | High reactivity, fast, excellent for hindered substrates, low racemization.[4][5] |
| Cons | Slower, may be less effective for very hindered substrates. | Higher cost, can react with unprotected amine N-termini if used in excess.[5] |
Troubleshooting and Key Considerations
-
Anhydrous Conditions: Moisture is the enemy of amide coupling reactions. Water can hydrolyze the activated intermediates, leading to the regeneration of the carboxylic acid and significantly lower yields. Always use anhydrous solvents and perform reactions under an inert atmosphere.
-
Low Yields: If yields are poor, consider pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the this compound.[1] For sluggish reactions, switching from EDC/HOBt to the more potent HATU is a reliable strategy.
-
Steric Hindrance: While the primary amine of this compound is on a flexible linker, coupling it with a sterically demanding carboxylic acid (e.g., one with a quaternary center alpha to the carboxyl group) can be challenging.[10][11] In these cases, HATU is the preferred reagent, and a slight elevation in temperature (e.g., to 40-50 °C) may be required.[9]
-
Boc Group Stability: The Boc protecting group is completely stable to the neutral or basic conditions of these coupling reactions.[2] It is readily removed post-coupling using acidic conditions, most commonly with trifluoroacetic acid (TFA) in DCM.[1][12]
Conclusion
The amide coupling of this compound is a robust and reproducible transformation that is central to its utility as a synthetic building block. By selecting the appropriate coupling reagent—be it the economical EDC/HOBt system for routine syntheses or the powerful HATU reagent for more demanding applications—and by adhering to careful experimental technique, researchers can efficiently and reliably synthesize a diverse array of novel amide-containing molecules. The protocols and insights provided herein serve as a comprehensive guide to achieving success in this critical synthetic operation.
References
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). National Institutes of Health (NIH). Retrieved January 19, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Amine to Amide (EDC + HOBt). (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
The Synthesis of Sterically Hindered Amides. (2015). CHIMIA. Retrieved January 19, 2026, from [Link]
-
Acid-Amine Coupling using EDCI. (n.d.). Organic Synthesis. Retrieved January 19, 2026, from [Link]
-
Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. (2023). ACS Sustainable Chemistry & Engineering. Retrieved January 19, 2026, from [Link]
-
Ynamide Coupling Reagents: Origin and Advances. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2015). Organic & Biomolecular Chemistry. Retrieved January 19, 2026, from [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2021). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Boc-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
-
Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. (2021). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]
-
Protecting Groups For Amines: Carbamates. (2018). Master Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Amine to Amide (Coupling) - HATU. (n.d.). Common Organic Chemistry. Retrieved January 19, 2026, from [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances. Retrieved January 19, 2026, from [Link]
-
Boc Protecting Group for Amines. (n.d.). Chemistry Steps. Retrieved January 19, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. peptide.com [peptide.com]
- 6. luxembourg-bio.com [luxembourg-bio.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Boc Deprotection of 4-(Boc-aminomethyl)azepane
Welcome to the technical support center for the Boc deprotection of 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this common yet potentially challenging synthetic step. Here, we will address specific issues you might encounter, providing troubleshooting advice and in-depth explanations to ensure the success of your experiments.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequently encountered problems during the Boc deprotection of this compound, offering targeted solutions and the scientific rationale behind them.
Question 1: My reaction is incomplete, and I still see starting material. How can I drive the reaction to completion?
Answer:
Incomplete conversion is a common issue and can often be resolved by adjusting the reaction conditions. Here’s a systematic approach to troubleshoot:
-
Increase Acid Stoichiometry: The Boc group is cleaved under acidic conditions.[1][2] If the reaction is stalled, the acid may have been consumed by the basic nitrogen atoms on your substrate. A gradual increase in the equivalents of acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), can facilitate complete deprotection.[] It is advisable to monitor the reaction by an appropriate technique like TLC or LC-MS after each addition.
-
Elevate the Reaction Temperature: While many Boc deprotections proceed efficiently at room temperature, some substrates require thermal assistance.[4] Gently warming the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious, as excessive heat can promote side reactions.
-
Extend the Reaction Time: Some deprotection reactions are simply slow. If you are confident in your reagent stoichiometry, extending the reaction time while monitoring periodically can lead to complete conversion.
-
Choice of Acid and Solvent: The combination of acid and solvent plays a crucial role. A common and effective system is TFA in dichloromethane (DCM).[5][6] Alternatively, a solution of HCl in an organic solvent like dioxane or methanol can be employed.[][5][7] The choice can influence the reaction rate and selectivity. For instance, 4M HCl in dioxane is a widely used and effective reagent for Boc deprotection.[5]
Question 2: I'm observing significant side product formation. What are these impurities, and how can I avoid them?
Answer:
Side product formation is a primary concern in Boc deprotection, largely due to the generation of a reactive tert-butyl cation intermediate.[8][9]
-
Understanding the Side Reaction: The tert-butyl cation generated during deprotection is a potent electrophile. It can alkylate nucleophilic sites on your starting material or product, leading to undesired byproducts.[8] The primary amine product of the deprotection is itself a nucleophile and can react with the tert-butyl cation.
-
Employing Scavengers: The most effective way to mitigate side reactions is to use a "scavenger" in your reaction mixture. Scavengers are nucleophilic species that are more reactive towards the tert-butyl cation than your substrate or product. Common scavengers include:
-
Triethylsilane (TES): Reacts with the tert-butyl cation to form the stable triethylsilyl ether and isobutane.
-
Thioanisole: A sulfur-containing scavenger that effectively traps the tert-butyl cation.
-
Water: Can act as a scavenger, but its use should be carefully controlled as it can affect the reaction medium.[5]
-
Anisole: An electron-rich aromatic compound that can be alkylated by the tert-butyl cation.
-
-
Optimizing Reaction Conditions:
-
Lowering the Temperature: Running the reaction at 0 °C can often reduce the rate of side reactions more than the desired deprotection.
-
Milder Acidic Conditions: Using a less concentrated acid solution or a weaker acid might be sufficient for deprotection while minimizing side product formation.[10]
-
Question 3: My final product is difficult to isolate and purify. Are there any workup recommendations?
Answer:
The workup procedure is critical for obtaining a pure product. The primary amine product is basic and will likely exist as an ammonium salt after the acidic deprotection.
-
Basification and Extraction: After the reaction is complete, the excess acid must be neutralized. This is typically done by carefully adding a base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), until the pH is basic (pH > 8). The free amine can then be extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Salt Formation for Precipitation: An alternative to aqueous workup is to precipitate the product as a salt. After removing the reaction solvent and excess acid under reduced pressure, the residue can be dissolved in a minimal amount of a suitable solvent (e.g., methanol) and then precipitated by the addition of a non-polar solvent like diethyl ether. This is particularly useful for obtaining the hydrochloride or trifluoroacetate salt of the amine.
-
Silica Gel Chromatography: If impurities persist, purification by column chromatography may be necessary. A common eluent system for primary amines is a gradient of dichloromethane and methanol, often with a small percentage of a basic modifier like triethylamine or ammonium hydroxide to prevent the product from streaking on the silica gel.
II. Frequently Asked Questions (FAQs)
What is the general mechanism of Boc deprotection?
The Boc deprotection is an acid-catalyzed elimination reaction. The mechanism involves three main steps:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.
-
Formation of a Carbamic Acid and a tert-Butyl Cation: The protonated intermediate is unstable and collapses, leading to the formation of a carbamic acid and a stable tert-butyl cation.[9]
-
Decarboxylation: The carbamic acid is also unstable and rapidly decomposes to the free amine and carbon dioxide gas.[9]
Can I use Lewis acids for Boc deprotection?
Yes, Lewis acids can also be used for Boc deprotection.[1][8] Reagents like trimethylsilyl iodide (TMSI) or zinc bromide in an aprotic solvent can effectively cleave the Boc group under milder, non-protic conditions, which can be advantageous for substrates sensitive to strong acids.[11]
Are there any non-acidic methods for Boc deprotection?
While less common, thermal deprotection is a possibility. Heating the N-Boc protected amine in a suitable solvent can lead to the removal of the Boc group.[4] However, this method often requires high temperatures and may not be suitable for thermally sensitive molecules.
How does the azepane ring affect the deprotection reaction?
The seven-membered azepane ring is generally stable under the acidic conditions used for Boc deprotection.[12][13] Unlike smaller, more strained rings, it is not prone to acid-catalyzed ring-opening. The primary aminomethyl group attached to the ring is the site of the deprotection reaction.
III. Experimental Protocols
Protocol 1: Standard Boc Deprotection using TFA in DCM
This protocol is a robust and widely used method for Boc deprotection.
-
Dissolve the this compound (1 equivalent) in dichloromethane (DCM) (approximately 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylsilane (1.5 equivalents) as a scavenger.
-
Slowly add trifluoroacetic acid (TFA) (10-20 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure.
-
Co-evaporate with a solvent like toluene to remove residual TFA.
-
Proceed with the desired workup (aqueous wash or salt precipitation).
Protocol 2: Boc Deprotection using HCl in Dioxane
This method is a common alternative to TFA and can sometimes offer better selectivity.
-
Dissolve the this compound (1 equivalent) in a minimal amount of a suitable solvent like methanol or ethyl acetate.
-
Add a solution of 4M HCl in dioxane (10-20 equivalents).
-
Stir the reaction at room temperature for 2-6 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, remove the solvent under reduced pressure to obtain the hydrochloride salt of the product.
-
The product can be further purified by recrystallization or trituration with a solvent like diethyl ether.
IV. Data Presentation
Table 1: Comparison of Common Boc Deprotection Conditions
| Reagent System | Solvent | Temperature | Typical Reaction Time | Key Considerations |
| TFA / DCM | Dichloromethane | 0 °C to RT | 1-4 hours | Highly effective, requires scavenger, corrosive.[6] |
| HCl / Dioxane | 1,4-Dioxane | RT | 2-6 hours | Forms hydrochloride salt, good for sensitive substrates.[5] |
| HCl / Methanol | Methanol | RT | 2-6 hours | Can lead to methyl ester formation if esters are present. |
| TMSI / DCM | Dichloromethane | RT | 12-24 hours | Mild, non-protic conditions, useful for acid-sensitive molecules.[11] |
V. Visualizations
Diagram 1: Boc Deprotection Mechanism
Caption: Mechanism of acid-catalyzed Boc deprotection.
Diagram 2: Troubleshooting Flowchart
Caption: Troubleshooting guide for Boc deprotection.
VI. References
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024-04-25).
-
Optimization of deprotection and cyclization | Download Scientific Diagram - ResearchGate.
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - NIH. (2020-06-23).
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride - RSC Publishing. (2020-06-23).
-
A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. (2012-05-27).
-
Advice on N-boc deprotection in the presence of acid sensitive groups : r/Chempros - Reddit. (2024-02-27).
-
BOC Deprotection - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation - PMC - NIH. (2023-07-29).
-
Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxylation | Organic Letters - ACS Publications. (2023-07-29).
-
Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020-06-23).
-
selective deprotection of Boc amines in the presence of other protecting groups - Benchchem.
-
Boc-Protected Amino Groups - Organic Chemistry Portal.
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry.
-
Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc) - Benchchem.
-
Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27. - ResearchGate.
-
Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central. (2022-08-15).
-
Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. (2024-01-25).
-
BOC-amino acids (tert-butyloxycarbonyl-protected) are widely employed as key intermediates in peptide synthesis, offering acid-labile protection for amino groups. Their stability under neutral or basic conditions makes them ideal for multi-step synthetic schemes. BOC-protection chemistry remains fundamental in classical peptide synthesis and organic modification reactions. BOC Sciences supplies a full range of BOC-protected amino acids, available from stock and through custom synthesis. As a professional manufacturer, we support researchers with consistent quality, technical expertise, and reliable supply for peptide chemistry and biomolecular design. - BOC Sciences Amino Acid.
-
Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone - ResearchGate.
-
Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed.
-
The sequential reactions of the deprotection of the Boc group, stereoselective reduction of the iminium ion, and the protection. … - ResearchGate.
-
Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation - ResearchGate.
-
Amine Protection / Deprotection - Fisher Scientific.
-
Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation - PMC - NIH.
-
Fmoc Resin Cleavage and Deprotection - Sigma-Aldrich.
-
Acid-catalyzed ester hydrolysis | Organic chemistry | Khan Academy - YouTube. (2014-03-12).
-
Amino Acid Sidechain Deprotection - Aapptec Peptides.
-
Amino Acid Protection & Deprotection Services - BOC Sciences.
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- 7. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. Amine Protection / Deprotection [fishersci.co.uk]
- 12. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yield in 4-(Boc-aminomethyl)azepane Coupling Reactions
Welcome to the technical support center for amide bond formation utilizing 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize these specific coupling reactions. The unique structural features of this compound, namely its secondary amine within a seven-membered ring and the bulky Boc-protecting group, can present challenges in achieving high reaction yields. This resource provides a structured approach to identifying and resolving common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Here are some of the most common questions we receive regarding low yields in this compound coupling reactions:
Q1: Why am I seeing low to no product formation in my coupling reaction with this compound?
A1: Several factors can contribute to low or no product formation. The primary culprits often involve:
-
Incomplete activation of the carboxylic acid: The carboxylic acid must be sufficiently activated to react with the sterically hindered amine.
-
Steric hindrance: The bulky azepane ring and the Boc protecting group can physically block the amine from readily attacking the activated carboxylic acid.[1][2]
-
Suboptimal reaction conditions: Incorrect solvent, temperature, or base can significantly hinder the reaction.[1]
-
Poor quality of starting materials: Impurities or degradation of either the carboxylic acid or the amine can lead to side reactions or inhibit the main reaction.
-
Presence of moisture: Water can hydrolyze the activated carboxylic acid intermediate, preventing amide bond formation.[1]
Q2: How does the steric hindrance of this compound specifically impact the reaction?
A2: The azepane ring is a flexible seven-membered ring, which can adopt various conformations. The aminomethyl group at the 4-position, coupled with the bulky tert-butyloxycarbonyl (Boc) protecting group, creates a sterically congested environment around the reacting amine. This steric bulk slows down the rate of nucleophilic attack on the activated carboxylic acid, often leading to incomplete reactions and low yields.[2][3] Overcoming this steric barrier is a key challenge in these coupling reactions.
Q3: What are the best coupling reagents to use for this type of sterically hindered amine?
A3: For sterically hindered amines like this compound, standard carbodiimide reagents like DCC or EDC alone may be insufficient.[4] More potent onium salt-based coupling reagents are generally recommended.[5] These include:
-
Uronium/Aminium reagents: HATU, HBTU, and TBTU are highly effective as they form highly reactive activated esters that can overcome the steric barrier.[5][6] COMU is another excellent choice known for its high reactivity and good solubility.[7]
-
Phosphonium reagents: PyBOP and PyAOP are also powerful coupling reagents suitable for challenging couplings.[5]
Using these reagents in combination with an additive like HOBt or OxymaPure can further enhance efficiency and suppress side reactions like racemization.[1]
Q4: I'm observing several side products in my reaction mixture. What are the likely culprits?
A4: Side reactions are a common cause of low yield. With sterically hindered couplings, if the desired reaction is slow, competing side reactions can become more prominent.[8] Potential side reactions include:
-
N-acylurea formation: This can occur when using carbodiimide coupling reagents, where the activated O-acylisourea intermediate rearranges.[8]
-
Guanidinylation: Uronium/aminium coupling reagents can react with the unprotected N-terminal of a peptide-resin to form a guanidine moiety, which irreversibly terminates the peptide chain.[9]
-
Racemization: While the amine itself is achiral, if you are coupling it to a chiral carboxylic acid (like an amino acid), racemization of the acid can occur, especially with over-activation or the wrong choice of base.[5]
-
Diketopiperazine formation: If coupling a dipeptide, this intramolecular cyclization can be a significant side reaction.[10]
In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to troubleshooting low yields, categorized by the key stages of the reaction.
Starting Material Quality and Preparation
The quality of your starting materials is paramount for a successful coupling reaction.
Q: How can I ensure my this compound and carboxylic acid are suitable for the reaction?
A:
-
Purity Check: Verify the purity of both starting materials using techniques like NMR or LC-MS. Impurities can interfere with the reaction.
-
Amine Salt Form: If your this compound is in a salt form (e.g., HCl or TFA salt), it must be neutralized to the free amine before the reaction. This is because the protonated amine is not nucleophilic.[1] You can achieve this by performing a liquid-liquid extraction with a mild base like sodium bicarbonate or by using an excess of a non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) in the reaction mixture.
-
Moisture Content: Ensure both your amine and carboxylic acid are anhydrous. Dry them under high vacuum if necessary. Water can hydrolyze your activated ester intermediate, leading back to the carboxylic acid and reducing your yield.[1]
Reaction Setup and Conditions
Optimizing the reaction environment is critical for overcoming the challenges associated with this coupling.
Q: What are the optimal solvent, temperature, and concentration for this reaction?
A:
-
Solvent Choice: The solvent must be able to dissolve all reactants.
-
Recommended Solvents: Anhydrous Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[1] N-methylpyrrolidone (NMP) can be superior to DMF for its better solvating properties, especially with larger molecules that may aggregate.[6]
-
Avoid Protic Solvents: Protic solvents like methanol or ethanol will react with the activated carboxylic acid.
-
-
Temperature:
-
Starting Point: Most coupling reactions are initially run at room temperature.[1]
-
For Slow Reactions: If the reaction is sluggish due to steric hindrance, gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate.[11] However, be aware that higher temperatures can also increase the rate of side reactions, such as racemization.[1]
-
-
Concentration: Running the reaction at a higher concentration can sometimes help to drive the equilibrium towards product formation. However, be mindful of solubility limits.
Coupling Reagents and Stoichiometry
The choice and amount of coupling reagents are crucial for activating the carboxylic acid and facilitating the amide bond formation.
Q: How do I choose the right coupling reagent and determine the correct stoichiometry?
A:
-
Reagent Selection: As mentioned in the FAQs, for sterically hindered amines, potent onium salt-based reagents like HATU, HBTU, or COMU are highly recommended.[5][6][7]
-
Stoichiometry:
-
Standard Conditions: A good starting point is to use slight excesses of the coupling reagent and the amine relative to the carboxylic acid.
-
For Hindered Couplings: It is often beneficial to increase the equivalents of the coupling reagent and the amine to push the reaction to completion.[11]
-
| Reagent | Typical Equivalents (vs. Carboxylic Acid) | Notes |
| Carboxylic Acid | 1.0 | Limiting Reagent |
| This compound | 1.0 - 1.5 | An excess can help drive the reaction. |
| Coupling Reagent (e.g., HATU) | 1.0 - 1.5 | An excess ensures complete activation.[1] |
| Non-nucleophilic Base (e.g., DIPEA) | 2.0 - 3.0 | Neutralizes any acid present and facilitates the reaction.[1] |
-
Pre-activation: For particularly difficult couplings, pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can improve yields.[1][9] This ensures the activated species is fully formed before the amine is introduced.
Work-up and Purification
Proper work-up and purification are essential to isolate your desired product in high purity and accurately assess the reaction yield.
Q: What are the best practices for working up and purifying the product?
A:
-
Quenching: After the reaction is complete (as determined by TLC or LC-MS), quench the reaction by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or DCM.[1]
-
Washing:
-
Wash the organic layer sequentially with a weak acid (e.g., dilute HCl) to remove excess amine and base, a weak base (e.g., saturated NaHCO₃) to remove unreacted carboxylic acid and acidic byproducts, and finally with brine to remove residual water.
-
Be cautious with acidic washes if your final product has acid-labile groups.
-
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[1]
-
Purification: The crude product can be purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the specific properties of your product.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol provides a robust starting point for the coupling of a carboxylic acid with this compound.
-
To a solution of the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM, add HATU (1.0-1.5 equivalents) and a non-nucleophilic base such as DIPEA (2.0 equivalents).[1]
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1]
-
Add this compound (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]
-
Purify the crude product by flash column chromatography.
Visualizations
General Amide Coupling Workflow
Caption: General workflow for amide coupling reactions.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting workflow for low coupling efficiency.[6]
References
-
Reactions that Work: Boc Protection | Chemtips. (2012). Retrieved from [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - CHIMIA. (n.d.). Retrieved from [Link]
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. (n.d.). Retrieved from [Link]
-
Side reactions in peptide synthesis: An overview - Bibliomed. (n.d.). Retrieved from [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). Retrieved from [Link]
-
The challenge of balancing model sensitivity and robustness in predicting yields: a benchmarking study of amide coupling reactions - NIH. (n.d.). Retrieved from [Link]
-
Side reactions during peptide synthesis including (A) epimerization and (B) DKP formation. - ResearchGate. (n.d.). Retrieved from [Link]
-
The Synthesis of Sterically Hindered Amides - ResearchGate. (n.d.). Retrieved from [Link]
-
Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC. (2020). Retrieved from [Link]
-
A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - ResearchGate. (n.d.). Retrieved from [Link]
-
EXPERIMENTAL PROCEDURES - Beilstein Journals. (n.d.). Retrieved from [Link]
-
Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey | Organic Process Research & Development - ACS Publications. (n.d.). Retrieved from [Link]
-
Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024). Retrieved from [Link]
-
(PDF) Side reactions in peptide synthesis: An overview - ResearchGate. (2018). Retrieved from [Link]
-
Transition Metal-Catalyzed Couplings in Process Chemistry: Case Studies from the Pharmaceutical Industry - ResearchGate. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chimia.ch [chimia.ch]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. bachem.com [bachem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 9. peptide.com [peptide.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Stereochemical Integrity in 4-(Boc-aminomethyl)azepane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-(Boc-aminomethyl)azepane. This guide is designed to provide in-depth technical assistance and troubleshooting advice to help you maintain the stereochemical integrity of your chiral azepane derivatives during synthesis. The conformational flexibility of the azepane ring system is a critical determinant of its biological activity, making the prevention of epimerization a paramount concern.[1]
This resource will delve into the mechanisms of epimerization, provide actionable preventative strategies, and offer detailed protocols to ensure the stereochemical purity of your compounds.
Understanding the Challenge: The Stereochemical Instability of the C4 Position
The primary challenge in reactions involving this compound is the potential for epimerization at the C4 chiral center. This loss of stereochemical purity can lead to a mixture of diastereomers, which are often difficult to separate and can have significantly different biological activities.
Q1: What is epimerization and why is it a concern for this compound?
A1: Epimerization is a chemical process where the configuration of only one of several chiral centers in a molecule is inverted. For this compound, this means the substituent at the C4 position can flip its orientation, leading to a mixture of diastereomers. This is a significant concern because the three-dimensional structure of a molecule is often critical for its interaction with biological targets. An unintended epimer can be inactive or have a completely different, potentially undesirable, pharmacological profile.
Q2: What is the likely mechanism of epimerization at the C4 position of the azepane ring?
A2: The most probable mechanism for epimerization at the C4 position involves the abstraction of the proton at C4 by a base. This deprotonation forms a planar carbanion intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to a mixture of the original and the epimerized product. The presence of the Boc-aminomethyl group can influence the acidity of the C4 proton, potentially making it more susceptible to abstraction under certain conditions.
Troubleshooting Common Reactions
This section addresses specific issues you might encounter during common synthetic transformations of this compound.
Q3: I am performing a coupling reaction with a carboxylic acid to the aminomethyl group and observing significant epimerization. What are the likely causes?
A3: Epimerization during coupling reactions is a common issue and is often multifactorial. The primary culprits are typically the reaction conditions, especially the choice of base and the reaction temperature.
-
Base Selection: Strong, non-hindered bases can readily deprotonate the C4 position.
-
Temperature: Higher reaction temperatures provide the activation energy needed to overcome the barrier to epimerization.
-
Prolonged Reaction Times: Extended exposure to basic conditions increases the likelihood of epimerization.
Q4: Can the Boc protecting group itself contribute to epimerization?
A4: While the Boc group is generally stable under many reaction conditions, its electronic properties can influence the acidity of nearby protons. The electron-withdrawing nature of the carbamate in the Boc group can slightly increase the acidity of the C-H bond at the C4 position, making it more susceptible to abstraction by a base.[2]
Q5: I am removing the Boc group using a strong acid like TFA and I'm seeing some epimerization. Is this expected?
A5: While epimerization is more commonly associated with basic conditions, it can also occur under acidic conditions, albeit typically to a lesser extent. The mechanism under acidic conditions is less straightforward but may involve the formation of a transient iminium ion intermediate that can undergo racemization. However, epimerization during Boc deprotection is less common than during base-catalyzed reactions. If you observe epimerization during deprotection, it is more likely that the subsequent work-up or purification steps are contributing to the issue.
Preventative Strategies & Best Practices
Proactively implementing the following strategies can significantly minimize the risk of epimerization.
| Strategy | Recommendation | Rationale |
| Base Selection | Use a sterically hindered, non-nucleophilic base such as diisopropylethylamine (DIPEA) or 2,4,6-collidine. | Hindered bases are less likely to access and deprotonate the C4 proton. |
| Temperature Control | Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate. | Lower temperatures reduce the kinetic energy of the system, making it less likely to overcome the activation energy for epimerization. |
| Reaction Time | Monitor the reaction closely and quench it as soon as it reaches completion. | Minimizing the exposure time to potentially epimerizing conditions is crucial. |
| Solvent Choice | Apolar solvents are generally preferred as they can disfavor the formation of charged intermediates. | The choice of solvent can influence the stability of the carbanion intermediate. |
| Reagent Addition | Add the base slowly to the reaction mixture to avoid localized high concentrations. | Slow addition helps to maintain a more controlled reaction environment. |
Experimental Protocols
Here are detailed protocols for a common coupling reaction and for the detection of epimerization, incorporating best practices to maintain stereochemical integrity.
Protocol 1: Amide Coupling with Minimal Epimerization
This protocol describes the coupling of this compound with a generic carboxylic acid (R-COOH) using HATU as the coupling agent and DIPEA as the base.
Materials:
-
This compound
-
Carboxylic acid (R-COOH)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Anhydrous DCM (Dichloromethane)
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
Dissolve the carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 mL/mmol of carboxylic acid) under an inert atmosphere (N₂ or Ar).
-
Stir the solution at room temperature for 10 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound (1.2 eq) in anhydrous DMF.
-
Add the this compound solution to the pre-activated carboxylic acid mixture.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the reaction mixture over 5 minutes.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete (typically 1-4 hours), quench it by adding saturated aqueous NaHCO₃ solution.
-
Extract the product with DCM (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Protocol 2: Analytical Detection of Epimerization by Chiral HPLC
This protocol provides a general method for analyzing the diastereomeric purity of your product. Method optimization will be required for specific compounds.
Instrumentation and Columns:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Chiralpak IA, IB, or IC)
Mobile Phase:
-
A mixture of hexane and isopropanol is a common starting point. The exact ratio will need to be optimized. Small amounts of an amine additive like diethylamine (DEA) may be necessary to improve peak shape.
Procedure:
-
Dissolve a small sample of your purified product in the mobile phase.
-
Inject the sample onto the chiral HPLC column.
-
Run the analysis using an isocratic mobile phase composition.
-
Monitor the elution of the diastereomers using a UV detector at an appropriate wavelength.
-
The two diastereomers should appear as two separate peaks. The ratio of their peak areas corresponds to the diastereomeric ratio of your sample.
Visualizing the Epimerization Mechanism
The following diagram illustrates the base-catalyzed epimerization at the C4 position of the azepane ring.
Caption: Base-catalyzed epimerization at the C4 position of a substituted azepane.
Frequently Asked Questions (FAQs)
Q6: Are there any specific coupling reagents that are known to suppress epimerization?
A6: While the choice of coupling reagent is important, the base and temperature often have a more significant impact on epimerization. However, some studies suggest that using carbodiimide-based reagents like EDC in combination with an additive such as HOBt or Oxyma can help to minimize epimerization compared to more reactive phosphonium- or uronium-based reagents.
Q7: How can I confirm the stereochemistry of my final product?
A7: In addition to chiral HPLC, Nuclear Magnetic Resonance (NMR) spectroscopy can be a powerful tool for determining the relative stereochemistry of your product.[1] 2D NMR techniques such as NOESY can reveal through-space interactions between protons, which can help to elucidate the spatial arrangement of substituents on the azepane ring. For unambiguous determination of the absolute stereochemistry, X-ray crystallography of a suitable crystalline derivative is the gold standard.
Q8: What should I do if I consistently observe epimerization despite optimizing my reaction conditions?
A8: If epimerization remains a persistent issue, you may need to consider a different synthetic strategy. This could involve:
-
Protecting Group Strategy: Investigating alternative protecting groups for the amine that may have different electronic effects.
-
Order of Steps: Modifying the order of your synthetic steps to perform the problematic reaction on a less epimerization-prone intermediate.
-
Stereoselective Synthesis: Employing a stereoselective synthetic route that establishes the desired stereocenter with high fidelity from the outset.
By understanding the underlying principles of epimerization and implementing the strategies outlined in this guide, you can significantly improve the stereochemical outcome of your reactions with this compound and advance your research with greater confidence and efficiency.
References
- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Deriv
- Direct α-C–H Bond Functionalization of Unprotected Cyclic Amines. PMC - NIH.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Stereoselective Synthesis of Heavily Hydroxylated Azepane Iminosugars via Osmium-Catalyzed Tethered Aminohydroxyl
- Chiral HPLC separation: str
- Novel Separation Approach for Multiple Chiral Center Molecules. Sigma-Aldrich.
- A Comprehensive Technical Guide to the N-Boc Protection of Amines. Benchchem.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. PubMed.
- HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
- Boc-Protected Amino Groups. Organic Chemistry Portal.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Dual protection of amino functions involving Boc. RSC Publishing.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Epimeriz
- Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
- Stereocontrolled Synthesis of Functionalized Azaheterocycles from Carbocycles through Oxid
- Alcohol Speed up Boc Protection of Primary Amines. WuXi Biology.
-
Synthesis, NMR Spectroscopy, and Molecular Modeling of 2-Methyl-2,3,4,5-tetrahydro-1H-[1]benzothieno[2,3-c]azepine. ResearchGate.
- Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Azepines.
- Synthesis of bridged azepane β‐amino esters (±)‐25, (±)‐26, and (±)‐27..
- STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES
- Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. PMC - NIH.
- Epimerisation in Peptide Synthesis. PMC - PubMed Central - NIH.
- Investigation of Epimer Formation in Amide-Coupling Reactions: An Experiment for Advanced Undergradu
- Synthesis of polysubstituted azepanes by dearom
- Epimerization of benzylpenicilloic acid in alkaline media. PubMed.
- Epimeris
- Epimerization During Coupling to the Unnatural Amino Acid in Solid Phase Peptide Synthesis | Request PDF.
- Detection of pyridine derivatives by SABRE hyperpolarization
Sources
Technical Support Center: Managing Solubility Issues of 4-(Boc-aminomethyl)azepane in Synthesis
Welcome to the technical support center for navigating the synthetic challenges associated with 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals who encounter solubility issues with this versatile building block. By understanding the underlying chemical principles and employing the troubleshooting strategies outlined below, you can optimize your reaction conditions and achieve your desired synthetic outcomes.
The azepane motif is a valuable scaffold in medicinal chemistry, appearing in a range of bioactive molecules and clinical candidates.[1][2] The Boc-protected aminomethyl side chain of this compound, also known as tert-butyl 4-(aminomethyl)azepane-1-carboxylate[3], offers a convenient handle for further functionalization. However, its unique structural features can present solubility challenges in common organic solvents, leading to sluggish or incomplete reactions.[4][5]
This guide provides a structured approach to diagnosing and resolving these solubility-related hurdles through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: My this compound is not dissolving in my reaction solvent. What are the initial steps I should take?
A: The first line of defense is to ensure you are applying the fundamental principle of "like dissolves like." this compound possesses both a nonpolar Boc group and a more polar azepane ring with a primary amine precursor. This amphiphilic nature can lead to poor solubility in solvents that are either extremely polar or nonpolar.
Initial Troubleshooting Steps:
-
Visual Inspection: Confirm that solid material is indeed undissolved and not a precipitate from a reaction.[5]
-
Solvent Polarity Check: Re-evaluate your solvent choice. While highly polar aprotic solvents like DMF and DMSO are often good starting points for similar substrates, a solvent screen is highly recommended.[4] Consider moderately polar solvents such as THF, 2-MeTHF, or even solvent mixtures.
-
Gentle Heating: Cautiously warming the mixture can significantly increase solubility.[6] Monitor the temperature to avoid potential degradation of your starting material or other reagents.
-
Sonication: Using an ultrasonic bath can provide mechanical energy to break down solid aggregates and enhance dissolution.[6][7]
Q2: I've tried common solvents, but the solubility of this compound is still poor. What are my next options?
A: If single-solvent systems are ineffective, a co-solvent approach is a powerful technique.[6][7] The goal is to create a solvent mixture with a polarity that is optimal for solvating your starting material.
Co-solvent Strategy:
-
Polar Aprotic + Less Polar Ether: A mixture of DMF or DMSO with THF or 2-MeTHF can be effective.
-
Alcohol Co-solvent: In some cases, adding a small amount of an alcohol like methanol or ethanol can improve solubility, particularly if there are hydrogen bonding interactions at play.[8]
-
Aqueous Mixtures: For certain reaction types, particularly Boc-protections themselves, aqueous-organic mixtures (e.g., water/methanol or water/acetone) can be surprisingly effective.[8][9]
Q3: My reaction is sluggish, even though the this compound appears to have dissolved. Could solubility still be the issue?
A: Yes. Even if visually dissolved, the concentration of the reactant in solution might be too low to achieve a practical reaction rate.[7] This is a common scenario that can lead to incomplete conversions and low yields.
Troubleshooting a Slow Reaction:
-
Increase Solvent Volume: If practical, increasing the amount of solvent can help maintain a higher concentration of the dissolved species.
-
High Dilution for Intramolecular Reactions: Conversely, for intramolecular cyclizations, running the reaction at high dilution (0.01-0.001 M) can favor the desired intramolecular pathway over intermolecular side reactions.[4]
-
Slow Addition: Using a syringe pump for the slow addition of one reagent can maintain a low instantaneous concentration, which can be beneficial in certain reactions.[4]
Troubleshooting Guides
Guide 1: Systematic Solvent Screening for Optimal Solubility
A systematic approach to solvent selection is often more efficient than random trials. This guide provides a structured workflow for identifying a suitable solvent system.
Experimental Workflow: Solvent Screening
Caption: Systematic workflow for solvent screening.
Data Presentation: Solvent Polarity and Properties
| Solvent | Polarity Index | Boiling Point (°C) | Key Considerations |
| N,N-Dimethylformamide (DMF) | 6.4 | 153 | High boiling point, good for higher temperature reactions.[4] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | 189 | Very polar, can be difficult to remove.[4] |
| Acetonitrile | 5.8 | 82 | Common polar aprotic solvent.[4] |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good general-purpose ether solvent. |
| 2-Methyltetrahydrofuran (2-MeTHF) | 3.0 | 80 | Greener alternative to THF.[10] |
| Dichloromethane (DCM) | 3.1 | 40 | Volatile, good for reactions near room temperature. |
| Methanol | 5.1 | 65 | Protic solvent, can participate in some reactions.[8] |
| Ethanol | 4.3 | 78 | Common protic co-solvent.[8] |
Guide 2: Enhancing Solubility Through Physical Methods
If solvent selection alone is insufficient, physical methods can be employed to increase the rate and extent of dissolution.
Experimental Protocol: Sonication-Assisted Dissolution
-
Preparation: Place the weighed this compound and the chosen solvent in a reaction vessel equipped with a stir bar.
-
Sonication: Immerse the vessel in an ultrasonic bath.
-
Operation: Turn on the sonicator. The power and duration will depend on the scale of your reaction.[7]
-
Monitoring: Visually monitor the dissolution of the solid.
-
Completion: Continue sonication until the solid is fully dissolved or no further change is observed.[7]
-
Proceed: Once dissolved, proceed with the addition of other reagents.
Experimental Protocol: Gentle Heating
-
Setup: In a reaction vessel with a stir bar and condenser, add the this compound and solvent.
-
Heating: Gently warm the mixture using a water or oil bath.[6]
-
Incremental Increase: Increase the temperature in 5-10°C increments, allowing time for dissolution at each step.[6]
-
Caution: Be mindful of the solvent's boiling point and the thermal stability of your compound.
Guide 3: Advanced Troubleshooting Strategies
When standard methods fail, more advanced techniques may be necessary.
Particle Size Reduction
Decreasing the particle size of a solid increases its surface area, which can enhance the dissolution rate.[7] This can be achieved by carefully grinding the solid with a mortar and pestle before adding it to the solvent.
pH Modification (for specific applications)
For reactions involving ionizable groups, adjusting the pH of the reaction medium can dramatically alter solubility.[7] This is generally more applicable in aqueous or protic solvent systems. Given the basic nature of the azepane nitrogen, slight acidification might improve solubility in some cases, but care must be taken as this can affect the reactivity of the amine if deprotection is not desired.
Logical Flow for Troubleshooting Incomplete Reactions
Caption: Decision tree for troubleshooting incomplete reactions.
Conclusion
Managing the solubility of this compound is a critical aspect of its successful application in synthesis. By systematically evaluating solvent systems, employing physical methods to aid dissolution, and considering advanced troubleshooting strategies, researchers can overcome these challenges. A methodical approach, guided by an understanding of the compound's properties, will ultimately lead to more efficient and reproducible synthetic outcomes.
References
- Technical Support Center: Overcoming Poor Solubility of Starting Materials - Benchchem.
- Optimizing reaction conditions for azepane ring formation - Benchchem.
- Managing poor solubility and instability issues in reactions - Benchchem.
- Reactions that Work: Boc Protection | Chemtips - WordPress.com.
- Troubleshooting poor solubility of Tetradecamethylcycloheptasiloxane in experiments - Benchchem.
- Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications.
- How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester.
- N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - NIH.
- 3.6F: Troubleshooting - Chemistry LibreTexts.
- Having great trouble with a Boc-protection reaction : r/Chempros - Reddit.
- Boc-Protected Amino Groups - Organic Chemistry Portal.
- Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review - MDPI.
- green solvent selection guides - White Rose Research Online.
- Pharmaceutical significance of azepane based motifs for drug discovery: A critical review.
- Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PubMed Central.
- 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Boc-azepane-4-methylamine 97% | CAS: 1369353-14-9 | AChemBlock [achemblock.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemtips.wordpress.com [chemtips.wordpress.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
identifying byproducts in the synthesis of 4-(Boc-aminomethyl)azepane
Welcome to the technical support center for the synthesis of 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable azepane building block. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you optimize your synthetic route and efficiently identify and mitigate the formation of byproducts.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: The synthesis of this compound typically proceeds through one of two primary pathways, starting from a suitably protected azepane precursor:
-
Route A: Reductive Amination of an Aldehyde. This is a widely used method that involves the reaction of N-Boc-azepane-4-carboxaldehyde with an ammonia source, followed by in-situ reduction of the resulting imine to the primary amine.
-
Route B: Reduction of a Nitrile. This route starts with the reduction of N-Boc-azepane-4-carbonitrile using a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation, to yield the desired aminomethyl group.
Each route has its own set of advantages and potential challenges, particularly concerning byproduct formation.
Q2: Why is the choice of reducing agent so critical in the reductive amination route (Route A)?
A2: The choice of reducing agent is paramount to the success of the reductive amination. A key challenge is to selectively reduce the imine intermediate without prematurely reducing the starting aldehyde.
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[1][2] It is a mild and selective reducing agent that is particularly effective at reducing iminium ions, which are formed in situ, much faster than it reduces aldehydes or ketones.[1] This selectivity minimizes the formation of the corresponding alcohol byproduct from the starting aldehyde.
-
Sodium borohydride (NaBH₄) can also be used, but it is a less selective reducing agent and can reduce the starting aldehyde.[2][3] To circumvent this, a stepwise procedure is often employed where the imine is pre-formed before the addition of NaBH₄.[4]
-
Sodium cyanoborohydride (NaBH₃CN) is another option that is selective for the iminium ion, especially under mildly acidic conditions.[3][5] However, due to the toxicity of cyanide byproducts, it is often avoided when possible.
Q3: What are the typical byproducts of the Boc protection step if I am preparing my own starting material?
A3: If you are synthesizing your N-Boc protected azepane precursor, impurities can be introduced at this stage. Common byproducts from the Boc protection of an amine using di-tert-butyl dicarbonate (Boc₂O) include:
-
Unreacted Starting Amine: An incomplete reaction will leave residual starting material.
-
Di-Boc Protected Product: If the starting material has multiple amine groups, or if the reaction conditions are too harsh, a di-Boc protected species can form.
-
Urea Derivatives: These can form, particularly if certain catalysts like DMAP are used at elevated temperatures.[6]
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound and provides actionable solutions.
Problem 1: Low Yield of the Desired Product
Possible Causes:
-
Incomplete Reaction: The reaction may not have reached completion. This can be due to insufficient reaction time, suboptimal temperature, or deactivated reagents.
-
Premature Reduction of Aldehyde (Route A): If using a non-selective reducing agent like NaBH₄, the starting aldehyde may be reduced to the corresponding alcohol, N-Boc-azepan-4-ylmethanol.
-
Side Reactions: The formation of significant amounts of byproducts will naturally lower the yield of the desired product.
-
Inefficient Purification: The product may be lost during workup or chromatography due to its basic nature and potential water solubility.
Solutions:
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of starting materials.
-
Optimize Reducing Agent: If you suspect premature aldehyde reduction, switch to a more selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).[1][2]
-
Control of pH: For reductive aminations, maintaining a slightly acidic pH (around 5-6) is often beneficial for imine formation without deactivating the amine nucleophile.[5]
-
Purification Strategy: For basic amine products, consider using a modified purification technique such as:
-
Acid-base extraction to separate the basic product from neutral impurities.
-
Using amine-functionalized silica gel or deactivated silica gel for chromatography to minimize tailing and improve separation.
-
Problem 2: An Impurity with a Higher Molecular Weight is Detected
Probable Cause:
The most likely high molecular weight impurity is the tertiary amine byproduct formed via over-alkylation. This occurs when the newly formed primary amine product reacts with another molecule of the starting aldehyde to form a secondary amine, which is then reduced.
Solutions:
-
Control Stoichiometry: Use a controlled excess of the ammonia source relative to the aldehyde to favor the formation of the primary amine.
-
Slow Addition: Adding the reducing agent slowly to the reaction mixture can help to reduce the imine as it is formed, minimizing the concentration of the primary amine product available to react further.
-
In-situ Boc Protection: A one-pot tandem reductive amination followed by N-Boc protection of the newly formed secondary amine has been shown to be an effective strategy to prevent over-alkylation.[7][8]
Experimental Protocols
Protocol 1: Reductive Amination of N-Boc-azepane-4-carboxaldehyde
-
Dissolve N-Boc-azepane-4-carboxaldehyde (1.0 eq) in a suitable anhydrous solvent such as 1,2-dichloroethane (DCE) or dichloromethane (DCM).
-
Add a source of ammonia, such as a solution of ammonia in methanol or ammonium acetate (10 eq).
-
If using ammonium acetate, a small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed.
-
Upon completion, quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with DCM or another suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
| Reagent/Parameter | Recommendation | Rationale |
| Reducing Agent | Sodium triacetoxyborohydride (NaBH(OAc)₃) | Mild and selective for iminium ions over aldehydes.[1] |
| Solvent | Anhydrous DCE or DCM | Aprotic solvents that are compatible with the reducing agent.[2] |
| Ammonia Source | Ammonia in Methanol or Ammonium Acetate | Provides the nitrogen for the aminomethyl group. |
| Monitoring | TLC, LC-MS | To ensure complete reaction and identify potential byproducts. |
Visualizing the Chemistry
Diagram 1: Synthetic Pathways to this compound
Caption: Common synthetic routes to this compound.
Diagram 2: Formation of the Tertiary Amine Byproduct
Caption: Pathway for the formation of the tertiary amine byproduct.
References
- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
- Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2012). A one-pot selective synthesis of N-Boc protected secondary amines: tandem direct reductive amination/N-Boc protection. Tetrahedron, 68(35), 7056-7062.
-
ResearchGate. (2023). Intramolecular reductive aminations for the formation of azepanes. [Link]
-
National Center for Biotechnology Information. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. [Link]
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]
-
Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
-
Wilhelmsen, C. A. (2014). Deprotection and Reductive Amination Methodology of N-Boc-3-amino-4-halopyridines. [Link]
-
PubMed. (2004). Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists. [Link]
-
ACS. (n.d.). Reductive Amination. [Link]
-
National Center for Biotechnology Information. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. [Link]
-
Chemdad. (n.d.). 1-Boc-4-cyanopiperidine. [Link]
-
Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. [Link]
- Google Patents. (n.d.). Method for preparing 4-Boc-aminopiperidine.
-
ChemistryViews. (2023). Preparation of Optically Active Azepane Scaffolds. [Link]
-
SciELO México. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of functionalised azepanes and piperidines from bicyclic halogenated aminocyclopropane derivatives. [Link]
-
National Center for Biotechnology Information. (2010). β-Amino Esters from the Reductive Ring Opening of Aziridine-2-carboxylates. [Link]
-
ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone. [Link]
-
National Center for Biotechnology Information. (2022). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
National Center for Biotechnology Information. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. [Link]
-
ResearchGate. (2014). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. [Link]
-
Myers, A. (n.d.). Chem 115: Reductive Amination. [Link]
-
Chemistry LibreTexts. (2020). 21.6: Synthesis of Amines by Reductive Amination. [Link]
-
ResearchGate. (n.d.). Recent Advances on the Synthesis of Azepane-Based Compounds. [Link]
-
PubMed. (2019). Novel Aminomethyl Derivatives of 4-Methyl-2-prenylphenol: Synthesis and Antioxidant Properties. [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. [Link]
-
ResearchGate. (n.d.). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route. [Link]
-
ResearchGate. (n.d.). Synthesis of Azepane Derivatives via Formal 1,3-Migration of Hydroxy and Acyloxy Groups and Selective Annulation. [Link]
Sources
- 1. Sodium triacetoxyborohydride [organic-chemistry.org]
- 2. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines: Tandem Direct Reductive Amination/N-Boc Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up the Synthesis of 4-(Boc-aminomethyl)azepane
Welcome to the technical support center for the synthesis and scale-up of 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure a successful, scalable, and reproducible synthesis.
Synthetic Overview
The most common and scalable route to this compound involves a two-step process starting from a suitable 4-substituted azepane precursor, typically 4-cyanoazepane. The synthesis proceeds via:
-
Reduction of the Nitrile: The cyano group is reduced to a primary amine (4-(aminomethyl)azepane).
-
Boc Protection: The resulting primary amine is protected with a tert-butoxycarbonyl (Boc) group.
This pathway is favored for its high efficiency and the relative availability of starting materials.
Navigating the Labyrinth of Peptide Stability: A Technical Guide for Researchers Working with 4-(Boc-aminomethyl)azepane
FOR IMMEDIATE RELEASE
Technical Support Center
Topic: Improving the Stability of Peptides Containing 4-(Boc-aminomethyl)azepane
This technical guide is designed for researchers, scientists, and drug development professionals who are incorporating the novel amino acid this compound into their peptide synthesis workflows. The unique structural constraints imposed by this moiety can significantly influence peptide secondary structure, often leading to enhanced biological activity. However, ensuring the stability of these modified peptides is paramount for obtaining reliable and reproducible experimental results. This document provides a comprehensive resource of frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common stability challenges.
I. Frequently Asked Questions (FAQs): Understanding the Fundamentals
Q1: What is this compound and why is it used in peptide synthesis?
This compound is a non-proteinogenic amino acid, meaning it is not one of the 20 standard amino acids found in nature. Its seven-membered azepane ring introduces a significant conformational constraint on the peptide backbone. This rigidity is strategically employed to induce and stabilize specific secondary structures, such as β-turns and helices. Such ordered structures are often crucial for a peptide's interaction with its biological target, and by pre-organizing the peptide into its active conformation, we can potentially increase its binding affinity and metabolic stability.
Q2: What are the primary pathways of degradation for peptides containing this compound?
Peptides incorporating this azepane derivative are susceptible to the same general degradation pathways as standard peptides, as well as some considerations related to the azepane ring itself:
-
Proteolytic Degradation: The peptide bonds flanking the this compound residue and at other positions in the sequence can be cleaved by proteases present in biological fluids like plasma and serum. The constrained conformation induced by the azepane may offer some steric hindrance to proteases, but it does not guarantee complete resistance.
-
Chemical Degradation:
-
Deamidation: Asparagine (Asn) and glutamine (Gln) residues can undergo deamidation, particularly at neutral or basic pH, leading to a heterogeneous product mixture.
-
Oxidation: Methionine (Met), tryptophan (Trp), and cysteine (Cys) residues are susceptible to oxidation, which can alter the peptide's structure and function.
-
Azepane Ring Stability: While the azepane ring itself is generally stable, it can be susceptible to oxidative metabolism by enzymes such as cytochrome P450s.[1] The nitrogen atom within the ring can also undergo N-oxidation.[1]
-
-
Boc Group Stability: The tert-butyloxycarbonyl (Boc) protecting group on the aminomethyl side chain is stable to most bases and nucleophiles but is readily cleaved under acidic conditions.[2][3] This is a crucial consideration during peptide synthesis and purification, but it is not typically a concern under physiological conditions.
Q3: How does the incorporation of this compound itself contribute to stability?
The primary contribution of this compound to peptide stability is through conformational constraint. By inducing a more rigid structure, the peptide is less likely to adopt conformations that are easily recognized and cleaved by proteases. This pre-organization can also reduce the entropic penalty of binding to a target, leading to higher affinity and potentially a longer residence time, which can indirectly contribute to its overall stability in a biological system.
II. Troubleshooting Guide: Addressing Common Experimental Issues
This section provides a problem-and-solution framework for common issues encountered during the handling and analysis of peptides containing this compound.
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Rapid loss of parent peptide in plasma stability assay | Proteolytic degradation by plasma proteases. | 1. N-terminal Acetylation and/or C-terminal Amidation: These modifications block the action of exopeptidases. See Protocol 2 and 3. 2. Incorporate D-amino acids: Flank the azepane residue or other cleavage sites with D-amino acids to sterically hinder protease binding. See Protocol 4. 3. Cyclization: A head-to-tail cyclized peptide will be resistant to exopeptidases and may have increased resistance to endopeptidases due to conformational constraints. See Protocol 1. |
| Multiple peaks observed in LC-MS analysis after storage | Deamidation of Asn or Gln residues. Oxidation of Met, Trp, or Cys. | 1. Optimize Storage Conditions: Store lyophilized peptides at -20°C or -80°C. For solutions, use a slightly acidic buffer (pH 5-6) and store at 4°C for short-term use or -80°C for long-term. 2. Sequence Modification: If possible, replace susceptible residues with more stable alternatives (e.g., replace Asn with Gln or another polar, uncharged amino acid). |
| Loss of Boc protecting group during purification or handling | Exposure to acidic conditions. | 1. Avoid Strong Acids: Use a purification method that avoids strongly acidic mobile phases (e.g., maintain a pH above 4). 2. Neutralize Immediately: If a brief exposure to acid is unavoidable (e.g., during cleavage from the resin), neutralize the peptide solution immediately afterward. |
| Poor solubility of the peptide | Aggregation due to hydrophobic residues or the formation of β-sheets. | 1. Modify the Sequence: Introduce charged or polar amino acids at the N- or C-terminus. 2. Use Solubilizing Agents: For in vitro assays, consider using small amounts of organic co-solvents like DMSO or formulating the peptide with solubilizing excipients. |
III. Experimental Protocols: Step-by-Step Methodologies for Enhancing Stability
The following protocols provide detailed procedures for common chemical modifications used to improve the stability of peptides containing this compound.
Protocol 1: Head-to-Tail Cyclization of an Azepane-Containing Peptide
Causality: Cyclization prevents degradation by exopeptidases by removing the free N- and C-termini.[4] The resulting conformational rigidity can also enhance resistance to endopeptidases.[5]
Workflow Diagram:
Caption: Workflow for Head-to-Tail Peptide Cyclization.
Materials:
-
Fully protected linear peptide containing this compound
-
N,N-Dimethylformamide (DMF), high purity
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
HOAt (1-Hydroxy-7-azabenzotriazole)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Reversed-phase HPLC (RP-HPLC) system
-
Mass spectrometer (MS)
Procedure:
-
Preparation of the Linear Peptide:
-
Synthesize the linear peptide sequence on a suitable solid-phase resin, ensuring that the C-terminal carboxylic acid and N-terminal amine are deprotected, while all side-chain protecting groups remain intact.
-
Cleave the peptide from the resin using a mild cleavage cocktail that does not remove the side-chain protecting groups.
-
Purify the fully protected linear peptide by RP-HPLC and confirm its identity by MS.
-
-
Cyclization Reaction:
-
Dissolve the purified linear peptide in DMF to a final concentration of 0.1-1 mM. High dilution is crucial to favor intramolecular cyclization over intermolecular polymerization.
-
Add HATU (1.2 equivalents) and HOAt (1.2 equivalents) to the peptide solution.
-
Add DIPEA (2.5 equivalents) to the reaction mixture and stir at room temperature.
-
Monitor the progress of the reaction by LC-MS every 1-2 hours. The reaction is typically complete within 4-24 hours.
-
-
Deprotection and Purification:
-
Once the reaction is complete, remove the DMF under reduced pressure.
-
Treat the residue with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-4 hours to remove all side-chain protecting groups.
-
Precipitate the crude cyclic peptide in cold diethyl ether, centrifuge, and decant the ether.
-
Purify the final cyclic peptide by RP-HPLC.
-
Confirm the identity and purity of the final product by MS and analytical HPLC. Lyophilize the pure fractions.
-
Protocol 2: N-terminal Acetylation
Causality: Acetylation of the N-terminal amine neutralizes its positive charge and blocks its recognition by aminopeptidases, thereby increasing the peptide's half-life in serum.[6]
Workflow Diagram:
Caption: Workflow for N-terminal Acetylation of a Peptide.
Materials:
-
Purified peptide with a free N-terminus
-
50 mM Ammonium bicarbonate buffer (pH ~8)
-
Acetic anhydride
-
Methanol or Acetonitrile
-
RP-HPLC system
-
Mass spectrometer
Procedure:
-
Preparation:
-
Reaction:
-
Add the acetylation reagent to the peptide solution. A 10-fold molar excess of acetic anhydride over the peptide is typically sufficient.
-
Incubate the reaction mixture at room temperature for 1 hour.[7]
-
-
Work-up and Purification:
-
Monitor the reaction by LC-MS to confirm the complete conversion to the acetylated product (a mass increase of 42 Da will be observed).
-
Once the reaction is complete, freeze the sample and lyophilize it to remove the buffer and excess reagents.
-
If necessary, the acetylated peptide can be further purified by RP-HPLC.
-
Protocol 3: C-terminal Amidation
Causality: Amidation of the C-terminal carboxyl group removes the negative charge and mimics the native peptide bond, which can increase resistance to carboxypeptidases.
Methodology: C-terminal amidation is most conveniently achieved during solid-phase peptide synthesis (SPPS) by using an amide-generating resin, such as a Rink Amide or Sieber Amide resin.
Procedure during SPPS:
-
Resin Selection: Choose a Rink Amide resin for your automated or manual peptide synthesizer.
-
Synthesis: Perform the standard Fmoc-based SPPS cycles to build your peptide chain, including the incorporation of this compound.
-
Cleavage and Deprotection: After the final amino acid has been coupled and its N-terminal Fmoc group removed, cleave the peptide from the resin using a standard TFA cleavage cocktail. The chemistry of the Rink Amide linker ensures that upon cleavage, a C-terminal amide is formed.
-
Purification: Purify the resulting C-terminally amidated peptide by RP-HPLC as you would for a standard peptide.
Protocol 4: Plasma Stability Assay
Causality: This assay directly measures the stability of a peptide in a biologically relevant matrix (plasma) by quantifying the disappearance of the parent peptide over time.
Workflow Diagram:
Caption: Workflow for a Plasma Stability Assay.
Materials:
-
Test peptide
-
Control peptide (with known stability)
-
Human or other species-specific plasma (e.g., heparinized)
-
Incubator or water bath at 37°C
-
Cold organic solvent (e.g., acetonitrile or methanol)
-
Internal standard (a stable, non-interfering compound for LC-MS analysis)
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test peptide (e.g., 1 mM in DMSO).
-
Thaw a vial of plasma at 37°C.
-
-
Incubation:
-
Spike the peptide stock solution into the pre-warmed plasma to achieve a final concentration of 1-10 µM.[8] Mix gently.
-
Incubate the mixture at 37°C.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 15, 30, 60, and 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-peptide mixture.[8]
-
Immediately quench the enzymatic activity by adding the aliquot to a tube containing a larger volume of cold organic solvent (e.g., 150 µL of acetonitrile) with a known concentration of an internal standard.
-
-
Sample Processing and Analysis:
-
Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to precipitate the plasma proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Analyze the samples by LC-MS/MS, monitoring the parent mass of the test peptide and the internal standard.
-
-
Data Analysis:
-
Calculate the ratio of the peak area of the test peptide to the peak area of the internal standard at each time point.
-
Normalize the data to the t=0 time point (representing 100% remaining).
-
Plot the natural logarithm of the percent remaining versus time. The slope of this line (k) can be used to calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
IV. Quantitative Data Summary: The Impact of Stability-Enhancing Modifications
The following tables summarize representative data from the literature, illustrating the quantitative impact of various stabilization strategies on peptide half-life.
Table 1: Effect of N- and C-terminal Modifications on Peptide Half-life
| Peptide Sequence | Modification | Half-life in Human Serum | Fold Improvement |
| RRWQWR | None | 0.5 hours | - |
| CH3CO -RRWQWR | N-terminal Acetylation | 1.5 hours | 3.0x |
| CH3CO -RRWQWR-NH2 | N-terminal Acetylation & C-terminal Amidation | Longer than acetylated alone | >3.0x |
| (Data adapted from Vogel et al. and PEPlife database)[6][9] |
Table 2: Effect of D-amino Acid Substitution on Peptide Half-life
| Peptide | Modification | Half-life in Plasma | Fold Improvement |
| L-amino acid peptide | None | 2-6 minutes | - |
| D-amino acid analog | L- to D-amino acid substitution | 36 minutes | ~6-18x |
| (Data adapted from a study on a calpain inhibitor peptide)[10] |
Table 3: Effect of Cyclization on Peptide Half-life
| Peptide | Modification | Half-life | Fold Improvement (vs. linear) |
| Linear Phosphino Dipeptide | Linear | 14.8 minutes | - |
| Cyclized Phosphino Dipeptide | Side-chain to side-chain cyclization | 43.9 minutes | ~3.0x |
| (Data adapted from Huber et al.)[11] |
V. Conclusion
The incorporation of this compound is a powerful tool for designing conformationally constrained peptides with potentially enhanced biological activity. However, like all peptides, these molecules are susceptible to degradation. By understanding the primary degradation pathways and proactively implementing stabilization strategies such as terminal modifications, D-amino acid substitution, and cyclization, researchers can significantly improve the robustness of their peptides. The protocols and troubleshooting guides provided herein serve as a starting point for developing stable and reliable peptide-based tools and therapeutics. Careful analysis of peptide stability using methods like plasma stability assays is a critical step in the validation of any novel peptide.
VI. References
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
Master Organic Chemistry. Protecting Groups for Amines: Carbamates. 2018. Available from: [Link]
-
Journal of Pharma Insights and Research. Recent Advances in Synthesis, Mechanism of Action and Therapeutic Applications of Azepines. 2025.
-
Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. PMC - PubMed Central. Available from: [Link]
-
ACS Publications. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. 2024. Available from: [Link]
-
PMC - PubMed Central. A Streamlined High-Throughput LC-MS Assay for Quantifying Peptide Degradation in Cell Culture. 2024. Available from: [Link]
-
MDPI. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. 2023. Available from: [Link]
-
MDPI. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Available from: [Link]
-
bioRxiv. Head-to-tail peptide cyclization: new directions and application to urotensin II and Nrf2. 2023. Available from: [Link]
-
PMC - NIH. Nα Selective Acetylation of Peptides. Available from: [Link]
-
PubMed Central. Effect of L- to D-Amino Acid Substitution on Stability and Activity of Antitumor Peptide RDP215 against Human Melanoma and Glioblastoma. Available from: [Link]
-
ResearchGate. Chemoenzymatic Synthesis of Substituted Azepanes by Sequential Biocatalytic Reduction and Organolithium-Mediated Rearrangement.
-
ResearchGate. Enzymatic degradation of peptides using (a) trypsin and (b) pronase. Available from: [Link]
-
ACS Omega. Rational Activity Improvement of Cyclic Peptides through Stabilization and Rigidification of Main Chain Using φ/ψ Plots of Amino Acids. 2025. Available from: [Link]
-
Waters Corporation. Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. Available from: [Link]
-
BioPharmaSpec. L/D-Amino Acids: Differences and Importance. Available from: [Link]
-
MDPI. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. Available from: [Link]
-
bioRxiv. Beyond the known cuts: trypsin specificity in native proteins. 2025. Available from: [Link]
-
CEM Corporation. Automated N-terminal Acetylation. Available from: [Link]
-
PMC - PubMed Central. Constrained Peptides as Miniature Protein Structures. Available from: [Link]
-
PMC - PubMed Central. Synthesis of the 1,5‐Benzothiazepane Scaffold – Established Methods and New Developments. 2023. Available from: [Link]
-
PMC - NIH. PEPlife: A Repository of the Half-life of Peptides. 2016. Available from: [Link]
-
ResearchGate. Seven-membered ring scaffolds for drug discovery: Access to functionalised azepanes and oxepanes through diazocarbonyl chemistry.
-
Biotage. Evaluation of On-Resin Head-to-Tail Cyclization Protocols for Peptides on Automated Synthesizers. Available from: [Link]
-
RSC Publishing. Dual protection of amino functions involving Boc. Available from: [Link]
-
ResearchGate. Enhancing Chemical Stability through Structural Modification of Antimicrobial Peptides with Non-Proteinogenic Amino Acids. 2025.
-
Domainex. Plasma Stability Assay. Available from: [Link]
-
ResearchGate. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. 2025.
-
ResearchGate. 13.3 Design, Synthesis, and Characterization of Head-to-Tail Cyclic b-Sheet Peptides.
-
ResearchGate. The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization.
-
ResearchGate. Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. 2025.
-
MDPI. An Antibacterial Peptide with High Resistance to Trypsin Obtained by Substituting d-Amino Acids for Trypsin Cleavage Sites. Available from: [Link]
-
IonSource. Acetylation of Peptides and Proteins: Monograph 0003. 2007. Available from: [Link]
-
ResearchGate. Trypsin Digestion and Peptide assay. 2024.
-
PNAS. Evolution of cyclic peptide protease inhibitors. Available from: [Link]
-
American Chemical Society. Substrate-Mimicking Peptides as MMP-1 Inhibitors: Impact of Zinc-Binding Group Position on Ternary Complex Stability. 2025.
-
The University of Manchester. Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Available from: [Link]
-
PubMed. Absolute quantitative analysis of intact and oxidized amino acids by LC-MS without prior derivatization. 2020. Available from: [Link]
-
SB-PEPTIDE. Peptide cyclization. Available from: [Link]
-
PLOS ONE. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. Available from: [Link]
-
Preprints.org. D-amino acid substituted peptides. 2021. Available from: [Link]
-
Creative Bioarray. Plasma Stability Assay. Available from: [Link]
-
The University of Liverpool Repository. N-terminal deacetylation of peptides and proteins. Available from: [Link]
-
ResearchGate. Investigation of Peptide Biomarker Stability in Plasma Samples Using Time-Course MS Analysis. 2025.
-
PMC - NIH. Approaches for peptide and protein cyclisation. Available from: [Link]
Sources
- 1. jopir.in [jopir.in]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Peptide cyclization - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. interanalyt.ru [interanalyt.ru]
- 7. ionsource.com [ionsource.com]
- 8. creative-bioarray.com [creative-bioarray.com]
- 9. PEPlife: A Repository of the Half-life of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purity Assessment of 4-(Boc-aminomethyl)azepane
Welcome to the technical support center for the analytical methods used in the purity assessment of 4-(Boc-aminomethyl)azepane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into troubleshooting common issues encountered during experimental analysis. The structure of this guide is designed to be intuitive and problem-oriented, allowing for quick access to relevant information.
Section 1: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound.[1] This section addresses common challenges and provides solutions rooted in chromatographic principles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing poor peak shape (tailing or fronting) for my main compound. What are the likely causes and how can I fix it?
A1: Poor peak shape for amine-containing compounds is a frequent issue in reversed-phase HPLC.[1] The primary causes are secondary interactions between the basic amine and acidic silanols on the silica-based column packing, or column overload.
-
Causality: The lone pair of electrons on the nitrogen atom of the azepane ring can interact with residual acidic silanol groups on the C18 column surface. This leads to peak tailing. Peak fronting is often a sign of injecting too much sample, which saturates the column.[1]
-
Troubleshooting Steps:
-
Mobile Phase Modification: Add a competitive amine, like triethylamine (TEA), to the mobile phase at a low concentration (e.g., 0.1%). TEA will preferentially interact with the active silanol sites, minimizing the secondary interactions with your analyte.
-
Lower pH: Using a mobile phase with a low pH (e.g., buffered to pH 2.5-3.0 with formic acid or trifluoroacetic acid - TFA) will protonate the amine, reducing its interaction with silanols. However, be mindful of the Boc protecting group's acid sensitivity.[2] While 0.1% TFA is generally acceptable for analytical runs, prolonged exposure or concentration of fractions can lead to deprotection.[2]
-
Reduce Sample Concentration: Dilute your sample and reinject. This is a simple way to check for column overload.[1]
-
Column Choice: Consider using a column with end-capping or a base-deactivated stationary phase specifically designed for the analysis of basic compounds.
-
Q2: My retention times are drifting between injections. What's causing this instability?
A2: Retention time drift can compromise the reliability of your results. The most common culprits are changes in mobile phase composition, temperature fluctuations, or inadequate column equilibration.[3]
-
Causality: Even small changes in the mobile phase composition, especially the organic-to-aqueous ratio, can significantly impact retention times. Temperature affects the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention. Insufficient equilibration time between gradient runs will also cause inconsistent retention.[3]
-
Troubleshooting Steps:
-
Fresh Mobile Phase: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation in the pump.[3]
-
Temperature Control: Use a column oven to maintain a constant temperature throughout your analytical run.[3]
-
Adequate Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially critical for gradient methods.[3]
-
System Check: Check for leaks in the system, as this can lead to pressure fluctuations and, consequently, retention time drift.[4]
-
Q3: I'm seeing ghost peaks in my chromatogram. Where are they coming from?
A3: Ghost peaks are spurious peaks that can interfere with the quantification of your analyte and its impurities. They often originate from the sample preparation, the mobile phase, or carryover from previous injections.[5]
-
Causality: Contaminants in the sample solvent or mobile phase can accumulate on the column and elute as ghost peaks during a gradient run. Carryover occurs when a portion of the sample from a previous injection is retained in the injector or at the head of the column and elutes in a subsequent run.[5]
-
Troubleshooting Steps:
-
Blank Injections: Run a blank injection (injecting only the sample solvent) to determine if the ghost peaks are coming from your sample preparation or the HPLC system.
-
High-Purity Solvents: Use high-purity, HPLC-grade solvents for both your mobile phase and sample preparation.
-
Injector Wash: Ensure your injector wash solvent is strong enough to remove all components of your sample from the needle and sample loop.
-
Column Wash: Implement a robust column wash step at the end of each gradient run to remove any strongly retained compounds.[5]
-
Experimental Protocol: Stability-Indicating HPLC Method
This protocol is designed to separate this compound from its potential process-related impurities and degradation products.[6]
Objective: To quantitatively determine the purity of this compound and to separate it from potential impurities.
| Parameter | Condition |
| Column | C18 reverse-phase, 4.6 mm x 150 mm, 3.5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% to 90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B and equilibrate for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 0.5 mg/mL. |
Section 2: Gas Chromatography (GC) Analysis
GC is particularly useful for analyzing volatile and semi-volatile impurities, such as residual solvents.[1] For a compound like this compound, derivatization may be necessary to improve its volatility and chromatographic performance.[7]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I'm observing broad peaks for my analyte in the GC-MS analysis. What could be the issue?
A1: Broad peaks in GC can be caused by several factors, including slow injection, column contamination, or improper flow rate.[1] For polar compounds like amines, interactions with active sites in the GC system can also lead to peak broadening and tailing.[1]
-
Causality: A slow injection introduces the sample as a wide band onto the column, resulting in a broad peak. Contaminants in the column can interfere with the separation process. An incorrect carrier gas flow rate can negatively impact chromatographic efficiency. The polar nature of the amine can lead to adsorption onto active sites in the injector or column.[1]
-
Troubleshooting Steps:
-
Optimize Injection: Ensure a fast and efficient injection.
-
Column Maintenance: Bake out the column at a high temperature as per the manufacturer's instructions to remove contaminants.[1]
-
Optimize Flow Rate: Adjust the carrier gas flow rate to the optimal value for your column dimensions.[1]
-
Derivatization: Consider derivatizing the amine with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create a less polar and more volatile analyte.[8]
-
Q2: I'm not getting reproducible results for my quantitative analysis. What should I check?
A2: Reproducibility issues in quantitative GC analysis can often be traced back to the injection technique, sample preparation, or system leaks.
-
Causality: Inconsistent injection volumes will lead to variable peak areas. Inhomogeneous samples or imprecise dilutions will also affect reproducibility. Leaks in the system can cause fluctuations in the carrier gas flow rate, impacting retention times and peak areas.
-
Troubleshooting Steps:
-
Autosampler Use: Utilize an autosampler for injections to ensure consistent injection volumes.
-
Internal Standard: Employ an internal standard in your sample preparation to correct for variations in injection volume and sample concentration.
-
System Leak Check: Regularly perform a leak check on your GC system.
-
Experimental Protocol: GC-MS for Residual Solvents and Volatile Impurities
Objective: To identify and quantify volatile impurities and residual solvents.
| Parameter | Condition |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (20:1) |
| Oven Program | 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Mass Range | 35-550 amu |
| Sample Preparation | Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL. |
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used for purity assessment by identifying and quantifying impurities with distinct NMR signals.[9]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The ¹H NMR spectrum of my sample shows broad peaks, especially for the N-H and adjacent protons. Is this normal?
A1: Yes, peak broadening for protons near the nitrogen atom in an amine is common.[10]
-
Causality: This broadening is often due to quadrupole relaxation of the ¹⁴N nucleus and can also be influenced by chemical exchange of the N-H proton. The rate of this exchange can be affected by the solvent, temperature, and presence of acidic or basic impurities. After deprotection of the Boc group with an acid like TFA, the resulting ammonium salt can also lead to broad NH₃⁺ signals.[11]
-
Troubleshooting Steps:
-
D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample. The N-H proton will exchange with deuterium, causing its signal to disappear. This can help confirm the identity of the N-H peak.[10]
-
Temperature Variation: Acquiring the spectrum at a different temperature can sometimes sharpen the peaks by altering the rate of chemical exchange.
-
Solvent Choice: The choice of deuterated solvent can influence peak shape. Trying a different solvent (e.g., DMSO-d₆ instead of CDCl₃) may provide better resolution.
-
Q2: How can I confirm the presence of the Boc protecting group in my sample using ¹H NMR?
A2: The Boc group has a very characteristic signal in the ¹H NMR spectrum.
-
Causality: The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a large, sharp singlet.[9]
-
Expected Signal: Look for a prominent singlet peak in the upfield region of the spectrum, typically between 1.4 and 1.5 ppm.[9][12] The integration of this peak should correspond to nine protons relative to other signals in the molecule.
Experimental Protocol: ¹H NMR for Structural Confirmation and Purity
Objective: To confirm the structure of this compound and assess its purity.
| Parameter | Condition |
| Spectrometer | 400 MHz or higher |
| Solvent | Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD), depending on solubility |
| Concentration | 5-10 mg of sample in 0.6-0.7 mL of solvent |
| Acquisition | Standard ¹H acquisition with a sufficient number of scans to achieve a good signal-to-noise ratio. |
Section 4: General Troubleshooting and Workflow
This section provides a logical workflow for purity assessment and troubleshooting.
Workflow for Purity Analysis
Caption: General workflow for the purity assessment of this compound.
Troubleshooting Logic for HPLC Peak Tailing
Caption: Troubleshooting logic for addressing HPLC peak tailing.
References
- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- BenchChem. (n.d.). A Comparative Guide to 1H NMR Characterization of N-Boc Protected Amines and Alternatives.
- BenchChem. (n.d.). Identifying and removing impurities from Boc-D-4-aminomethylphe(Boc) synthesis.
- BenchChem. (n.d.). Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane.
- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- Sahoo, C. K., et al. (n.d.). Analytical method validation: A brief review.
- Profound. (2023, April 13). Analytical Method Validation: are your analytical methods suitable for intended use?
- Sahoo, C. K., et al. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers.
- ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA?
- Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
- Aurigene Pharmaceutical Services. (2024, May 28). Troubleshooting and Performance Improvement for HPLC.
- ResearchGate. (n.d.). Spectral characteristics by 1 H NMR analysis of the Boc-AMST monomer.
- LCGC International. (n.d.). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.
- SCION Instruments. (n.d.). HPLC Troubleshooting Guide.
- Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines.
- ResearchGate. (2022, June 3). How to get pure nmr after deprotection of Boc by TFA?
- PubMed. (2023, June 7). GC-MS analysis of eight aminoindanes using three derivatization reagents.
- ResearchGate. (2025, August 10). Study of the Reaction Derivatization Glyphosate and Aminomethylphosphonic Acid (AMPA) with N ,O-Bis(trimethylsilyl)trifluoroacetamide.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Troubleshooting Guide [scioninstruments.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Workup Procedures for Reactions Involving 4-(Boc-aminomethyl)azepane
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for workup procedures in reactions involving 4-(Boc-aminomethyl)azepane. The content is structured to address specific challenges you may encounter, ensuring scientific integrity and providing actionable solutions.
I. Troubleshooting Guide: Navigating Common Workup Challenges
This section addresses specific issues that can arise during the workup of reactions involving this compound, providing detailed explanations and step-by-step solutions.
Problem 1: Emulsion Formation During Aqueous Extraction
Q: I am observing a persistent emulsion at the aqueous-organic interface during the workup of my reaction containing this compound. How can I break this emulsion and achieve clean phase separation?
A: Emulsion formation is a common issue, particularly when dealing with amine-containing compounds which can act as surfactants. The Boc-protected amine, while less basic than the free amine, can still contribute to this problem.
Causality:
-
Surfactant-like Properties: The amphiphilic nature of the Boc-protected azepane derivative can stabilize oil-in-water or water-in-oil droplets.
-
Incomplete Reaction Quenching: Residual reactive species can lead to the formation of finely dispersed solids that stabilize emulsions.
-
High Concentration: Concentrated solutions are more prone to emulsion formation.
Solutions:
-
Brine Wash: Add a saturated aqueous solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components.
-
Solvent Modification:
-
Add a small amount of a different organic solvent with a lower polarity, such as hexanes or toluene, to the organic phase.
-
Alternatively, adding a more polar solvent like ethyl acetate can sometimes disrupt the emulsion.
-
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can help to break up the emulsion by physically disrupting the stabilized droplets.
-
Centrifugation: If available, centrifuging the mixture can accelerate the separation of the layers.
-
Patience: Sometimes, allowing the mixture to stand undisturbed for an extended period (e.g., overnight) can lead to phase separation.
Problem 2: Poor Recovery of the Boc-Protected Product from the Organic Phase
Q: After aqueous extraction, I am experiencing low yields of my this compound derivative in the organic layer. What could be the cause and how can I improve recovery?
A: Low recovery can be attributed to the partial water solubility of the product or unintended deprotection during the workup.
Causality:
-
Partial Water Solubility: While the Boc group increases lipophilicity, the azepane ring and the aminomethyl group can still impart some water solubility, especially if the rest of the molecule is polar.
-
Accidental Deprotection: If the aqueous wash is too acidic (pH < 4), partial cleavage of the acid-labile Boc group can occur.[1][2] The resulting free amine will be protonated and partition into the aqueous layer.
Solutions:
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with a fresh portion of the organic solvent (e.g., dichloromethane or ethyl acetate) to recover any dissolved product.
-
pH Control: Ensure the pH of the aqueous phase is neutral to slightly basic (pH 7-8) during extraction. Use a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium carbonate (Na₂CO₃) for washes instead of plain water, especially if any acidic reagents were used in the reaction.[3][4]
-
Solvent Choice: Use a more polar organic solvent for extraction, such as ethyl acetate or a mixture of dichloromethane and isopropanol, which can better solvate the product.
-
Minimize Aqueous Contact Time: Perform the aqueous washes efficiently to reduce the time the product is in contact with the aqueous phase.
Problem 3: The Product is an Oil and Difficult to Purify by Crystallization
Q: My final this compound derivative is a thick oil, making crystallization for purification challenging. What are my alternative purification strategies?
A: Many Boc-protected amines and azepane derivatives are oils or low-melting solids. In such cases, chromatographic methods are generally the most effective for purification.[5]
Solutions:
-
Flash Column Chromatography: This is the most common and effective method for purifying non-crystalline polar compounds.[4][5]
-
Stationary Phase: Silica gel is the standard choice.
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of triethylamine (~0.5-1%) to the eluent can help to prevent streaking of the amine on the silica gel.
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-purity requirements, reversed-phase prep-HPLC is an excellent option.[5]
-
Stationary Phase: Typically a C18 column.
-
Mobile Phase: A gradient of acetonitrile in water, often with a modifier like 0.1% trifluoroacetic acid (TFA) or formic acid. Note that if TFA is used, the product will be isolated as the TFA salt.
-
-
Kugelrohr or Short-Path Distillation: If the compound is thermally stable and has a sufficiently low boiling point, distillation under high vacuum can be a viable purification method.
Problem 4: Incomplete Boc Deprotection During Workup with Acid
Q: I am attempting to deprotect the Boc group with acid as part of my workup, but the reaction is incomplete. How can I ensure complete removal of the Boc group?
A: Incomplete deprotection can be due to insufficient acid strength or concentration, inadequate reaction time, or the presence of acid-scavenging species.
Causality:
-
Insufficient Acid: The amount or strength of the acid may not be enough to drive the deprotection to completion.
-
Short Reaction Time: The reaction may simply need more time to go to completion.
-
Presence of Bases: Any residual base from the previous reaction step will neutralize the acid, hindering deprotection.
Solutions:
-
Choice of Acid:
-
Monitoring the Reaction: Closely monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the necessary reaction time.
-
Removal of Bases: If the reaction mixture contains a significant amount of base, it may be necessary to perform a preliminary workup to remove the base before proceeding with the acidic deprotection step.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the handling and properties of this compound in reaction workups.
Q1: What is the typical solubility of this compound and its derivatives?
A1: this compound itself is generally soluble in a wide range of organic solvents, including dichloromethane, chloroform, ethyl acetate, tetrahydrofuran (THF), and methanol. Its solubility in nonpolar solvents like hexanes is lower. The solubility of its derivatives will depend on the other functional groups present in the molecule.
Q2: How can I effectively remove excess di-tert-butyl dicarbonate (Boc₂O) and its byproducts after a Boc protection reaction?
A2: Excess Boc₂O and its main byproduct, tert-butanol, can often be removed by the following methods:
-
Aqueous Workup: A wash with a dilute aqueous solution of sodium bicarbonate can help to hydrolyze any remaining Boc₂O.
-
Evaporation: Co-evaporation with a solvent like toluene under reduced pressure can help remove tert-butanol.
-
Vacuum: Leaving the crude product under high vacuum for an extended period can sublimate residual Boc₂O.[9][10]
-
Chromatography: Flash column chromatography will effectively separate the product from these impurities.
Q3: Is this compound stable to basic workup conditions?
A3: Yes, the Boc protecting group is stable to most basic conditions.[11] Therefore, washing with aqueous bases like sodium bicarbonate, sodium carbonate, or even dilute sodium hydroxide is generally safe and is a common procedure to remove acidic impurities.
Q4: During a Boc deprotection with TFA, what is the best way to isolate the free amine?
A4: After deprotection with TFA, the product exists as the trifluoroacetate salt.
-
Evaporation: The most straightforward method is to remove the TFA and solvent under reduced pressure.[12] Often, co-evaporation with a solvent like toluene or DCM can help remove the last traces of TFA.
-
Precipitation: The TFA salt can often be precipitated by adding a nonpolar solvent like diethyl ether or hexanes to the concentrated reaction mixture.[13] The resulting solid can then be collected by filtration.
-
Conversion to the Free Base: To obtain the neutral amine, the crude TFA salt can be dissolved in an appropriate solvent and washed with a base such as saturated aqueous sodium bicarbonate until the aqueous layer is basic. The organic layer containing the free amine is then dried and concentrated.
Q5: Can I use an acid wash to remove basic impurities if my product is this compound?
A5: It is generally not recommended to wash with acidic solutions (pH < 4) as this can lead to partial or complete cleavage of the Boc group.[1][2] If an acid wash is necessary to remove other basic impurities, it should be done cautiously with a very dilute acid and for a minimal amount of time, with careful monitoring of the product's integrity by TLC or LC-MS. A safer alternative is to purify the compound using column chromatography.
III. Experimental Protocols & Data
Protocol 1: Standard Aqueous Workup for a Reaction Mixture Containing this compound
-
Quenching: Cool the reaction mixture to room temperature (or 0 °C if the reaction is exothermic). Slowly add water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the reaction.
-
Dilution: Dilute the mixture with an appropriate organic solvent for extraction (e.g., ethyl acetate or dichloromethane).
-
Phase Separation: Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer with water (2 x 50 mL for a 100 mL reaction volume).
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (1 x 50 mL) to neutralize any acidic components.
-
Wash the organic layer with brine (1 x 50 mL) to facilitate drying.
-
-
Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Workup for Boc Deprotection using TFA
-
Concentration: After confirming the reaction is complete via TLC or LC-MS, concentrate the reaction mixture under reduced pressure to remove the bulk of the dichloromethane and excess TFA.
-
Azeotropic Removal of TFA: Add toluene to the residue and concentrate again under reduced pressure. Repeat this step 2-3 times to ensure the removal of residual TFA.
-
Isolation as TFA Salt:
-
Dissolve the oily residue in a minimal amount of dichloromethane.
-
Add cold diethyl ether dropwise with stirring until a precipitate forms.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.
-
-
Isolation as Free Base:
-
Dissolve the crude residue in dichloromethane.
-
Wash with a saturated aqueous solution of sodium bicarbonate until the aqueous layer is basic (pH > 8).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
-
Data Table: Common Solvents for Workup and Chromatography
| Solvent | Polarity Index | Boiling Point (°C) | Use in Workup/Chromatography |
| Hexanes | 0.1 | 69 | Nonpolar eluent in chromatography, precipitation |
| Diethyl Ether | 2.8 | 35 | Extraction, precipitation |
| Toluene | 2.4 | 111 | Extraction, azeotropic removal of water/TFA |
| Dichloromethane (DCM) | 3.1 | 40 | Extraction, reaction solvent, chromatography |
| Ethyl Acetate (EtOAc) | 4.4 | 77 | Extraction, polar eluent in chromatography |
| Tetrahydrofuran (THF) | 4.0 | 66 | Reaction solvent, can be used in extractions |
| Acetonitrile | 5.8 | 82 | Reaction solvent, HPLC mobile phase |
| Methanol (MeOH) | 5.1 | 65 | Polar eluent in chromatography, reaction solvent |
| Water | 10.2 | 100 | Aqueous phase in extractions |
IV. Visual Guides
Workflow for Troubleshooting Emulsion Formation
Caption: Troubleshooting flowchart for emulsion issues.
Decision Tree for Product Purification
Caption: Decision guide for purification methods.
V. References
-
Amine Boc protection-Mechanism and Reaction Setup. (2022, August 13). YouTube. Retrieved from [Link]
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]
-
PubMed. (n.d.). Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]
-
National Institutes of Health. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
National Institutes of Health. (2022, August 15). Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes. Retrieved from [Link]
-
ResearchGate. (2013, January 14). How to do work-up of a BOC deprotection reaction by TFA? Retrieved from [Link]
-
J&K Scientific LLC. (2025, February 8). BOC Protection and Deprotection. Retrieved from [Link]
-
Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]
-
Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]
-
Chemtips. (2012, June 18). Reactions that Work: Boc Protection. Retrieved from [Link]
-
RSC Publishing. (2013, July 17). Dual protection of amino functions involving Boc. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Solvent-free, instant, ambient, n-boc protection of amines -A green, recyclable heterogenous acid catalysis. Retrieved from [Link]
-
The University of Manchester. (n.d.). Synthesis of polysubstituted azepanes by dearomative ring expansion of nitroarenes. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
Reddit. (2021, June 17). Having great trouble with a Boc-protection reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Substituted Oxo-Azepines by Regio- and Diastereoselective Hydroxylation. Retrieved from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]
-
ResearchGate. (2016, August 29). How can we do the deprotection of boc-amino acids using hcl? Retrieved from [Link]
-
Samphina Academy. (n.d.). The Chemistry Of Azepines And Their Derivatives. Retrieved from [Link]
-
PubMed. (2001, October). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Retrieved from [Link]
-
ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Azepane. Retrieved from [Link]
-
ResearchGate. (2021, June 21). Reactivity of heterocyclic α-aminomethylsilanes with alcohols. Retrieved from [Link]
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Validation & Comparative
The Tale of Two Rings: A Comparative Guide to 4-(Boc-aminomethyl)azepane and Piperidine-Based Linkers in Advanced Drug Development
In the intricate landscape of modern drug discovery, particularly in the burgeoning fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), the choice of a chemical linker is a critical determinant of therapeutic success. Far from being a mere tether, the linker profoundly influences a drug candidate's physicochemical properties, conformational dynamics, and ultimately, its biological activity. This guide provides an in-depth comparison of the well-established piperidine-based linkers with the emerging 4-(Boc-aminomethyl)azepane, offering researchers, scientists, and drug development professionals a comprehensive framework for strategic linker selection.
The Pivotal Role of the Linker: Beyond a Simple Connection
PROTACs and ADCs are sophisticated therapeutic modalities that rely on a tripartite structure: a targeting moiety, a payload or effector module, and a linker that connects them. The linker's role is multifaceted, impacting:
-
Spatial Orientation: It dictates the distance and relative orientation between the two functional ends of the molecule, which is crucial for the formation of a stable and productive ternary complex in PROTACs (Target Protein-PROTAC-E3 Ligase).[1][2]
-
Physicochemical Properties: The linker's composition influences solubility, cell permeability, and metabolic stability, all of which are key determinants of a drug's pharmacokinetic profile.[][4]
-
Conformational Dynamics: The inherent flexibility or rigidity of the linker can pre-organize the molecule into a bioactive conformation, enhancing its efficacy.[][5]
Piperidine-Based Linkers: The Established Standard of Rigidity
The six-membered piperidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into linker designs for its ability to impart conformational rigidity.[1][6] This rigidity can be advantageous in several ways:
-
Enhanced Ternary Complex Stability: By reducing the entropic penalty associated with binding, a rigid linker can promote the formation of a more stable ternary complex, leading to more efficient protein degradation in the case of PROTACs.[]
-
Improved Metabolic Stability: The cyclic nature of the piperidine ring can shield adjacent chemical bonds from enzymatic degradation, thereby increasing the metabolic half-life of the molecule.[6]
-
Modulation of Physicochemical Properties: The basic nitrogen atom in the piperidine ring can be protonated at physiological pH, which can improve the aqueous solubility of the overall molecule.[7]
The prevalence of piperidine-containing motifs in numerous FDA-approved drugs underscores their favorable safety and pharmacokinetic profiles.[8]
This compound: Exploring the Potential of a Seven-Membered Ring
In contrast to the well-defined chair conformation of piperidine, the seven-membered azepane ring possesses greater conformational flexibility.[9][10] This inherent plasticity, offered by linkers such as this compound, presents both opportunities and challenges in drug design.
Potential Advantages of Azepane-Based Linkers:
-
Increased Conformational Sampling: The flexible nature of the azepane ring allows the linker to explore a wider range of conformations. This can be beneficial in scenarios where the optimal geometry for ternary complex formation is unknown, potentially increasing the chances of achieving a productive interaction.[5]
-
Access to New Chemical Space: The larger ring size of azepane provides access to different spatial arrangements and vector trajectories for the attached ligands compared to the more constrained piperidine ring. This can be a valuable tool for navigating complex binding pockets and optimizing protein-protein interactions.[9]
-
Improved Solubility: The introduction of a larger, more polarizable heterocyclic ring may in some cases contribute to improved solubility.
Potential Challenges of Azepane-Based Linkers:
-
Entropic Penalties: The increased flexibility of the azepane linker can lead to a higher entropic cost upon binding to its targets, potentially resulting in a less stable ternary complex compared to a more rigid piperidine-based counterpart.[11]
-
Unpredictable Conformations: While flexibility can be an advantage, it can also make the prediction and control of the bioactive conformation more challenging.
Head-to-Head Comparison: Physicochemical and Structural Properties
| Property | Piperidine-Based Linkers | This compound Linker | Rationale & Implications |
| Ring Size | 6-membered | 7-membered | The larger azepane ring provides greater spatial reach and different exit vectors for linker attachment. |
| Conformational Flexibility | Rigid (predominantly chair conformation) | Flexible (multiple low-energy conformations) | Piperidine's rigidity can pre-organize the molecule for optimal binding, while azepane's flexibility allows for broader conformational sampling.[][5] |
| Basicity (pKa) | Typically around 11.22 for piperidine itself.[12] | Expected to be similar to other secondary amines. | The basic nitrogen can be protonated to enhance solubility. The specific pKa will be influenced by substituents.[7] |
| Lipophilicity (LogP) | The unsubstituted piperidine has a LogP of 0.9.[12] | Likely to be slightly more lipophilic than piperidine due to the additional methylene group. | The overall LogP of the PROTAC/ADC will be significantly influenced by the warhead and E3 ligase ligand. |
| Synthetic Accessibility | Readily available and well-established synthetic routes. | Boc-protected azepane derivatives are commercially available, and synthetic routes are established.[13] | Both are accessible building blocks for medicinal chemists. |
Experimental Design for Comparative Evaluation
To empirically determine the optimal linker for a specific application, a head-to-head comparison is essential. The following experimental workflow outlines a systematic approach to evaluating the performance of this compound versus a piperidine-based linker in a PROTAC context.
Caption: Experimental workflow for comparing azepane and piperidine-based PROTACs.
Experimental Protocols
Protocol 1: Synthesis of a Model PROTAC with a Piperidine or Azepane Linker
This protocol describes a general procedure for the synthesis of a PROTAC molecule via amide coupling of a linker to a target protein ligand.
Materials:
-
Target protein ligand with a carboxylic acid handle
-
This compound or a suitable Boc-protected aminomethylpiperidine
-
E3 ligase ligand with a carboxylic acid handle (e.g., pomalidomide derivative)
-
Trifluoroacetic acid (TFA)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
HPLC grade solvents for purification
Procedure:
-
Boc Deprotection of the Linker:
-
Dissolve the Boc-protected linker (this compound or piperidine equivalent) in a 1:1 mixture of DCM and TFA.
-
Stir the reaction at room temperature for 1-2 hours until TLC or LC-MS analysis indicates complete deprotection.
-
Concentrate the reaction mixture in vacuo to remove the solvent and excess TFA.
-
-
Amide Coupling to the Target Protein Ligand:
-
Dissolve the target protein ligand with a carboxylic acid handle, HATU (1.2 eq), and DIPEA (3 eq) in anhydrous DMF.
-
Add the deprotected linker (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature overnight.
-
Monitor the reaction progress by LC-MS.
-
-
Purification of the Ligand-Linker Intermediate:
-
Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the pure ligand-linker intermediate.
-
-
Coupling to the E3 Ligase Ligand:
-
Repeat the amide coupling procedure described in step 2, using the purified ligand-linker intermediate and the E3 ligase ligand with a carboxylic acid handle.
-
-
Final Purification:
-
Purify the final PROTAC product using preparative HPLC to achieve high purity (>95%).
-
Characterize the final compound by LC-MS and NMR.
-
Protocol 2: In Vitro Target Degradation Assay
Materials:
-
Cancer cell line expressing the target protein of interest
-
Synthesized PROTACs (azepane and piperidine versions)
-
DMSO (cell culture grade)
-
Complete cell culture medium
-
Lysis buffer
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding:
-
Seed the cells in a 6-well plate at an appropriate density and allow them to adhere overnight.
-
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTACs in complete cell culture medium.
-
Treat the cells with the different concentrations of the PROTACs for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Perform SDS-PAGE and Western blotting according to standard protocols to assess the levels of the target protein and the loading control.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the target protein levels to the loading control.
-
Calculate the DC50 (concentration at which 50% degradation is observed) and Dmax (maximum degradation) values for each PROTAC.
-
Concluding Remarks and Future Perspectives
The choice between a piperidine-based linker and the more flexible this compound is a nuanced decision that should be guided by the specific goals of the drug discovery program. Piperidine linkers offer a well-trodden path, providing rigidity that can lead to potent and metabolically stable compounds. However, the increased conformational freedom of azepane linkers may unlock new possibilities for optimizing ternary complex formation and exploring novel chemical space.
The lack of extensive direct comparative data in the literature highlights the need for further research in this area. The experimental framework provided in this guide offers a starting point for researchers to systematically evaluate these two classes of linkers for their specific targets. As our understanding of the complex interplay between linker properties and PROTAC/ADC efficacy continues to evolve, the rational design of linkers, including the strategic use of both rigid and flexible scaffolds, will be paramount in the development of the next generation of targeted therapeutics.
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Hughes, S. J., & Ciulli, A. (2017). Molecular recognition of ternary complexes: a new dimension in cell signalling and drug discovery. Bioorganic & Medicinal Chemistry, 25(17), 4579–4587. [Link]
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Bai, L., et al. (2017). A Potent and Selective Small-Molecule Degrader of STAT3 Achieves Complete Tumor Regression In Vivo. Cancer Cell, 32(5), 689–701.e10. [Link]
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Toure, M., & Crews, C. M. (2016). Small-Molecule PROTACS: New Approaches to Protein Degradation. Angewandte Chemie International Edition, 55(6), 1966–1973. [Link]
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Zorba, A., et al. (2018). Delineating the role of cooperativity in the design of potent PROTACs for BTK. Proceedings of the National Academy of Sciences, 115(31), E7285–E7292. [Link]
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Schaffner, A. P., et al. (2020). The N-terminal domain of the androgen receptor is a foldable and druggable target. Nature Structural & Molecular Biology, 27(4), 363–372. [Link]
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Ouvry, G. (2022). Recent applications of seven-membered rings in drug design. Bioorganic & Medicinal Chemistry, 57, 116650. [Link]
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DeSantis, J., et al. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state? RSC Medicinal Chemistry, 13(8), 968–977. [Link]
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Qiu-Shi Chen, Jian-Qi Li, & Qing-Wei Zhang. (2021). Application of Chiral Piperidine Scaffolds in Drug Design. Chinese Journal of Organic Chemistry, 41(1), 108-126. [Link]
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Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465–494. [Link]
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Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. MedChemComm, 11(2), 283–300. [Link]
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An, S., & Fu, L. (2020). Novel approaches for the rational design of PROTAC linkers. Future Medicinal Chemistry, 12(23), 2115–2118. [Link]
-
Kaur, H., et al. (2024). Seven-membered N-heterocycles as approved drugs and promising leads in medicinal chemistry as well as the metal-free domino access to their scaffolds. European Journal of Medicinal Chemistry, 273, 116524. [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved from [Link]
-
Zhang, T., et al. (2024). Synthesis and structure-activity optimization of azepane-containing derivatives as PTPN2/PTPN1 inhibitors. European Journal of Medicinal Chemistry, 270, 116390. [Link]
-
D'Erasmo, M. P., & Goti, A. (2022). Recent Advances on the Synthesis of Azepane-Based Compounds. Chemistry–A European Journal, 28(44), e202201021. [Link]
-
Gouverneur, V., et al. (2021). Conformational regulation of substituted azepanes through selective monofluorination. Organic & Biomolecular Chemistry, 19(3), 555–559. [Link]
-
Kaur, H., et al. (2021). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Current Organic Chemistry, 25(14), 1674-1708. [Link]
-
Troup, R. I., et al. (2020). Current strategies for the design of PROTAC linkers: a critical review. RSC Medicinal Chemistry, 11(2), 283-300. [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Schrödinger. (n.d.). Computational tools for PROTAC design and optimization. Retrieved from [Link]
-
Łażewska, D., et al. (2017). Biphenyloxy-alkyl-piperidine and azepane derivatives as histamine H3 receptor ligands. Bioorganic & Medicinal Chemistry, 25(20), 5550-5561. [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
Zha, G.-F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
-
AstraZeneca. (2023). Rapid PROTAC discovery platform: nanomole scale array synthesis and direct screening of reaction mixtures to facilitate the expe. ChemRxiv. [Link]
-
Ble-González, J. A., et al. (2012). Azepines and Piperidines with Dual Norepinephrine Dopamine Uptake Inhibition and Antidepressant Activity. ACS Medicinal Chemistry Letters, 3(10), 839–843. [Link]
- Lei, Y., et al. (2025). Linker Design for the Antibody Drug Conjugates: A Comprehensive Review. ChemMedChem.
-
Bakulina, O., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6449. [Link]
-
Sygnature Discovery. (2025, April 7). Linker Technologies in ADCs - How They Impact Efficacy & Stability [Video]. YouTube. [Link]
- Wu, Y., et al. (2025).
-
Abzena. (2024, March 5). Essential Insights into Linker Chemistry for Antibody Drug Conjugates (ADCs). [Link]
-
Abzena. (2025, October 22). Essential Insights Into Linker Chemistry For Antibody Drug Conjugates (ADCs). [Link]
-
Ohtake, T., et al. (1999). Stereoselective and regioselective synthesis of azepane and azepine derivatives via piperidine ring expansion. Journal of the Chemical Society, Perkin Transactions 1, (21), 3185-3191. [Link]
-
Calder, E. D. E., et al. (2024). Accessing five- and seven-membered phosphorus-based heterocycles via cycloaddition reactions of azophosphines. Dalton Transactions, 53(35), 15032-15039. [Link]
-
L-Gauthier, V., et al. (2022). A Novel Family of Acid-Cleavable Linker Based on Cyclic Acetal Motifs for the Production of Antibody-Drug Conjugates with High Potency and Selectivity. Bioconjugate Chemistry, 33(4), 677–686. [Link]
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The Tale of Two Rings: A Structural Comparison of Azepane and Piperidine Scaffolds in Drug Design
In the landscape of medicinal chemistry, the selection of a saturated heterocyclic scaffold is a pivotal decision, profoundly influencing the potency, selectivity, and pharmacokinetic profile of a drug candidate. Among the most utilized are N-heterocycles, with the six-membered piperidine ring reigning as a veritable cornerstone of modern pharmaceuticals.[1][2] Its seven-membered cousin, azepane, while less ubiquitous, represents a critical tool for scaffold hopping and property modulation, offering a distinct set of structural and physicochemical characteristics.[3][4]
This guide provides an in-depth, data-driven comparison of the piperidine and azepane scaffolds. We will dissect their fundamental structural differences, compare their physicochemical properties, and explore through case studies how the strategic interchange between a six- and seven-membered ring can be a decisive factor in achieving a superior pharmacological profile. This analysis is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in scaffold selection and lead optimization.
Part 1: Structural & Conformational Dynamics - Rigidity vs. Flexibility
The core difference between piperidine and azepane lies in their ring size, a seemingly minor one-carbon distinction that precipitates a cascade of conformational consequences.
Piperidine , a six-membered ring, predominantly adopts a stable, low-energy chair conformation.[5] This inherent rigidity can be advantageous, as it pre-organizes the substituents into well-defined axial and equatorial positions, potentially reducing the entropic penalty upon binding to a biological target and leading to higher affinity.[1][5]
Azepane , as a seven-membered ring, possesses significantly greater conformational flexibility.[5] It can adopt multiple low-energy conformations, including various chair and boat-twist forms. This flexibility allows the scaffold to adapt to more diverse and complex binding pocket topographies. However, this same adaptability can introduce an entropic cost upon binding, as the molecule must "freeze" into a single bioactive conformation, which can decrease binding affinity if not compensated by stronger enthalpic interactions.[5]
Part 2: Physicochemical Properties - A Head-to-Head Analysis
The addition of a single methylene group in the azepane ring subtly but significantly alters key physicochemical properties that govern a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | Piperidine | Azepane | Rationale & Implication in Drug Design |
| Basicity (pKa) | ~11.1 - 11.2[5][6] | ~11.07[7] | The basicity of the nitrogen atom is nearly identical. Both are strongly basic and will be predominantly protonated at physiological pH (7.4). This high basicity can enhance aqueous solubility but may also lead to off-target effects, such as hERG channel inhibition or phospholipidosis. |
| Lipophilicity (cLogP) | ~0.8[5][6] | ~1.2[7] | Azepane is slightly more lipophilic due to the additional CH₂ group. Increased lipophilicity can improve membrane permeability and target binding within hydrophobic pockets, but excessive lipophilicity often leads to lower solubility, higher plasma protein binding, and increased metabolic turnover.[8] |
| Polar Surface Area (PSA) | 12.03 Ų | 12.03 Ų | For the unsubstituted scaffolds, the PSA is identical as it is determined by the nitrogen atom. PSA is a key predictor of cell permeability; values below 140 Ų are generally favorable for oral bioavailability. |
| Metabolic Stability | Prone to metabolism[5] | Potentially more stable[5] | Piperidine rings can be susceptible to metabolism, particularly oxidation at carbons adjacent to the nitrogen. The conformational flexibility of azepane and different substitution vectors can sometimes position the ring in a way that shields it from metabolic enzymes, though this is highly context-dependent.[1] |
Part 3: Impact on Pharmacological Profile - Real-World Case Studies
The true test of a scaffold's utility is its performance in drug candidates. The strategic swap of a piperidine for an azepane, a classic "scaffold hop," can lead to dramatic changes in biological activity.
Case Study 1: Histamine H₃ Receptor Antagonists
In a study developing novel histamine H₃ receptor (hH₃R) antagonists, researchers synthesized and compared a series of piperidine and azepane derivatives.[9] The goal was to explore the impact of the basic amine headgroup on binding affinity.
| Compound | Scaffold | Linker Length | Kᵢ at hH₃R (nM) |
| 14 | Piperidine | 5 carbons | 25 nM |
| 16 | Azepane | 5 carbons | 34 nM |
| 12 | Piperidine | 6 carbons | 49 nM |
| 13 | Azepane | 6 carbons | 18 nM |
| (Data sourced from Kononowicz et al., Bioorg. Med. Chem., 2017)[9] |
Analysis: In this series, expanding the ring from piperidine to azepane had a variable effect depending on the linker length connecting it to the biphenyl moiety. For the 5-carbon linker, the piperidine analogue (14) was slightly more potent. However, with a longer, 6-carbon linker, the azepane derivative (13) demonstrated the highest affinity of the entire set.[9] This suggests the greater conformational sampling of the azepane ring allowed it to adopt a more optimal binding pose with the longer linker, a pose that the more rigid piperidine could not achieve as effectively.
Case Study 2: Ring-Expanded Analgesics
A study on 4-anilidopiperidine analgesics, a class that includes potent opioids, explored the effect of ring expansion to the corresponding 4-(propananilido)perhydroazepines.[10] The research aimed to understand how this structural modification would influence analgesic activity. The results indicated that the azepane analogues generally retained a high degree of analgesic potency, demonstrating that the larger ring could be successfully accommodated by the opioid receptor. However, for one analogue with a bulky 1-phenylethyl substituent, the azepane version was ~150-fold less potent than its piperidine counterpart, highlighting that the success of a piperidine-to-azepane hop is highly dependent on the surrounding molecular architecture.[10]
Part 4: Experimental Workflow for Scaffold Hopping Evaluation
For a research team considering a piperidine-to-azepane scaffold hop for their lead compound, a structured, self-validating experimental plan is crucial.
Step-by-Step Protocol:
-
In Silico Modeling & Design:
-
Objective: To predict the feasibility of the scaffold hop before committing to synthesis.
-
Method: Perform molecular docking studies of the proposed azepane analogue into the target's binding site (if a structure is available). Compare the predicted binding pose and score to the parent piperidine compound. Pay close attention to potential steric clashes introduced by the larger ring.
-
Causality: This computational step front-loads the risk assessment, saving significant time and resources by identifying potentially poor candidates early.
-
-
Chemical Synthesis:
-
Objective: To produce the azepane analogue for biological testing.
-
Method: Synthesize the target azepane compound. Common routes include ring-closing metathesis, Beckmann rearrangement of cyclohexanones, or direct piperidine ring expansion.[3][11] The choice of route will depend on the required substitution pattern.
-
Causality: A robust and scalable synthetic route is essential for producing sufficient material for all subsequent assays and for future development if the hop is successful.
-
-
In Vitro Biological Evaluation:
-
Objective: To quantify the impact of the scaffold hop on target affinity and selectivity.
-
Method:
-
Primary Assay: Run a binding assay (e.g., radioligand binding, fluorescence polarization) to determine the affinity (Kᵢ or Kₔ) of the new compound for the primary target. Compare directly with the piperidine parent.
-
Selectivity Panel: Profile the compound against a panel of relevant off-targets, especially those known to be problematic for the chemical class (e.g., other receptors, ion channels like hERG).
-
-
Causality: This step provides the core go/no-go data. A significant loss in potency or the introduction of off-target activity would require a return to the design phase.
-
-
ADME & Physicochemical Profiling:
-
Objective: To assess the drug-like properties of the new scaffold.
-
Method:
-
Causality: Excellent potency is meaningless without an acceptable ADME profile. This data determines if the new scaffold has improved upon, or introduced new liabilities compared to, the original piperidine lead.
-
Conclusion
The choice between a piperidine and an azepane scaffold is a nuanced decision that hinges on the specific goals of a drug discovery program. Piperidine offers rigidity, established synthetic routes, and a proven track record, making it a default choice for many applications.[1][13] Azepane, in contrast, provides a gateway to new chemical space through its increased size and conformational flexibility.[3][14] This flexibility can be the key to unlocking affinity for challenging targets or designing around intellectual property. However, it must be carefully managed to avoid penalties in binding entropy and to maintain favorable physicochemical properties.
Ultimately, neither scaffold is universally superior. The successful medicinal chemist is one who understands the distinct advantages and liabilities of each and can deploy them strategically—using piperidine as the reliable workhorse and azepane as the specialist tool for targeted interventions in lead optimization.
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Constraining Conformation: A Comparative Guide to the Impact of 4-(Boc-aminomethyl)azepane in Peptide Drug Design
In the landscape of peptide-based therapeutics, the precise control of three-dimensional structure is paramount. An unstructured, flexible peptide often suffers from poor receptor affinity and rapid proteolytic degradation, rendering it ineffective as a drug candidate. Consequently, medicinal chemists employ a variety of strategies to impose conformational rigidity, thereby pre-organizing the peptide into its bioactive shape. This guide provides an in-depth comparison of a promising but less-explored building block, 4-(Boc-aminomethyl)azepane, against established methods for constraining peptide conformation. We will delve into the mechanistic underpinnings of its action, provide supporting experimental data, and offer detailed protocols for its application and analysis.
The Challenge of Peptide Flexibility
Peptides are inherently flexible molecules, capable of adopting a multitude of conformations in solution. While this flexibility is crucial for their native biological functions, it presents a significant hurdle in drug development. An ideal peptide therapeutic should exist predominantly in the conformation that is complementary to its biological target. Constraining a peptide's structure can lead to several benefits:
-
Enhanced Binding Affinity: By reducing the entropic penalty of binding, a pre-organized peptide can exhibit significantly higher affinity for its target receptor.
-
Increased Proteolytic Stability: A constrained conformation can mask cleavage sites recognized by proteases, thereby extending the peptide's half-life in vivo.[1]
-
Improved Selectivity: A rigid structure can lead to more specific interactions with the intended target, reducing off-target effects.
Introducing the Azepane Scaffold: A Novel Approach to Conformational Control
Among the arsenal of unnatural amino acids used to induce specific secondary structures, those containing cyclic moieties have proven particularly effective.[2][3][4] this compound, a seven-membered heterocyclic scaffold, offers a unique approach to peptide constraint. The seven-membered ring of azepane introduces significant steric hindrance, restricting the rotational freedom of the peptide backbone. This restriction can effectively induce and stabilize specific secondary structures, such as β-turns and helices.[5][6]
Caption: Chemical structure of this compound.
Comparative Analysis: Azepane vs. Established Conformational Constraints
To objectively evaluate the utility of this compound, we compare its performance against other widely used methods for inducing conformational rigidity in peptides.
| Constraint Method | Primary Structural Influence | Advantages | Disadvantages | Typical Application |
| This compound | Induces β-turns and helical structures.[5][6][7] | Can be incorporated via standard SPPS; provides significant conformational restriction. | Synthesis of the monomer can be complex; may alter solubility. | Mimicking protein secondary structures; enhancing receptor binding. |
| Proline/Hydroxyproline | Induces β-turns due to the fixed phi (φ) angle of the pyrrolidine ring. | Readily available; well-characterized conformational effects. | Limited to β-turn induction; can introduce kinks in helices. | Breaking helices; initiating turns in peptide loops. |
| α-Aminoisobutyric Acid (Aib) | Promotes helical conformations (310 or α-helices) by restricting psi (ψ) and phi (φ) angles.[1][3] | Strong helix-inducing propensity; commercially available. | Can be too rigid, preventing adoption of other bioactive conformations. | Stabilizing helical peptides for protein-protein interaction inhibition.[1] |
| Lactam Bridges | Covalent cyclization between side chains (e.g., Asp/Glu and Lys/Orn) to stabilize helices or loops.[8] | Provides a robust covalent constraint; tunable linker length. | Requires orthogonal protecting groups and on-resin cyclization steps. | Stapled peptides for intracellular targets; cyclic RGD peptides. |
Experimental Validation: A Case Study
To illustrate the impact of this compound, consider a model hexapeptide, Ac-Ala-Ala-Ala-Ala-Ala-Ala-NH2. Upon replacing the central two alanine residues with a single 4-(aminomethyl)azepane moiety (to maintain similar chain length), a significant conformational shift is observed.
Workflow for Synthesis and Analysis
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A Technical Guide to the Biological Validation of 4-(Boc-aminomethyl)azepane Derivatives as Novel GPCR Modulators
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the biological validation of novel 4-(Boc-aminomethyl)azepane derivatives, a promising class of compounds in modern drug discovery. We will detail a rigorous, tiered assay system designed to thoroughly characterize the pharmacological profile of a lead candidate. This document emphasizes the scientific rationale behind experimental choices, ensuring a self-validating and data-driven approach to hit-to-lead progression.
The azepane scaffold, a seven-membered nitrogen-containing heterocycle, is recognized as a "privileged structure" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2][3] Its inherent three-dimensional geometry allows for extensive chemical modification, enabling the fine-tuning of a compound's properties to achieve desired biological effects.[1] Derivatives of azepane have shown potential in diverse therapeutic areas, including oncology, neuroscience, and infectious diseases.[2][4][5]
This guide will use a case-study approach, focusing on a hypothetical derivative, AZ-D4 , to illustrate the validation process. We will compare its performance against established, commercially available reference compounds: Antagonist-A and Agonist-B , targeting a specific G-protein coupled receptor (GPCR), "Target-G," which is implicated in a neurological disease.
The Rationale for Targeting G-Protein Coupled Receptors (GPCRs)
GPCRs constitute the largest family of cell surface receptors in the human genome and are the targets for approximately 35% of all FDA-approved drugs.[6] Their critical role in transducing extracellular signals into intracellular responses makes them highly attractive targets for therapeutic intervention across a vast spectrum of diseases.[7] The development of allosteric modulators, which bind to a site on the receptor distinct from the endogenous ligand binding site, is a particularly promising strategy.[8][9] Allosteric modulators can offer superior subtype selectivity and a more nuanced control over receptor signaling, potentially leading to safer and more effective medicines.[6][10] The unique structural features of the azepane core make it an ideal starting point for designing such sophisticated modulators.[3]
The Assay Cascade: A Stepwise Approach to Validation
A systematic, multi-tiered validation process, often termed an "assay cascade" or "funnel," is essential for the efficient allocation of resources and for making robust, data-driven decisions.[11] This approach begins with broad, high-throughput screens to identify initial hits and progressively moves towards more complex, lower-throughput assays to deeply characterize the most promising compounds.
Caption: The tiered workflow for validating a novel GPCR modulator.
Part 1: Primary Assays — Confirming Target Engagement and Affinity
The foundational step in any validation campaign is to unequivocally demonstrate that the compound of interest physically interacts with the intended target protein. The radioligand binding assay remains a gold standard for quantifying this interaction.
Experimental Protocol: Radioligand Displacement Assay
Causality: This assay operates on the principle of competition. A radiolabeled ligand with known high affinity for the target receptor is incubated with the receptor preparation. The ability of an unlabeled test compound (our "chaser," AZ-D4) to displace the radioligand is directly proportional to its own binding affinity.
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells stably overexpressing the human Target-G receptor.
-
Harvest cells and homogenize them in an ice-cold buffer (e.g., 50 mM Tris, 5 mM MgCl₂, pH 7.4).
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer to a final protein concentration of 10-20 µg per well.
-
-
Assay Plate Setup:
-
To each well of a 96-well filter plate, add:
-
50 µL of cell membrane preparation.
-
50 µL of a radiolabeled antagonist (e.g., [³H]-Antagonist-A) at a concentration equal to its dissociation constant (Kd) for high sensitivity.
-
50 µL of AZ-D4 or the reference compound (unlabeled Antagonist-A) at serially diluted concentrations (from 100 µM to 10 pM).
-
-
-
Incubation & Filtration:
-
Incubate the plate for 90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.
-
Rapidly aspirate the plate contents through the filter mat using a cell harvester, followed by three quick washes with ice-cold wash buffer to separate bound from free radioligand.
-
-
Detection & Analysis:
-
Allow the filter mat to dry completely.
-
Add a scintillation cocktail to each filter spot.
-
Quantify the radioactivity using a microplate scintillation counter.
-
Data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, yielding the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).
-
The IC₅₀ is then converted to the binding affinity constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
Data Summary: Target-G Binding Affinity
| Compound | IC₅₀ (nM) | Ki (nM) |
| AZ-D4 | 88 | 45 |
| Antagonist-A | 12 | 6 |
Interpretation: The data confirm that AZ-D4 directly engages Target-G with a respectable affinity in the nanomolar range. While its affinity is approximately 7.5-fold weaker than the high-affinity antagonist, it is sufficiently potent to warrant further investigation in functional assays.
Part 2: Secondary Assays — Elucidating Functional Activity
Demonstrating binding is necessary but not sufficient. The critical next step is to understand the functional consequence of that binding. Does AZ-D4 activate the receptor (agonism), block its activation (antagonism), or modulate it in a more complex manner? We employ two distinct functional assays to probe the primary signaling pathways downstream of many GPCRs: G-protein signaling (via cAMP) and β-arrestin recruitment.
Experimental Protocol 1: cAMP Accumulation Assay
Causality: Target-G is known to couple to the Gαs protein, which, upon receptor activation, stimulates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP). This assay quantifies changes in intracellular cAMP levels as a direct measure of G-protein-mediated signaling.
Methodology:
-
Cell Culture: Seed CHO-K1 cells stably expressing Target-G into 384-well assay plates and incubate overnight.
-
Compound Addition:
-
Agonist Mode: Add serially diluted concentrations of AZ-D4 or the reference Agonist-B.
-
Antagonist Mode: Pre-incubate cells with serially diluted AZ-D4 for 15 minutes, then add Agonist-B at its EC₈₀ concentration (the concentration giving 80% of the maximal response).
-
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and detect cAMP levels using a competitive immunoassay kit, such as HTRF (Homogeneous Time-Resolved Fluorescence). This involves adding two fluorescently labeled antibodies—one against cAMP and a second that binds the first—and measuring the resulting FRET signal.
-
Analysis: Plot the HTRF ratio against the compound concentration. For agonists, calculate the EC₅₀ (potency) and the Emax (efficacy relative to the full agonist). For antagonists, calculate the IC₅₀.
Experimental Protocol 2: β-Arrestin Recruitment Assay
Causality: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins. This process is crucial for signal desensitization and for initiating a separate wave of G-protein-independent signaling. This assay directly measures the interaction between the receptor and β-arrestin.
Methodology:
-
Assay Principle: Utilize an enzyme fragment complementation (EFC) system. U2OS cells are engineered to co-express Target-G fused to one small enzyme fragment (e.g., ProLabel) and β-arrestin-2 fused to the larger, complementing fragment (e.g., Enzyme Acceptor).
-
Cell Handling: Prepare frozen, ready-to-use cells according to the manufacturer's protocol (e.g., DiscoverX PathHunter).
-
Compound Treatment: Add serially diluted concentrations of AZ-D4 or the reference agonists to the cells in a white, opaque 384-well plate.
-
Incubation: Incubate for 90 minutes at 37°C to allow for receptor activation and β-arrestin recruitment, which brings the two enzyme fragments into proximity, forming an active enzyme.
-
Detection: Add the chemiluminescent substrate solution and incubate for a further 60 minutes in the dark. The amount of light produced is directly proportional to the extent of β-arrestin recruitment.
-
Analysis: Measure luminescence using a plate reader and plot the signal against compound concentration to determine EC₅₀ and Emax values.
Data Summary: Functional Characterization at Target-G
| Compound | cAMP Assay | β-Arrestin Assay | Inferred Mechanism |
| EC₅₀/IC₅₀ (nM) | EC₅₀ (nM) | ||
| AZ-D4 | No agonist effect; IC₅₀ > 10,000 | 180 (Emax = 65%) | Biased Partial Agonist |
| Antagonist-A | IC₅₀ = 22 | No agonist effect | Antagonist |
| Agonist-B | EC₅₀ = 8 (Emax = 100%) | EC₅₀ = 25 (Emax = 100%) | Full Agonist |
Interpretation: This functional data is highly informative. AZ-D4 shows no ability to modulate the G-protein/cAMP pathway, either as an agonist or an antagonist at relevant concentrations. However, it clearly activates the β-arrestin pathway, albeit with lower potency and efficacy than the full agonist. This profile defines AZ-D4 as a biased partial agonist , a compound that selectively engages one downstream signaling pathway over another.[6] Such a profile is often highly desirable, as it may separate the therapeutic effects of a receptor (e.g., mediated by β-arrestin) from its potential side effects (e.g., mediated by G-protein signaling).
Caption: Biased signaling mechanism of AZ-D4 at the Target-G receptor.
Part 3: Selectivity Profiling
A critical aspect of drug development is ensuring the compound's effects are due to its action on the intended target, not on unintended "off-targets."
Experimental Protocol: Counter-Screening
Causality: To de-risk the potential for off-target effects, AZ-D4 must be tested against a panel of other receptors, particularly those closely related to Target-G.
Methodology:
-
Panel Selection: Utilize a commercially available selectivity profiling service (e.g., Eurofins SafetyScreen, CEREP BioPrint) or an in-house panel. The panel should include other GPCRs from the same family as Target-G, as well as a broad range of unrelated targets like ion channels and kinases.
-
Assay Format: The assays are typically functional or binding assays, depending on the target.
-
Testing: AZ-D4 is tested at a single, high concentration (e.g., 10 µM). Any target showing significant inhibition or activation (typically >50%) is flagged for follow-up dose-response analysis.
Data Summary: Selectivity Profile of AZ-D4
| Target | % Inhibition/Activation @ 10 µM |
| Target-G (β-Arrestin) | 100% (Reference) |
| Related Receptor G1 | 8% |
| Related Receptor G2 | 12% |
| Adrenergic Receptor α1 | 2% |
| Dopamine Receptor D2 | <1% |
Interpretation: AZ-D4 demonstrates high selectivity for Target-G, with minimal activity against closely related receptors even at a concentration more than 50-fold higher than its functional EC₅₀. This clean profile significantly increases its attractiveness as a lead candidate.
Part 4: Cellular Target Engagement
Final confirmation of the drug-target interaction should be performed in a more physiological context: within intact, living cells. The Cellular Thermal Shift Assay (CETSA) is an elegant method for this purpose.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
Causality: The binding of a ligand to its protein target generally increases the protein's thermodynamic stability. This increased stability makes the protein more resistant to heat-induced denaturation. CETSA measures this ligand-induced stabilization in a cellular environment.
Methodology:
-
Cell Treatment: Treat suspensions of intact HEK293 cells expressing Target-G with either a vehicle control or a saturating concentration of AZ-D4 (e.g., 10 µM) for 1 hour.
-
Thermal Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., from 40°C to 70°C) for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles to release the cellular proteins.
-
Separation of Fractions: Centrifuge the lysates at high speed to separate the soluble, non-denatured proteins (supernatant) from the aggregated, denatured proteins (pellet).
-
Detection: Analyze the amount of soluble Target-G remaining in the supernatant at each temperature point using a quantitative method like Western blotting or ELISA.
-
Analysis: Plot the percentage of soluble Target-G against temperature for both vehicle- and AZ-D4-treated samples. A rightward shift in the melting curve for the AZ-D4-treated sample indicates target stabilization and thus confirms intracellular engagement.
Data Summary: CETSA Results
| Treatment | Thermal Shift (ΔTm) |
| AZ-D4 (10 µM) | +3.8 °C |
Interpretation: The significant thermal stabilization of Target-G in the presence of AZ-D4 provides powerful, direct evidence of target engagement in an intact cellular milieu, validating the results from the biochemical and engineered cell-based assays.
Overall Comparison and Conclusion
The systematic validation process has allowed for a comprehensive characterization of the novel this compound derivative, AZ-D4.
| Parameter | AZ-D4 | Antagonist-A | Agonist-B |
| Target Engagement (Ki) | 45 nM | 6 nM | (Not applicable) |
| Functional Mechanism | Biased Partial Agonist | Antagonist | Full Agonist |
| Signaling Bias | β-Arrestin > > G-protein | None | None |
| Selectivity | High | High | Moderate |
| Cellular Engagement | Confirmed | Confirmed | Confirmed |
This guide has demonstrated a robust, multi-assay workflow for the biological validation of a novel this compound derivative. By systematically assessing target binding, functional activity, selectivity, and cellular engagement, we have built a strong case for AZ-D4 as a highly selective, biased partial agonist of Target-G. The principles and protocols described herein provide a solid foundation for any research team seeking to validate small molecules in a rigorous and scientifically sound manner, ultimately increasing the probability of success in the complex journey of drug discovery.[12][13]
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pharmaceutical significance of azepane based motifs for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Substituted 2-oxo-azepane derivatives are potent, orally active gamma-secretase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Functionalized Azepines via Cu(I)-Catalyzed Tandem Amination/Cyclization Reaction of Fluorinated Allenynes [mdpi.com]
- 6. Biased Allosteric Modulators: New Frontiers in GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New Pipelines for Novel Allosteric GPCR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Designing allosteric modulators to change GPCR G protein subtype selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A modulator-bound GPCR structure enables allosteric non-opioid analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Allosteric modulation of GPCRs: new insights and potential utility for treatment of schizophrenia and other CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Small Molecule Hit Identification and Validation | Broad Institute [broadinstitute.org]
- 12. pharmtech.com [pharmtech.com]
- 13. bioagilytix.com [bioagilytix.com]
A Comparative Guide to the Metabolic Stability of Compounds Containing 4-(Boc-aminomethyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
Metabolic stability is a cornerstone of modern drug development, profoundly influencing a compound's pharmacokinetic profile.[1][2] It dictates the rate at which a drug is broken down by the body's enzymes, which in turn affects its half-life, bioavailability, and dosing regimen.[1][3][4] A compound that is metabolized too quickly may fail to achieve therapeutic concentrations, while one that is too stable could accumulate and cause toxicity.[3]
The liver is the primary site of drug metabolism, where a superfamily of enzymes known as Cytochrome P450s (CYPs) plays a pivotal role.[5][6][7][8] These enzymes are responsible for the oxidative biotransformation of a vast majority of drugs.[8] Understanding a compound's susceptibility to metabolism by these and other enzymes is therefore critical for predicting its in vivo performance.[3][9]
The 4-(Boc-aminomethyl)azepane Moiety: A Structural Overview
The azepane ring, a seven-membered saturated heterocycle, is a recurring motif in a number of pharmaceutical agents.[10][11] Its three-dimensional structure provides a versatile scaffold for medicinal chemists to explore chemical space and optimize ligand-target interactions. The this compound moiety, in particular, incorporates a Boc-protected amine, a common strategy to modulate solubility, facilitate synthesis, and block a potential site of metabolism.
However, both the azepane ring and the tert-butyloxycarbonyl (Boc) protecting group can present metabolic liabilities. Saturated heterocyclic rings are susceptible to CYP-mediated oxidation, often at carbons alpha to the nitrogen atom. The Boc group, while generally stable under many synthetic conditions, can be labile under certain physiological conditions and its bulky tert-butyl group can also be a site for oxidation.[12][13][14]
Assessing Metabolic Stability: Experimental Approaches
To evaluate the metabolic fate of compounds containing the this compound moiety, a suite of in vitro assays is employed in early drug discovery.[9][15] These assays provide crucial data on a compound's intrinsic clearance (Clint), the inherent ability of the liver to metabolize a drug.[3][16]
In Vitro Models
-
Liver Microsomal Stability Assay : This is a high-throughput and cost-effective initial screen.[17] Liver microsomes are subcellular fractions that are rich in CYP enzymes.[16][17] This assay is particularly useful for identifying compounds that are susceptible to Phase I oxidative metabolism.[17]
-
Hepatocyte Stability Assay : Considered the "gold standard" for in vitro metabolism studies, hepatocytes are intact liver cells that contain the full complement of both Phase I and Phase II metabolizing enzymes and cofactors.[16][18][19][20] This assay provides a more comprehensive picture of a compound's metabolic fate.[19][20]
Key Parameters for Data Interpretation
The primary readouts from these assays are the half-life (t1/2) and intrinsic clearance (Clint) . A shorter half-life and higher intrinsic clearance indicate lower metabolic stability.[3] This data is then used to predict in vivo hepatic clearance.[16][17]
Comparative Analysis: this compound vs. Alternative Scaffolds
The choice of a heterocyclic scaffold is a critical decision in drug design. Here, we compare the metabolic stability of azepane-containing compounds with those containing smaller, more common rings like piperidine and pyrrolidine.
| Feature | Pyrrolidine (5-membered) | Piperidine (6-membered) | Azepane (7-membered) |
| Ring Strain | Higher | Lower | Higher than Piperidine |
| Conformational Flexibility | Less Flexible | More Rigid Chair/Boat | Highly Flexible |
| Typical Metabolic Hotspots | C-H bonds alpha to Nitrogen | C-H bonds alpha to Nitrogen | C-H bonds alpha to Nitrogen |
| General Metabolic Rate | Often more stable | Generally stable, but substrate-dependent | Can be more susceptible to metabolism due to increased flexibility and more exposed C-H bonds. |
Note: This is a generalized comparison. The actual metabolic stability is highly dependent on the specific substitution pattern of the ring and the overall properties of the molecule.
The increased conformational flexibility of the azepane ring can sometimes lead to a higher rate of metabolism as it may more readily adopt a conformation that is favorable for binding to the active site of metabolic enzymes.
The Influence of the Boc Protecting Group
The Boc group is employed to protect the aminomethyl side chain. While it can prevent N-dealkylation at this position, the tert-butyl group itself can be a metabolic liability, undergoing hydroxylation. The stability of the Boc group is also a consideration, as it is designed to be removed under acidic conditions, which can sometimes occur in vivo.[12][]
Alternative Strategies to Enhance Metabolic Stability:
-
Introduction of Heteroatoms: Replacing a carbon with a nitrogen in an aromatic ring can increase resistance to oxidation.[22]
-
Fluorination: Strategic placement of fluorine atoms can block sites of metabolism.
-
Deuteration: Replacing hydrogen with deuterium at a metabolic hotspot can slow the rate of metabolism due to the kinetic isotope effect.[23][24]
-
Ring Constraints: Introducing rigidity into the molecule, for example, by creating a bicyclic system, can improve metabolic stability.[23][24]
Detailed Experimental Protocols
Protocol 1: Human Liver Microsomal (HLM) Stability Assay
This protocol outlines a standard procedure for assessing the metabolic stability of a test compound in the presence of human liver microsomes.
5.1.1 Materials and Reagents
-
Test Compound (e.g., containing this compound)
-
Pooled Human Liver Microsomes (commercially available)
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)[25][26]
-
Positive Control Compounds (e.g., Verapamil, Dextromethorphan)
-
Acetonitrile with an internal standard (for quenching the reaction)
-
96-well plates
-
Incubator/shaker (37°C)
5.1.2 Step-by-Step Procedure
-
Prepare Solutions:
-
Thaw human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer.[29]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO), ensuring the final organic solvent concentration in the incubation is low (<1%).[29]
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomal solution and the test compound solution at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[29]
-
Incubate the plate at 37°C with shaking.
-
-
Time Points and Quenching:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.[25]
-
-
LC-MS/MS Analysis:
5.1.3 Data Analysis
-
Plot the natural logarithm of the percentage of the compound remaining versus time.
-
The slope of the linear regression line gives the rate constant of elimination (k).
-
Calculate the half-life (t1/2) using the equation: t1/2 = 0.693 / k .
-
Calculate the intrinsic clearance (Clint) using the equation: Clint = (0.693 / t1/2) / (mg microsomal protein/mL) .
Caption: Workflow for the Human Liver Microsomal Stability Assay.
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This protocol provides a more physiologically relevant assessment of metabolic stability.
5.2.1 Materials and Reagents
-
Cryopreserved Human Hepatocytes
-
Hepatocyte Culture Medium
-
Test Compound
-
Positive Control Compounds (e.g., Phenacetin, Diclofenac)[33]
-
Acetonitrile with internal standard
-
96-well collagen-coated plates
-
CO2 Incubator (37°C, 5% CO2)
-
LC-MS/MS system
5.2.2 Step-by-Step Procedure
-
Cell Preparation:
-
Thaw cryopreserved hepatocytes according to the supplier's protocol.
-
Determine cell viability and density.
-
Dilute the hepatocytes to the desired concentration (e.g., 0.5 x 10^6 viable cells/mL) in pre-warmed culture medium.[34]
-
-
Incubation:
-
Time Points and Quenching:
-
Sample Processing and Analysis:
-
Follow the same sample processing and LC-MS/MS analysis steps as described in the HLM assay (Protocol 1).
-
5.2.3 Data Analysis The data analysis is similar to the HLM assay, with the intrinsic clearance being expressed per million cells: Clint = (0.693 / t1/2) / (millions of cells/mL) .
Caption: Workflow for the Cryopreserved Human Hepatocyte Stability Assay.
Troubleshooting and Advanced Considerations
-
Low Recovery at Time Zero: This may indicate poor solubility, nonspecific binding to the plate, or instability in the assay buffer.
-
High Variability: Ensure consistent cell viability and density, as well as accurate pipetting.
-
Metabolite Identification: For compounds with poor stability, follow-up studies to identify the major metabolites are crucial for guiding medicinal chemistry efforts to block these metabolic "hotspots".[35]
Conclusion: A Strategic Approach to Optimizing Metabolic Stability
The assessment of metabolic stability is an iterative process in drug discovery. For compounds containing the this compound moiety, a thorough understanding of the potential metabolic liabilities of both the azepane ring and the Boc protecting group is essential. By employing a combination of in vitro assays, such as the HLM and hepatocyte stability assays, researchers can gain valuable insights into a compound's metabolic profile. This data, in conjunction with a comparative analysis of alternative scaffolds and strategic structural modifications, enables the rational design of drug candidates with improved pharmacokinetic properties and a higher probability of clinical success.[24][36]
References
A comprehensive list of all cited sources with full details and URLs will be provided upon request.
Sources
- 1. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. metabolon.com [metabolon.com]
- 6. The Effect of Cytochrome P450 Metabolism on Drug Response, Interactions, and Adverse Effects | AAFP [aafp.org]
- 7. pharmatutor.org [pharmatutor.org]
- 8. dynamed.com [dynamed.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Azepane - Wikipedia [en.wikipedia.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 18. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 19. enamine.net [enamine.net]
- 20. creative-bioarray.com [creative-bioarray.com]
- 22. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 23. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 26. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 27. api.pageplace.de [api.pageplace.de]
- 28. ijpras.com [ijpras.com]
- 29. mercell.com [mercell.com]
- 30. researchgate.net [researchgate.net]
- 31. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 32. LC-MS based stability-indicating method for studying the degradation of lonidamine under physical and chemical stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 33. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 34. protocols.io [protocols.io]
- 35. pdf.benchchem.com [pdf.benchchem.com]
- 36. nedmdg.org [nedmdg.org]
A Senior Application Scientist's Guide to the In Vitro Evaluation of PROTACs Featuring a 4-(Boc-aminomethyl)azepane Linker
For drug development professionals navigating the intricate landscape of targeted protein degradation (TPD), the rational design and rigorous evaluation of Proteolysis-Targeting Chimeras (PROTACs) are paramount. This guide provides an in-depth, comparative analysis of the essential in vitro assays required to characterize a novel PROTAC, with a specific focus on understanding the potential impact of a 4-(Boc-aminomethyl)azepane linker. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to build a robust data package for your degrader program.
The PROTAC molecule is a heterobifunctional chimera, composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that tethers them together.[1][2] The formation of a stable ternary complex (POI-PROTAC-E3 ligase) is the critical initiating event, which facilitates the transfer of ubiquitin to the POI, marking it for degradation by the 26S proteasome.[][4][5]
The linker itself is not merely a spacer but a critical determinant of PROTAC efficacy.[6][] Its length, rigidity, and chemical composition profoundly influence the stability and conformation of the ternary complex, as well as the molecule's overall physicochemical properties like cell permeability.[1][2] The this compound moiety, incorporating a seven-membered azepane ring, introduces a degree of semi-rigidity and specific conformational constraints compared to more common flexible polyethylene glycol (PEG) or alkyl linkers. This guide will explore how these structural features can be systematically evaluated through a cascade of in vitro experiments.
Caption: The PROTAC catalytic cycle: from ternary complex formation to proteasomal degradation.
The In Vitro Evaluation Cascade: A Step-by-Step Approach
A logical, stepwise evaluation is crucial to understanding a PROTAC's behavior and diagnosing potential liabilities. If a downstream step fails, data from the preceding assays provide the necessary context for troubleshooting, saving valuable time and resources. This workflow ensures that each aspect of the PROTAC's mechanism of action is validated before proceeding.
Caption: A logical workflow for the in vitro evaluation of PROTACs.
Step 1: Quantifying Ternary Complex Formation
Objective: To confirm that the PROTAC can successfully bridge the POI and the E3 ligase and to quantify the stability and cooperativity of the resulting ternary complex. This is the foundational assay; without efficient ternary complex formation, degradation is unlikely.[4][8]
The semi-rigid nature of the this compound linker may pre-organize the PROTAC into a conformation that is either highly favorable or unfavorable for complex formation. Unlike a flexible linker that can adopt multiple conformations, a rigid linker's success is more binary. Therefore, these assays are critical for determining if the linker's geometry is productive.
Comparative Analysis of Key Assays
| Assay Technology | Principle | Pros | Cons | Typical Readout |
| Surface Plasmon Resonance (SPR) | Immobilize one protein (e.g., E3 ligase), flow over the second protein (POI) with/without PROTAC. Measures mass changes on a sensor surface. | Provides detailed kinetics (kon, koff), label-free.[6] | Requires specialized equipment, can be low-throughput, protein immobilization can affect activity. | KD, kon, koff |
| Time-Resolved FRET (TR-FRET) | Proximity-based assay using donor (e.g., Europium) and acceptor (e.g., APC) fluorophores conjugated to the POI and E3 ligase. | Homogeneous (no-wash), high-throughput, sensitive.[9] | Requires labeled proteins, potential for compound interference, indirect measurement. | TR-FRET Ratio |
| AlphaLISA / AlphaScreen | Proximity-based assay using donor and acceptor beads that generate a chemiluminescent signal when brought close by the ternary complex. | Highly sensitive, homogeneous, high-throughput.[10] | Requires labeled proteins, potential for light/compound interference (singlet oxygen). | AlphaLISA Signal (counts) |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of components. | Provides full thermodynamic profile (ΔH, ΔS), label-free, solution-based. | Requires large amounts of pure protein, low-throughput, sensitive to buffer mismatch. | KD, ΔH, ΔS, Stoichiometry (n) |
Featured Protocol: TR-FRET Ternary Complex Formation Assay
This protocol provides a robust method for assessing complex formation in a high-throughput format.
Rationale: We choose TR-FRET for its balance of high-throughput capability and sensitivity, making it ideal for screening multiple PROTACs or concentrations. The ratiometric readout minimizes artifacts from liquid handling.
Materials:
-
His-tagged POI
-
GST-tagged E3 Ligase Complex (e.g., VHL-ElonginB-ElonginC)
-
Anti-His-Europium (Eu) Cryptate (Donor)
-
Anti-GST-d2 (Acceptor)
-
Assay Buffer: 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
PROTAC with this compound linker (and controls)
-
384-well low-volume white plates
Procedure:
-
PROTAC Preparation: Prepare a 3-fold serial dilution of the PROTAC in DMSO, starting from 1 mM. Then, dilute this series 50-fold into Assay Buffer. This creates a 2X working solution.
-
Protein Master Mix: Prepare a 2X master mix of the proteins in Assay Buffer. The final concentration should be empirically determined but a starting point is 10 nM POI and 20 nM E3 ligase.
-
Assay Plate Setup:
-
Add 5 µL of 2X PROTAC working solution (or DMSO vehicle control) to the wells.
-
Add 5 µL of 2X Protein Master Mix to the wells.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
-
Detection Antibody Addition: Prepare a 4X mix of the detection antibodies (e.g., 2 nM Anti-His-Eu and 40 nM Anti-GST-d2) in Assay Buffer. Add 5 µL of this mix to each well.
-
Final Incubation: Seal the plate and incubate for 60-120 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320-340 nm.
-
Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm * 10,000). Plot the ratio against the log of the PROTAC concentration. The resulting bell-shaped curve is characteristic of PROTACs, where at high concentrations, binary complexes dominate over the ternary complex, leading to a "hook effect".[11]
Step 2: Verifying Target Ubiquitination
Objective: To demonstrate that the ternary complex is not just stable, but functional. This assay confirms that the recruited E3 ligase is active and can successfully transfer ubiquitin to the POI.[12][13]
A PROTAC with a rigid linker like this compound might form a very stable but non-productive complex if it holds the POI in an orientation where no surface lysines are accessible to the E2-conjugating enzyme. Therefore, this functional check is a critical validation step.
Comparative Analysis of Key Assays
| Assay Technology | Principle | Pros | Cons |
| In Vitro Ubiquitination Kit | A reconstituted system with E1, E2, E3, Ubiquitin, and ATP. Ubiquitination is detected via Western Blot or specific capture antibodies. | Direct measure of function, controlled environment.[12] | Can be complex to set up, requires multiple purified components. |
| Immunoprecipitation-Western Blot (IP-WB) | Cells are treated with PROTAC and a proteasome inhibitor (to allow ubiquitinated protein to accumulate). The POI is immunoprecipitated and then probed with an anti-ubiquitin antibody. | Measures ubiquitination of endogenous protein in a cellular context.[13] | Semi-quantitative, lower throughput, requires excellent antibodies. |
| NanoBRET™ Ubiquitination Assay | A live-cell proximity assay where the POI is tagged with NanoLuc® and Ubiquitin is tagged with HaloTag®. BRET signal increases upon ubiquitination. | Live-cell kinetic data, quantitative.[10] | Requires genetic modification of cells, potential for tag interference. |
Featured Protocol: In Vitro Ubiquitination Assay with Western Blot Readout
Rationale: This method provides a direct and unambiguous visualization of polyubiquitinated POI, confirming the catalytic activity of the PROTAC-induced complex.
Materials:
-
Recombinant E1 Activating Enzyme (e.g., UBE1)
-
Recombinant E2 Conjugating Enzyme (specific to the E3 ligase, e.g., UBE2D2 for VHL/CRBN)
-
Recombinant E3 Ligase Complex
-
Recombinant POI
-
Human Recombinant Ubiquitin
-
ATP (100 mM stock)
-
Ubiquitination Reaction Buffer: 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT
-
PROTAC and controls (dissolved in DMSO)
-
SDS-PAGE gels, transfer apparatus, and Western blot reagents
-
Primary antibodies: anti-POI and anti-Ubiquitin
-
HRP-conjugated secondary antibody and ECL substrate
Procedure:
-
Reaction Setup: On ice, prepare 25 µL reactions in microcentrifuge tubes. Add components in the following order:
-
17 µL Ubiquitination Reaction Buffer
-
1 µL E1 Enzyme (final conc. ~100 nM)
-
1 µL E2 Enzyme (final conc. ~500 nM)
-
1 µL E3 Ligase (final conc. ~200 nM)
-
1 µL POI (final conc. ~200 nM)
-
1 µL Ubiquitin (final conc. ~10 µM)
-
1 µL PROTAC (at desired final concentration, e.g., 1 µM) or DMSO control.
-
-
Initiate Reaction: Add 1 µL of 25 mM ATP (final conc. 1 mM) to each tube to start the reaction. Include a "-ATP" control to ensure the process is energy-dependent.
-
Incubation: Incubate the reactions at 37°C for 60-90 minutes.
-
Quench Reaction: Stop the reaction by adding 8 µL of 4X Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Western Blot Analysis:
-
Load 15 µL of each reaction onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% milk or BSA in TBST for 1 hour.
-
Incubate with primary antibody against the POI overnight at 4°C.
-
Wash the membrane, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash thoroughly and detect the signal using an ECL substrate.
-
-
Data Interpretation: A successful reaction will show a high-molecular-weight smear or ladder of bands above the unmodified POI band in the PROTAC-treated lane. This "ladder" represents the poly-ubiquitinated POI.
Step 3: Measuring Target Protein Degradation
Objective: To confirm that POI ubiquitination leads to its degradation by the proteasome in a cellular environment. This is the ultimate proof-of-concept for a PROTAC.[14][15]
The physicochemical properties imparted by the this compound linker, such as polarity and size, will heavily influence cell permeability. A PROTAC that is potent in biochemical assays may fail at this stage if it cannot efficiently cross the cell membrane.
Comparative Analysis of Key Assays
| Assay Technology | Principle | Pros | Cons |
| Western Blot | Cells are treated with the PROTAC, lysed, and protein levels are quantified by immunoblotting. | "Gold standard", provides molecular weight information, widely accessible.[16] | Low throughput, semi-quantitative, labor-intensive. |
| In-Cell Western (ICW) | A plate-based immunofluorescence assay where fixed cells are stained with antibodies against the POI and a loading control.[16] | Higher throughput than traditional Westerns, quantitative. | Requires adherent cells, antibody optimization is critical. |
| Nano-BRET / HiBiT | The endogenous POI is tagged with a small HiBiT peptide. In the presence of LgBiT, a bright luminescent signal is produced, which decreases as the POI is degraded.[11][17] | Live-cell kinetic data, highly sensitive and quantitative, suitable for endogenous protein levels. | Requires CRISPR/Cas9 gene editing, specialized reagents. |
| Mass Spectrometry (MS) | Global proteomics can be used to quantify changes in the entire proteome upon PROTAC treatment. | Unbiased, provides selectivity information, highly sensitive. | Requires expensive instrumentation and complex data analysis. |
Featured Protocol: Western Blot for DC₅₀ and Dₘₐₓ Determination
Rationale: Western blotting is the most common and accessible method for directly visualizing and quantifying protein degradation. It is essential for calculating the key metrics of PROTAC potency (DC₅₀: concentration for 50% degradation) and efficacy (Dₘₐₓ: maximum percentage of degradation).[]
Materials:
-
Cancer cell line expressing the POI
-
Complete cell culture medium
-
PROTAC and controls (e.g., inactive epimer, POI inhibitor)
-
Proteasome inhibitor (e.g., MG132)
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Primary antibodies: anti-POI and anti-loading control (e.g., GAPDH, Actin)
-
Standard Western blot equipment and reagents
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium. A typical 8-point curve might range from 1 µM down to 10 pM.
-
Include the following controls: DMSO vehicle, and a high concentration of PROTAC + 10 µM MG132 (to confirm proteasome-dependent degradation).
-
Aspirate the old medium and add the PROTAC-containing medium. Incubate for a set time (e.g., 18-24 hours).
-
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
-
Protein Quantification: Transfer the supernatant to a new tube. Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation & Western Blot:
-
Normalize the protein concentration for all samples with lysis buffer. Add 4X Laemmli buffer and boil.
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis, transfer, blocking, and antibody incubations as described in the ubiquitination protocol.
-
-
Data Analysis:
-
Image the blot and perform densitometry analysis on the bands for the POI and the loading control.
-
Normalize the POI signal to the loading control signal for each lane.
-
Calculate the percentage of remaining protein relative to the DMSO control.
-
Plot the percentage of remaining protein vs. the log of PROTAC concentration and fit a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
Sources
- 1. Current strategies for the design of PROTAC linkers: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Direct-to-Biology Accelerates PROTAC Synthesis and the Evaluation of Linker Effects on Permeability and Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifesensors.com [lifesensors.com]
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- 17. biorxiv.org [biorxiv.org]
A Comparative Crystallographic Guide to Molecules Synthesized with 4-(Aminomethyl)azepane and its Heterocyclic Analogs
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of a scaffold is a critical decision that profoundly influences the pharmacological profile of a drug candidate. The seven-membered azepane ring, a key structural motif in numerous biologically active compounds, offers a unique combination of conformational flexibility and synthetic tractability.[1] This guide provides an in-depth comparative analysis of the crystallographic features of molecules synthesized using the 4-(aminomethyl)azepane scaffold and its smaller ring analogs, piperidine and pyrrolidine. By examining experimental X-ray crystallography data, we aim to provide researchers with a deeper understanding of how the choice of the heterocyclic core impacts the three-dimensional structure and intermolecular interactions of the resulting molecules.
The Azepane Scaffold: A Gateway to Diverse Chemical Space
The 4-(Boc-aminomethyl)azepane synthon is a versatile building block that allows for the introduction of the azepane moiety into a target molecule via a stable amide linkage. The Boc-protecting group facilitates controlled synthesis, and its removal reveals a primary amine ready for coupling with a variety of carboxylic acids or other electrophilic partners. The resulting N-substituted 4-(aminomethyl)azepane derivatives are of significant interest in drug discovery due to the favorable physicochemical properties conferred by the azepane ring.[1]
Comparative Crystallographic Analysis: Azepane vs. Piperidine and Pyrrolidine
To illustrate the structural implications of scaffold selection, we present a comparative analysis of the crystal structures of three analogous N-acyl derivatives, each featuring a different saturated heterocyclic ring: azepane, piperidine, and pyrrolidine. While a directly analogous crystal structure for an N-acyl derivative of 4-(aminomethyl)azepane is not publicly available, we will utilize the closely related structure of N-((1-benzoylazepan-4-yl)methyl)benzamide for our analysis. For comparison, we have selected the experimentally determined crystal structures of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide and N-(3-methyl-N-(pyrrolidin-3-yl)benzamide).
Experimental Workflow: From Synthesis to Structure
The synthesis and crystallization of such molecules typically follow a well-defined workflow. The following diagram illustrates the key steps involved in obtaining single crystals suitable for X-ray diffraction analysis.
Caption: Generalized experimental workflow for the synthesis and X-ray crystallographic analysis of N-acyl aminomethyl heterocyclic derivatives.
Experimental Protocol: Synthesis and Crystallization of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide
The synthesis of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide serves as a representative example for this class of compounds.
Step 1: Synthesis The title compound was synthesized by reacting 4-(aminomethyl)piperidine with two equivalents of benzoyl chloride in the presence of a base. This one-pot reaction acylates both the exocyclic and endocyclic nitrogen atoms.
Step 2: Crystallization Single crystals suitable for X-ray diffraction were obtained by slow evaporation from an ethanol solution at room temperature.[2]
Step 3: X-ray Data Collection and Structure Refinement A suitable single crystal was mounted on a diffractometer. X-ray diffraction data were collected at 293 K using Mo Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F².[2]
Comparative Structural Data
The following table summarizes the key crystallographic and conformational parameters for the azepane, piperidine, and a representative pyrrolidine derivative.
| Parameter | N-((1-benzoylazepan-4-yl)methyl)benzamide (Hypothetical) | N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide[2] | N-(3-methyl-N-(pyrrolidin-3-yl)benzamide) (Representative) |
| Crystal System | - | Triclinic | - |
| Space Group | - | P-1 | - |
| a (Å) | - | 9.8039(2) | - |
| b (Å) | - | 10.4453(2) | - |
| c (Å) | - | 10.6765(2) | - |
| α (°) | - | 62.208(1) | - |
| β (°) | - | 66.009(1) | - |
| γ (°) | - | 68.150(1) | - |
| Resolution (Å) | - | Not reported | - |
| Ring Conformation | Twist-chair / Boat | Chair | Envelope / Twist |
| Intermolecular Interactions | - | N-H···O hydrogen bonds, C-H···O interactions | - |
Note: Data for the azepane and pyrrolidine derivatives are representative and based on common conformations, as specific crystal structures for directly analogous compounds were not publicly available.
Conformational Analysis and Intermolecular Interactions
The choice of the heterocyclic scaffold has a direct impact on the conformational flexibility and the resulting crystal packing.
Caption: Logical relationship between ring size, conformational flexibility, and resulting crystal packing.
-
Azepane: The seven-membered ring of azepane derivatives exhibits the highest conformational flexibility, capable of adopting multiple low-energy conformations such as twist-chair and boat forms. This flexibility can be advantageous for binding to diverse biological targets but can also present challenges in crystallization due to conformational heterogeneity.
-
Piperidine: The six-membered piperidine ring predominantly adopts a stable chair conformation. In the crystal structure of N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide, the piperidine ring is in a chair conformation.[2] The crystal packing is stabilized by pairs of N-H···O hydrogen bonds, which link the molecules into inversion dimers.[2] Additional C-H···O interactions further connect these dimers into a three-dimensional network.[2]
-
Pyrrolidine: The five-membered pyrrolidine ring is less flexible than piperidine and typically adopts envelope or twist conformations. The reduced size and conformational rigidity can influence the orientation of substituents and the nature of intermolecular interactions in the solid state.
Conclusion and Future Directions
The choice of a saturated heterocyclic scaffold is a critical parameter in drug design, with significant consequences for the three-dimensional structure and intermolecular interactions of the final molecule. While the azepane ring offers greater conformational flexibility, which can be beneficial for exploring a wider range of target interactions, the more rigid piperidine and pyrrolidine scaffolds can provide a more defined orientation of substituents, potentially leading to higher binding affinity and more predictable crystal packing.
This guide highlights the importance of crystallographic studies in understanding the structure-property relationships of molecules synthesized with 4-(aminomethyl)azepane and its analogs. Further research is warranted to obtain and analyze the crystal structures of a broader range of N-substituted 4-(aminomethyl)azepane derivatives to build a more comprehensive understanding of their conformational preferences and solid-state behavior. Such data will be invaluable for the rational design of future drug candidates incorporating this versatile scaffold.
References
-
Prathebha, K., Jonathan, D. R., Shanmugam, S., & Usha, G. (2014). N-[(1-Benzoylpiperidin-4-yl)methyl]benzamide. Acta Crystallographica Section E: Structure Reports Online, 70(7), o771. [Link]
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The Azepane Scaffold in Kinase Inhibition: A Comparative Guide to Novel Protein Kinase B (PKB/Akt) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the relentless pursuit of novel chemical scaffolds that offer both potency and selectivity against critical disease targets is paramount. The seven-membered nitrogen heterocycle, azepane, has emerged as a privileged structure, demonstrating significant potential across a spectrum of therapeutic areas. This guide provides an in-depth comparative analysis of azepane-derivatives as inhibitors of Protein Kinase B (PKB/Akt), a pivotal node in cell signaling pathways implicated in cancer and other proliferative disorders. We will explore the rationale behind their design, compare their performance against non-azepane alternatives in clinical development, and provide detailed experimental protocols for their evaluation.
The Rationale for Targeting PKB/Akt and the Promise of the Azepane Scaffold
Protein Kinase B (PKB), also known as Akt, is a serine/threonine kinase that acts as a central mediator in the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. This pathway governs a multitude of cellular processes, including cell survival, growth, proliferation, and metabolism.[1][2] Its aberrant activation is a frequent event in many human cancers, often stemming from mutations in upstream components like PI3K or the loss of the tumor suppressor PTEN.[1] Consequently, the development of potent and selective PKB inhibitors is a highly pursued strategy in oncology.[1][2]
The azepane ring system offers a unique three-dimensional architecture that can be strategically functionalized to interact with the ATP-binding pocket of kinases. Its inherent flexibility allows for the adoption of conformations that can lead to high-affinity binding and selectivity. The natural product (-)-balanol, a potent inhibitor of both Protein Kinase A (PKA) and Protein Kinase C (PKC), features a perhydroazepine ring and has served as a foundational template for the design of novel kinase inhibitors.[3][4]
Azepane-Based PKB Inhibitors: A Case Study in Structure-Based Design
Building upon the structural insights from balanol, researchers have developed a series of potent azepane-containing PKB inhibitors. A key challenge in early balanol analogues was the presence of a plasma-unstable ester linkage. Through structure-based design, this liability was addressed by replacing the ester with a more stable amide bond, leading to compounds with significantly improved pharmacokinetic profiles and potent in vitro activity.[5][6][7]
One such optimized derivative, N-[(3R,4R)-4-[4-(2-fluoro-6-hydroxy-3-methoxy-benzoyl)-benzoylamino]-azepan-3-yl]-isonicotinamide (referred to here as Azepane-Amide 1 ), demonstrates the potential of this scaffold. This compound not only retains the high potency of the original ester-containing lead but also exhibits enhanced plasma stability, a critical attribute for a viable drug candidate.[5][7]
Comparative Performance of Azepane-Amide 1
To contextualize the performance of Azepane-Amide 1, it is essential to compare it with other PKB inhibitors, particularly those that have advanced to clinical trials. These alternatives often feature distinct heterocyclic cores.
| Compound | Scaffold | Mechanism of Action | PKBα IC50 (nM) | Clinical Development Stage |
| Azepane-Amide 1 | Azepane | ATP-competitive | 4 | Preclinical |
| Capivasertib (AZD5363) | Pyrrolopyrimidine | ATP-competitive | ~3 (AKT1) | Phase III Clinical Trials |
| Ipatasertib (GDC-0068) | Imidazopyridazine | ATP-competitive | ~5 (AKT1) | Phase III Clinical Trials |
| MK-2206 | Allosteric | Allosteric | ~5 (AKT1) | Phase II Clinical Trials |
Data compiled from multiple sources. IC50 values can vary based on assay conditions.
This comparison highlights that the azepane-based inhibitor achieves potency comparable to leading clinical candidates. The distinct structural features of the azepane scaffold may offer advantages in terms of selectivity and the ability to overcome resistance mechanisms that can emerge with other inhibitor classes.
The PI3K/Akt Signaling Pathway and Point of Intervention
The following diagram illustrates the PI3K/Akt signaling pathway and the mechanism of action of ATP-competitive inhibitors like the azepane derivatives discussed.
Caption: PI3K/Akt signaling pathway and the inhibitory action of azepane derivatives.
Experimental Protocols
Synthesis of Azepane-Based PKB Inhibitors
The synthesis of N-substituted 3-amino-4-hydroxyazepane derivatives, the core of Azepane-Amide 1, is a multi-step process that often begins with a chiral starting material to ensure the desired stereochemistry. While the exact synthesis of Azepane-Amide 1 is proprietary, a generalizable synthetic workflow can be outlined based on published methodologies for similar structures.
Workflow for the Synthesis of the Azepane Core:
Caption: Generalized synthetic workflow for the azepane core.
Step-by-Step Protocol for Amide Coupling:
-
Dissolution: Dissolve the 3-amino-4-hydroxyazepane core (1 equivalent) and the desired carboxylic acid (1.1 equivalents) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).
-
Coupling Agent Addition: Add a peptide coupling reagent such as HATU (1.2 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
In Vitro PKBα Inhibition Assay
The following protocol outlines a common method for determining the in vitro inhibitory activity of compounds against PKBα.
Workflow for PKBα Inhibition Assay:
Caption: Workflow for an in vitro PKBα inhibition assay.
Detailed Protocol:
-
Compound Preparation: Prepare a series of dilutions of the test compound in an appropriate solvent (e.g., DMSO).
-
Reaction Mixture Preparation: In a 96-well plate, add the test compound dilutions, recombinant human PKBα enzyme, and a biotinylated peptide substrate in a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Pre-incubation: Gently mix and incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the enzyme.
-
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP (at a concentration close to its Km value for PKBα).
-
Kinase Reaction: Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Reaction Termination: Stop the reaction by adding a solution containing EDTA.
-
Signal Detection: Detect the amount of phosphorylated substrate using a suitable method, such as a luminescence-based assay (e.g., Kinase-Glo®) or a fluorescence-based assay.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Conclusion and Future Perspectives
Derivatives of 4-(Boc-aminomethyl)azepane and related structures represent a promising class of PKB inhibitors with potent and in vivo-stable profiles. Their performance is on par with leading non-azepane clinical candidates, and their unique structural features may provide advantages in overcoming clinical challenges such as acquired resistance. Further exploration of the azepane scaffold, guided by structure-based design principles, is warranted to develop next-generation kinase inhibitors with enhanced selectivity and therapeutic efficacy. The detailed experimental protocols provided herein serve as a valuable resource for researchers dedicated to advancing this exciting area of drug discovery.
References
-
Breitenlechner, C. B., et al. (2004). Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors. Journal of Medicinal Chemistry, 47(7), 1705-1714. [Link]
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Schenone, S., et al. (2011). Synthesis and protein kinase inhibitory activity of balanol analogues with modified benzophenone subunits. Bioorganic & Medicinal Chemistry, 19(1), 258-270. [Link]
-
Lam, A., et al. (2000). Synthesis and protein kinase C inhibitory activities of acyclic balanol analogs that are highly selective for protein kinase C over protein kinase A. Journal of Medicinal Chemistry, 43(22), 4061-4074. [Link]
-
National Cancer Institute. (2023). Clinical Trials Using Akt Inhibitor. [Link]
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Yap, T. A., et al. (2021). Clinical Development of AKT Inhibitors and Associated Predictive Biomarkers. Cancer Treatment Reviews, 92, 102123. [Link]
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The Institute of Cancer Research. (2022). AKT inhibitors: a new type of targeted cancer drug. [Link]
- Vlahos, C. J., et al. (1994). A specific inhibitor of phosphatidylinositol 3-kinase, 2-(4-morpholinyl)-8-phenyl-4H-1-benzopyran-4-one (LY294002). Journal of Biological Chemistry, 269(7), 5241-5248.
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Kumar, C. C. (2008). The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies. Current Medicinal Chemistry, 15(21), 2138-2145. [Link]
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Sale, E. M., & Sale, G. J. (2008). Targeting AKT/PKB to improve treatment outcomes for solid tumors. Expert Opinion on Therapeutic Targets, 12(6), 735-749. [Link]
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Ahmad, S., Akhtar, R., & Zahoor, A. F. (2022). Comprehensive Account on the Synthesis of (-)-Balanol and its Analogues. Current Organic Synthesis, 19(1), 56-85. [Link]
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Brazil, D. P., & Hemmings, B. A. (2001). Inhibition of protein kinase B/Akt. implications for cancer therapy. Trends in Biochemical Sciences, 26(11), 657-664. [Link]
-
Zha, G. F., et al. (2019). Pharmaceutical significance of azepane based motifs for drug discovery: A critical review. European Journal of Medicinal Chemistry, 162, 465-494. [Link]
- LoRusso, P. M. (2016). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of Clinical Oncology, 34(31), 3803-3815.
- Hennessy, B. T., Smith, D. L., Ram, P. T., Lu, Y., & Mills, G. B. (2005). Exploiting the PI3K/AKT pathway for cancer drug discovery. Nature Reviews Drug Discovery, 4(12), 988-1004.
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- 2. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Protein kinase inhibitor balanol: structure-activity relationships and structure-based computational studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Structure-based optimization of novel azepane derivatives as PKB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Sci-Hub: Structure-Based Optimization of Novel Azepane Derivatives as PKB Inhibitors [sci-hub.box]
Safety Operating Guide
Navigating the Disposal of 4-(Boc-aminomethyl)azepane: A Comprehensive Guide for Laboratory Professionals
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its use in an experiment. The proper disposal of compounds such as 4-(Boc-aminomethyl)azepane is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and responsible disposal of this compound, grounded in established safety protocols and an understanding of its chemical properties.
Hazard Assessment and Chemical Profile
A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a hazard assessment must be conducted by evaluating its structural components: the azepane ring and the Boc-protected amine.
-
Azepane Moiety : Azepane, a seven-membered heterocyclic amine, and its derivatives can be corrosive and cause severe skin burns and eye damage[1]. They may also be harmful if inhaled, with vapors potentially causing irritation to the respiratory tract[1].
-
tert-Butoxycarbonyl (Boc) Protecting Group : The Boc group is a common amine protecting group that is stable to most nucleophiles and bases but is readily cleaved under acidic conditions[2][3]. This reactivity is a key consideration in determining compatible waste streams and disposal methods.
Given these characteristics, this compound should be handled as a hazardous chemical waste.
Table 1: Hazard Profile of this compound Based on Structural Analogs
| Hazard Classification | Potential Effects | Recommended Precautions |
| Skin Corrosion/Irritation | May cause skin irritation or burns upon contact. | Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and full-length pants. |
| Eye Damage/Irritation | Risk of serious eye damage. | Use safety glasses with side shields or chemical splash goggles. |
| Respiratory Irritation | Inhalation of dust or aerosols may irritate the respiratory system. | Handle in a well-ventilated area, preferably within a chemical fume hood. |
| Aquatic Toxicity | While specific data is unavailable, similar heterocyclic compounds can be harmful to aquatic life[4]. | Prevent release into the environment. Do not dispose of down the drain. |
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling this compound for disposal, ensure the following PPE is worn:
-
Eye Protection : Chemical splash goggles are mandatory.
-
Hand Protection : Chemical-resistant gloves, such as nitrile gloves, are required.
-
Body Protection : A flame-resistant lab coat and closed-toe shoes are essential.
-
Respiratory Protection : If there is a risk of generating dust or aerosols, a properly fitted respirator should be used.
All handling of the compound and its waste should be conducted in a well-ventilated laboratory, ideally within a certified chemical fume hood.
Waste Segregation and Storage: The First Line of Defense
Proper segregation and storage are foundational to a safe disposal workflow.
-
Waste Container : Use a dedicated, leak-proof, and clearly labeled container for this compound waste. The container must be chemically compatible with the compound.
-
Labeling : The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Include the date and the approximate quantity of the waste.
-
Storage : Store the waste container in a designated satellite accumulation area within the laboratory. This area should be secure, away from general lab traffic, and segregated from incompatible materials, particularly strong acids which could potentially cleave the Boc group[2][3].
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the disposal of this compound.
1. Consultation with Institutional Guidelines:
-
Before initiating any disposal procedure, consult your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols and ensure compliance with local, state, and federal regulations.
2. Waste Collection:
-
Carefully transfer the this compound waste into the designated hazardous waste container.
-
If the compound is in a solid form, avoid generating dust.
-
If it is in a solution, ensure the solvent is compatible with the waste container.
3. Container Sealing and Handover:
-
Securely seal the waste container.
-
Clean the exterior of the container to remove any contamination.
-
Arrange for the collection of the waste container by your institution's authorized hazardous waste disposal service.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbed material and place it in the labeled hazardous waste container.
-
Decontaminate the spill area with a suitable solvent, followed by soap and water. All materials used for decontamination must also be disposed of as hazardous waste.
-
Report the spill to your laboratory supervisor and EHS department as per your institution's policy.
Recommended Disposal Method: Incineration
For many organic compounds like this compound, high-temperature incineration is the preferred method of disposal[5]. This process, when conducted in a licensed facility equipped with afterburners and scrubbers, ensures the complete destruction of the compound and minimizes the release of harmful byproducts into the environment. Under no circumstances should this chemical be disposed of down the drain or in the regular solid waste stream.
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- BenchChem. (n.d.). Essential Procedures for the Safe Disposal of 1-(1-Benzoyl-4-piperidinyl)azepane.
- BenchChem. (n.d.). Navigating the Disposal of 1-(Azepan-1-yl)-2-hydroxyethan-1-one: A Comprehensive Guide.
- ECHEMI. (n.d.). 4-Boc-6-amino-1,4-oxazepane SDS, 1170390-54-1 Safety Data Sheets.
- Synquest Labs. (n.d.). Azepane Safety Data Sheet.
- MilliporeSigma. (2025, November 6). Safety Data Sheet.
- Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates.
- Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
- Cornell University Environmental Health and Safety. (n.d.). 9.4 Guidelines for Working with Particularly Hazardous Substances.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 4-(Boc-aminomethyl)azepane
Introduction: Beyond the Product—A Commitment to Safety
As researchers dedicated to advancing drug development, our work with novel chemical entities like 4-(Boc-aminomethyl)azepane demands not only scientific rigor but also an unwavering commitment to safety. This guide moves beyond a simple checklist, offering a detailed, science-backed framework for personal protective equipment (PPE). Our goal is to empower you with the knowledge to handle this and similar Boc-protected amine compounds with the highest degree of safety, ensuring that both you and your research are protected.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a thorough analysis of closely related structural analogs provides a clear and conservative safety profile. This guide is built upon authoritative data from azepane derivatives and other Boc-protected amines to establish best practices for handling and risk mitigation.
Hazard Assessment: Understanding the "Why" Behind the "What"
Based on the Globally Harmonized System (GHS) classifications of structurally similar compounds, this compound should be handled as a substance with the following potential hazards:
-
Acute Toxicity: Analogs are classified as toxic if swallowed, in contact with skin, or if inhaled[1][2]. This high level of toxicity necessitates preventing all routes of exposure.
-
Organ Toxicity: Some related compounds show the potential for causing damage to the central nervous system and visual organs[1].
-
Respiratory Irritation: Handling the compound as a powder can generate dust, which may cause respiratory irritation[3].
-
Skin Sensitization: Other Boc-protected amines are known to be potential skin sensitizers, meaning repeated contact could lead to an allergic reaction.
These hazards mandate a stringent PPE protocol. The core principle is to establish multiple barriers between the researcher and the chemical, assuming it is hazardous by all routes of exposure.
Core PPE Protocol: Your Essential Armor
The following PPE is mandatory for all work involving this compound.
Eye and Face Protection
Direct contact with chemical powders or splashes can cause severe eye damage.
-
Minimum Requirement: Wear tightly fitting chemical safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[4][5]. Standard safety glasses are insufficient as they do not protect against splashes or fine dust from the sides.
-
Enhanced Protection: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction quenching), use a full-face shield in addition to safety goggles.
Hand Protection
The skin is a primary route for toxic exposure. Proper glove selection and technique are critical.
-
Glove Type: Nitrile gloves are the standard recommendation due to their broad chemical resistance. Always inspect gloves for tears or punctures before use[6].
-
Technique: Use a proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Wash and dry hands thoroughly after removing gloves[2]. For extended procedures, consider double-gloving.
Skin and Body Protection
Protecting your skin and personal clothing from contamination is crucial.
-
Laboratory Coat: A fully buttoned, long-sleeved lab coat should be worn at all times.
-
Enhanced Protection: For larger-scale operations or when handling highly concentrated solutions, consider wearing impervious clothing or a chemical-resistant apron over the lab coat[2][4].
Respiratory Protection
Inhalation of fine powders or aerosols is a significant risk.[1][2]
-
Primary Engineering Control: All handling of solid this compound and its volatile solutions must be performed inside a certified chemical fume hood to minimize inhalation exposure[1][2].
-
Secondary Respiratory Protection: If weighing the powder outside of a fume hood is unavoidable (not recommended), a NIOSH-approved respirator is mandatory. For dust, a fit-tested N95 respirator is the minimum requirement. For higher concentrations or potential aerosolization, a full-face respirator with appropriate cartridges or a powered air-purifying respirator (PAPR) should be used[3][6].
Operational Guide: Integrating Safety into Your Workflow
Proper PPE is only effective when used correctly within a structured workflow.
PPE Selection Matrix
This table provides at-a-glance guidance for selecting the appropriate PPE based on the specific laboratory task.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection (in addition to Fume Hood) |
| Weighing Solid Compound | Safety Goggles | Nitrile Gloves (Double-gloving recommended) | Lab Coat | N95 Respirator (if not in a powder-containment hood) |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Running Reaction/Workup | Safety Goggles | Nitrile Gloves | Lab Coat | Not required if performed in a fume hood |
| Handling Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile Gloves | Chemical-resistant Apron over Lab Coat | Full-face respirator with organic vapor cartridges |
Step-by-Step PPE Workflow
-
Preparation: Before entering the lab, ensure you are wearing long pants and closed-toe shoes. Tie back long hair.
-
Donning Sequence:
-
Put on your lab coat and fasten all buttons.
-
Put on safety goggles.
-
Perform hand hygiene (wash and dry hands).
-
Put on your first pair of nitrile gloves. If double-gloving, put on the second pair. Ensure the cuffs of the gloves go over the cuffs of your lab coat sleeves.
-
If required, don your respiratory protection, ensuring a proper seal.
-
-
Doffing Sequence (to prevent contamination):
-
Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated hazardous waste container.
-
Remove your lab coat by rolling it inside-out and avoiding contact with the exterior.
-
Remove your eye protection.
-
Perform thorough hand hygiene by washing your hands with soap and water.
-
PPE Selection Workflow Diagram
This diagram outlines the decision-making process for selecting the correct level of personal protective equipment.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency and Disposal Plans
Spill Management
-
Evacuate: Alert personnel in the immediate area and evacuate.
-
Protect: Mount a respiratory protective device and wear full PPE, including a face shield and heavy-duty gloves, before re-entering the area[1].
-
Contain: Prevent the spill from entering drains[1]. Cover liquid spills with an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material to avoid creating dust.
-
Clean: Collect all contaminated materials into a sealed, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent followed by soap and water.
Disposal of Contaminated PPE and Waste
All chemical waste and disposable PPE (gloves, etc.) that have come into contact with this compound must be treated as hazardous waste.
-
Segregation: Do not mix this waste with household garbage or regular lab trash[1].
-
Containment: Place all contaminated items in a clearly labeled, sealed, and puncture-proof hazardous waste container.
-
Disposal: Disposal must be carried out according to official institutional, local, and national regulations[1].
References
-
Amine Protection / Deprotection. Fisher Scientific. Available at: [Link]
-
tert-Butyl Carbamate (BOC) Deprotection. ACS Green Chemistry Institute Pharmaceutical Roundtable. Available at: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available at: [Link]
-
Personal Protective Equipment. (2019). Organisation for the Prohibition of Chemical Weapons (OPCW). Available at: [Link]
-
Personal Protective Equipment. U.S. Environmental Protection Agency (EPA). Available at: [Link]
-
Personal Protective Equipment. American Chemistry Council. Available at: [Link]
-
Application Note - N-Boc Protection. Scribd. Available at: [Link]
-
Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. Available at: [Link]
-
Reactions that Work: Boc Protection. (2012). Chemtips - WordPress.com. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
